molecular formula C17H22N2OS B145885 Neticonazole CAS No. 130726-68-0

Neticonazole

货号: B145885
CAS 编号: 130726-68-0
分子量: 302.4 g/mol
InChI 键: VWOIKFDZQQLJBJ-DTQAZKPQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Neticonazole is an enamine that is ethene which is substituted at positions 1, 1, and 2 by o-pentoxyphenyl, 1H-imidazol-1-yl, and methylthio groups, respectively (the E isomer). An inhibitor of P450-dependent C-14alpha-demethylation of lanosterol (preventing conversion to ergosterol and inhibiting cell wall synthesis in fungi), it is used in Japan (generally as the corresponding hydrochloride salt) as an antifungal drug for the treatment of superficial skin infections. It has a role as an antifungal drug and an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor. It is an aromatic ether, a methyl sulfide, a member of imidazoles, an enamine, a member of benzenes, a conazole antifungal drug and an imidazole antifungal drug. It is a conjugate base of a this compound(1+).
RN refers to (E)-isome

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-3-4-7-12-20-17-9-6-5-8-15(17)16(13-21-2)19-11-10-18-14-19/h5-6,8-11,13-14H,3-4,7,12H2,1-2H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOIKFDZQQLJBJ-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=CSC)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C(=C\SC)/N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057633
Record name Neticonazole
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130726-68-0
Record name Neticonazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130726-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neticonazole [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neticonazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVL61ZF9UO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Neticonazole's Mechanism of Action in Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole, a synthetic imidazole antifungal agent, exerts its therapeutic effect against Candida albicans by primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This in-depth technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the target enzyme, the consequential effects on cellular processes, and the methodologies employed to elucidate these actions.

Core Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound, consistent with other azole antifungals, is the disruption of the ergosterol biosynthesis pathway.[1][2] Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[3]

Target Enzyme: Lanosterol 14α-Demethylase (CYP51)

This compound specifically inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene in Candida albicans.[2][3] This enzyme is critical for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.[1][2][3] The inhibitory action is achieved through the binding of the imidazole ring of this compound to the heme iron atom in the active site of the CYP51 enzyme.[2] This interaction prevents the enzyme from binding to its natural substrate, lanosterol, thereby halting the ergosterol synthesis pathway.[2]

Downstream Effects

The inhibition of lanosterol 14α-demethylase by this compound leads to two significant downstream consequences:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a progressive depletion of ergosterol from the fungal cell membrane.[3] The lack of this critical component disrupts the structural integrity and fluidity of the membrane.[3]

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[3] These abnormal sterols are incorporated into the fungal cell membrane, leading to increased membrane permeability and the disruption of essential membrane functions, ultimately resulting in the inhibition of fungal growth and cell death.[3]

Quantitative Data: In Vitro Activity

A comparative study on the in vitro activity of various topical antifungal agents demonstrated the potency of this compound against Candida albicans. In this study, this compound was found to be more potent than luliconazole, terbinafine, liranaftate, butenafine, amorolfine, and bifonazole against C. albicans. However, it was less potent than ketoconazole, clotrimazole, and miconazole.[4]

Antifungal AgentRelative Potency against Candida albicans[4]
KetoconazoleMore Potent than this compound
ClotrimazoleMore Potent than this compound
MiconazoleMore Potent than this compound
This compound -
LuliconazoleLess Potent than this compound
TerbinafineLess Potent than this compound
LiranaftateLess Potent than this compound
ButenafineLess Potent than this compound
AmorolfineLess Potent than this compound
BifonazoleLess Potent than this compound

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of antifungal agents like this compound against Candida albicans.

Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)

This protocol is based on the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida albicans.

Materials:

  • Candida albicans isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound (or other antifungal agent) stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Antifungal Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should be sufficient to determine the MIC. Include a drug-free well for growth control and a well with medium only for sterility control.

  • Inoculation: Add the prepared C. albicans inoculum to each well.

  • Incubation: Incubate the microtiter plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. Growth can be assessed visually or by reading the optical density at a specific wavelength (e.g., 490 nm).

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of C. albicans CYP51.

Materials:

  • Microsomal preparations from C. albicans expressing CYP51

  • [14C]-labeled lanosterol (substrate)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • This compound (or other inhibitor)

  • Scintillation counter

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) system

Procedure:

  • Reaction Mixture Preparation: In a reaction tube, combine the C. albicans microsomal preparation, the NADPH regenerating system, and a buffer solution.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

  • Initiation of Reaction: Start the reaction by adding [14C]-lanosterol.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Extraction of Sterols: Stop the reaction and extract the sterols using an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: Separate the substrate ([14C]-lanosterol) from the demethylated products by TLC or HPLC.

  • Quantification: Quantify the amount of radioactivity in the substrate and product bands/peaks using a scintillation counter. The percentage of inhibition is calculated by comparing the product formation in the presence of the inhibitor to the control. The IC50 value can then be determined.[1]

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to analyze the changes in the sterol composition of C. albicans cells after treatment with an antifungal agent.[5][6]

Materials:

  • Candida albicans culture

  • This compound (or other antifungal agent)

  • Saponification reagent (e.g., alcoholic potassium hydroxide)

  • Organic solvent for extraction (e.g., n-heptane or hexane)

  • Derivatizing agent (e.g., BSTFA with TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5)

Procedure:

  • Cell Culture and Treatment: Grow C. albicans in a suitable broth medium to mid-log phase. Treat the culture with a sub-inhibitory concentration of this compound and incubate for several hours. Harvest the cells by centrifugation.

  • Saponification: Resuspend the cell pellet in the saponification reagent and heat to hydrolyze sterol esters.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the free sterols) with an organic solvent.

  • Derivatization: Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis. This is typically done by silylation.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The different sterols will be separated based on their retention times and identified based on their mass spectra.

  • Data Analysis: Compare the sterol profile of the this compound-treated cells to that of untreated control cells. Look for a decrease in the ergosterol peak and an increase in the peaks corresponding to 14α-methylated precursors like lanosterol.

Visualizations

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound in Candida albicans.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare C. albicans inoculum (0.5 McFarland) Inoculate Inoculate plate with C. albicans suspension Inoculum->Inoculate Dilution Serial dilute this compound in 96-well plate Dilution->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read Visually or spectrophotometrically read growth inhibition Incubate->Read Determine_MIC Determine MIC (Lowest concentration with ≥50% inhibition) Read->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Sterol_Analysis_Workflow cluster_treatment Cell Treatment cluster_extraction Sterol Extraction cluster_gcms GC-MS Analysis Culture Culture C. albicans Treat Treat with this compound Culture->Treat Harvest Harvest cells Treat->Harvest Saponify Saponification Harvest->Saponify Extract Solvent Extraction Saponify->Extract Derivatize Derivatization (Silylation) Extract->Derivatize Analyze GC-MS Analysis Derivatize->Analyze Compare Compare sterol profiles (Treated vs. Control) Analyze->Compare

Caption: Workflow for sterol profile analysis using GC-MS.

References

In Vitro Antifungal Spectrum of Neticonazole Against Dermatophytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neticonazole, an imidazole antifungal agent, represents a significant topical therapy for dermatophytosis, infections of the skin, hair, and nails caused by a group of filamentous fungi known as dermatophytes. Understanding the in vitro activity of this compound against the most common dermatophyte species is crucial for guiding clinical use, informing treatment strategies, and driving further drug development. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound against key dermatophyte pathogens, details the standardized experimental protocols for its evaluation, and illustrates its mechanism of action.

Data Presentation: In Vitro Susceptibility of Dermatophytes to this compound

The in vitro efficacy of an antifungal agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound against clinically relevant dermatophytes, as determined by standardized broth microdilution methods.

Table 1: In Vitro Activity of this compound and Comparator Antifungals against Trichophyton Species

Dermatophyte SpeciesAntifungal AgentNo. of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
Trichophyton rubrumThis compound100.016 - 0.0630.0310.0630.032
Luliconazole10≤0.00012 - 0.000240.000120.000240.00014
Terbinafine100.00049 - 0.0020.0010.0020.001
Ketoconazole100.016 - 0.0630.0310.0630.033
Trichophyton mentagrophytesThis compound100.016 - 0.130.0630.130.061
Luliconazole100.00049 - 0.0020.0010.0020.001
Terbinafine100.00049 - 0.0020.0010.0020.001
Ketoconazole100.031 - 0.130.0630.130.063

Data for this compound, Luliconazole, Terbinafine, and Ketoconazole against Trichophyton spp. are derived from a comparative study on the in vitro antifungal activities of luliconazole.[1]

Note on Data Availability: As of the latest literature review, comprehensive in vitro susceptibility data for this compound against Microsporum canis, Microsporum gypseum, and Epidermophyton floccosum from large-scale comparative studies are limited. The provided data focuses on the most prevalent Trichophyton species. Further research is warranted to establish a broader antifungal spectrum for this compound against a wider range of dermatophytes.

Experimental Protocols: Antifungal Susceptibility Testing

The determination of the in vitro antifungal spectrum of this compound against dermatophytes is conducted following standardized methodologies to ensure reproducibility and comparability of data. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2, is the most widely accepted technique.

Broth Microdilution Method (CLSI M38-A2)

This method involves the preparation of serial dilutions of the antifungal agent in a liquid growth medium, which are then inoculated with a standardized suspension of fungal conidia. The MIC is determined after a specified incubation period.

1. Fungal Isolates and Culture Conditions:

  • Clinically isolated and identified strains of dermatophytes (Trichophyton rubrum, Trichophyton mentagrophytes, Microsporum canis, Microsporum gypseum, Epidermophyton floccosum) are used.

  • Isolates are subcultured on a suitable medium, such as potato dextrose agar (PDA), to ensure viability and purity.

2. Inoculum Preparation:

  • Fungal colonies are covered with sterile, preservative-free saline (0.85%).

  • The surface is gently probed with a sterile cotton swab to release conidia.

  • The resulting suspension is transferred to a sterile tube and allowed to settle for 15-20 minutes to allow heavy particles to sediment.

  • The upper suspension of conidia is collected and the turbidity is adjusted using a spectrophotometer to achieve a final inoculum concentration of 1 x 10³ to 3 x 10³ CFU/mL.

3. Antifungal Agent Preparation:

  • This compound and other comparator antifungal agents are obtained as standard powders.

  • Stock solutions are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

4. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

  • A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at a controlled temperature, typically 28-30°C, for 4 to 7 days.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control well.

  • The endpoint is read visually or with the aid of a spectrophotometer.

Mandatory Visualization

Mechanism of Action of this compound

This compound, like other imidazole antifungals, exerts its effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, fungal cell death. The key target of this action is the enzyme lanosterol 14α-demethylase.

Neticonazole_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_action This compound Action cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl\nlanosterol 14-demethyl lanosterol Lanosterol->14-demethyl\nlanosterol Lanosterol 14α-demethylase (Target Enzyme) Ergosterol Ergosterol 14-demethyl\nlanosterol->Ergosterol Fungal Cell\nMembrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell\nMembrane Integrity This compound This compound Lanosterol 14α-demethylase\n(Target Enzyme) Lanosterol 14α-demethylase (Target Enzyme) This compound->Lanosterol 14α-demethylase\n(Target Enzyme) Inhibition Fungal Cell\nDeath Fungal Cell Death Fungal Cell\nMembrane Integrity->Fungal Cell\nDeath Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the key steps involved in determining the in vitro antifungal spectrum of this compound against dermatophytes using the broth microdilution method.

Antifungal_Susceptibility_Workflow start Start: Isolate Dermatophyte Strain culture Subculture on PDA start->culture prep_inoculum Prepare Standardized Inoculum (Conidial Suspension) culture->prep_inoculum inoculate Inoculate Microtiter Plate with Fungal Suspension prep_inoculum->inoculate prep_antifungal Prepare Serial Dilutions of this compound in Microtiter Plate prep_antifungal->inoculate incubate Incubate at 28-30°C for 4-7 Days inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic end End: Report MIC Value read_mic->end

References

Neticonazole Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole is a topical imidazole antifungal agent effective against a broad spectrum of pathogenic fungi.[1] Its therapeutic action stems from the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][2] Disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.[1][3] While specific structure-activity relationship (SAR) studies on this compound are not extensively published, a comprehensive understanding of its SAR can be extrapolated from the well-established principles governing the broader class of imidazole antifungal agents. This guide synthesizes the known mechanistic information for this compound with the general SAR of related imidazole antifungals to provide a framework for future drug discovery and development efforts.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary target of this compound and other azole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme.[1][2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the biosynthesis of ergosterol. The imidazole moiety of this compound coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase, effectively blocking the binding of the natural substrate, lanosterol.[3] This inhibition disrupts the integrity and function of the fungal cell membrane, leading to the cessation of fungal growth and replication.[1]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate Intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple Steps This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibits

Figure 1: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Structure-Activity Relationship of Imidazole Antifungals

The antifungal activity of imidazole derivatives is intricately linked to their molecular structure. The general pharmacophore for this class of compounds consists of a central imidazole ring linked to a lipophilic side chain. Modifications to either of these components can significantly impact antifungal potency and spectrum.

The Imidazole Ring

The unsubstituted imidazole ring is essential for activity. The nitrogen atom at the 3-position (N-3) is believed to be the primary binding site to the heme iron of lanosterol 14α-demethylase. Alkylation or substitution on the imidazole ring generally leads to a decrease or loss of activity.

The Linker and Lipophilic Side Chain

The nature of the linker between the imidazole ring and the lipophilic side chain, as well as the composition of the side chain itself, are critical determinants of antifungal potency. In this compound, this consists of a vinyl ether linkage to a substituted phenyl ring.

  • Ether Linkage: The ether linkage provides flexibility and appropriate spatial orientation for the lipophilic group to interact with hydrophobic residues in the active site of the enzyme.

  • Aromatic Ring System: The dichlorophenyl moiety, common in many imidazole antifungals like econazole and miconazole, contributes significantly to the hydrophobic interactions within the enzyme's active site. The position and nature of substituents on the phenyl ring can influence activity. Electron-withdrawing groups, such as halogens, are often favored.

  • Additional Side Chains: The pentyloxy group in this compound further enhances its lipophilicity, which can improve its affinity for the enzyme and its ability to penetrate the fungal cell membrane.

G cluster_pharmacophore Key Pharmacophoric Features of Imidazole Antifungals Imidazole_Ring Imidazole Ring (Heme Binding) Linker Flexible Linker (e.g., Ether, Ethyl) Imidazole_Ring->Linker Lipophilic_Moiety Lipophilic Moiety (Hydrophobic Interactions) Linker->Lipophilic_Moiety

Figure 2: Core pharmacophoric elements of imidazole antifungal agents.

Quantitative Data from Structurally Related Imidazole Antifungals

While specific quantitative SAR data for a series of this compound analogs is not publicly available, the following table summarizes the in vitro antifungal activity of structurally related imidazole derivatives against common fungal pathogens. This data serves as an illustrative example of the type of information generated in SAR studies and highlights the impact of structural modifications on antifungal potency.

Compound/AnalogModificationCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
Econazole Dichlorophenyl and benzyl ether moieties0.1 - 1.00.5 - 4.0[2]
Analog 1 Replacement of imidazole with pyrrole> 100> 100[2]
Clotrimazole Monochlorophenyl and trityl moieties0.03 - 1.00.12 - 8.0[4]
Analog 2 Addition of a second chlorophenyl group0.06 - 0.50.25 - 4.0[5]
Miconazole Dichlorophenyl and dichlorobenzyl ether moieties0.03 - 1.00.12 - 4.0[6]
(R)-(-)-Miconazole Enantiomerically pure0.015 - 0.50.06 - 2.0[6]
(S)-(+)-Miconazole Enantiomerically pure0.5 - 4.01.0 - 16.0[6]

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are for illustrative purposes.

Experimental Protocols

The following sections detail the general experimental protocols that would be employed in the synthesis and evaluation of this compound analogs for SAR studies.

General Synthesis of 1-Substituted Imidazole Analogs

A common synthetic route to imidazole antifungal agents involves the N-alkylation of imidazole with a suitable electrophile.

Materials:

  • Imidazole

  • Substituted phenacyl bromide (or other suitable alkylating agent)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of imidazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium salt of imidazole.

  • Cool the reaction mixture back to 0 °C and add a solution of the substituted phenacyl bromide in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-substituted imidazole analog.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27)

The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[7][8]

Materials:

  • Yeast isolates (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

  • Antifungal stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the yeast isolate, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculate each well of the microtiter plate with the yeast suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35 °C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. Growth can be assessed visually or spectrophotometrically.

Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of lanosterol 14α-demethylase.

Materials:

  • Recombinant human or fungal lanosterol 14α-demethylase

  • Cytochrome P450 reductase

  • Lanosterol (substrate)

  • NADPH

  • Potassium phosphate buffer

  • Test compounds

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing the buffer, recombinant lanosterol 14α-demethylase, and cytochrome P450 reductase.

  • Add the test compound at various concentrations.

  • Pre-incubate the mixture for a short period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding lanosterol and NADPH.

  • Incubate the reaction at 37 °C for a specified time.

  • Stop the reaction by adding a quenching solution (e.g., a strong base or organic solvent).

  • Extract the sterols from the reaction mixture.

  • Analyze the extracted sterols by HPLC to quantify the amount of lanosterol that has been converted to its demethylated product.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Data Analysis Start Start Synthesis Synthesize Analogs Start->Synthesis End End Purification Purify & Characterize Synthesis->Purification In_Vitro In Vitro Antifungal Susceptibility Testing (MIC) Purification->In_Vitro Enzyme_Assay Lanosterol 14α-Demethylase Inhibition Assay (IC50) In_Vitro->Enzyme_Assay SAR_Analysis Structure-Activity Relationship Analysis Enzyme_Assay->SAR_Analysis SAR_Analysis->End

Figure 3: General workflow for antifungal SAR studies.

Conclusion

While direct SAR studies on this compound are limited in the public domain, a robust understanding of its potential for optimization can be derived from the extensive research on other imidazole antifungal agents. The core imidazole moiety, the nature of the linker, and the lipophilicity and electronic properties of the side chains are all critical for potent inhibition of lanosterol 14α-demethylase. Future research aimed at synthesizing and evaluating novel this compound derivatives, guided by the principles outlined in this guide, could lead to the development of new antifungal agents with improved efficacy, spectrum of activity, and pharmacokinetic properties.

References

A Technical Guide to the Prospective Synthesis and Characterization of Novel Neticonazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of the synthesis and characterization of novel derivatives based on the Neticonazole scaffold. This guide, therefore, provides a technical framework for the prospective design, synthesis, and characterization of such compounds, drawing upon established methodologies for structurally related azole antifungals.

Introduction to this compound and the Rationale for Derivative Synthesis

This compound is a synthetic imidazole-based antifungal agent utilized primarily for the topical treatment of fungal skin infections.[1] Like other azole antifungals, its mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase, leading to increased membrane permeability and ultimately, fungal cell lysis.[1]

The persistent challenge of antifungal resistance and the need for agents with improved efficacy, broader spectrum of activity, and enhanced safety profiles necessitate the exploration of novel chemical entities. The structural modification of existing antifungal agents like this compound presents a promising strategy for the development of next-generation therapeutics. This guide outlines the core principles and methodologies for the synthesis and characterization of novel this compound derivatives.

Proposed Strategies for the Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives can be approached through several strategic modifications of the parent molecule. These include alterations to the pentyloxy side chain, bioisosteric replacement of the imidazole ring, and modifications to the methylthio group.

Modification of the Pentyloxy Side Chain

The lipophilic pentyloxy side chain plays a crucial role in the interaction of this compound with the fungal cell membrane. Modifications to this chain could influence the compound's pharmacokinetic and pharmacodynamic properties.

General Synthetic Approach:

  • Synthesis of Key Intermediate: The synthesis would commence with the preparation of a suitable precursor, such as a derivative of 1-(2-hydroxyphenyl)ethanone.

  • Etherification: The hydroxyl group of the precursor would be alkylated with various alkyl or aryl halides to introduce diverse side chains.

  • Introduction of the Azole Moiety: The imidazole or a bioisosteric replacement would then be introduced, followed by the installation of the methylthio group or its analogues.

Bioisosteric Replacement of the Imidazole Ring

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound.[2][3] The imidazole ring of this compound could be replaced with other five- or six-membered heterocycles, such as 1,2,4-triazole, thiazole, or pyridine, to potentially enhance antifungal activity or reduce off-target effects.[2][4]

General Synthetic Approach:

  • Preparation of the Core Scaffold: Synthesis of the core structure containing the desired bioisosteric replacement.

  • Coupling Reactions: Coupling of the heterocyclic core with the substituted phenyl moiety.

  • Side Chain Installation: Introduction of the pentyloxy and methylthio side chains or their analogues.

Modification of the Methylthio Group

The methylthio group can also be a target for modification. It could be replaced with other small alkylthio groups, or with bioisosteres such as an alkoxy or a halogen atom, to probe the structure-activity relationship at this position.

Characterization of Novel this compound Derivatives

The structural elucidation and purity assessment of newly synthesized compounds are critical steps in the drug discovery process. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise molecular structure of the synthesized derivatives.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the synthesized compounds.[5]

Physicochemical Properties
  • Melting Point: The melting point is a key indicator of the purity of a crystalline compound.

  • Solubility: The solubility of the compounds in various solvents is determined to inform formulation development.

In Vitro Antifungal Activity Assessment

The antifungal efficacy of the newly synthesized this compound derivatives would be evaluated against a panel of clinically relevant fungal pathogens.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of antifungal agents.[5]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Physicochemical and Yield Data for Hypothetical this compound Derivatives
Compound IDMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
NET-D1C₁₈H₂₄N₂OS316.4675110-112
NET-D2C₁₇H₂₁FN₂OS320.4368121-123
NET-D3C₁₆H₂₀N₃OS314.4282115-117
Table 2: Spectroscopic Data for a Hypothetical this compound Derivative (NET-D1)
TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.80 (s, 1H), 7.45 (d, J=8.0 Hz, 1H), 7.20-7.10 (m, 2H), 6.90 (t, J=7.5 Hz, 1H), 4.05 (t, J=6.5 Hz, 2H), 2.30 (s, 3H), 1.80-1.70 (m, 2H), 1.50-1.30 (m, 6H), 0.90 (t, J=7.0 Hz, 3H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 157.0, 145.0, 135.5, 130.0, 128.5, 121.0, 118.0, 112.0, 68.0, 31.5, 29.0, 28.0, 22.5, 15.0, 14.0
IR (KBr) ν (cm⁻¹) 3100, 2950, 1600, 1500, 1250, 1100
HRMS (ESI) m/z Calculated for C₁₈H₂₅N₂OS⁺ [M+H]⁺: 317.1733, Found: 317.1730
Table 3: In Vitro Antifungal Activity (MIC₅₀ in µg/mL) of Hypothetical this compound Derivatives
Compound IDCandida albicansAspergillus fumigatusTrichophyton rubrum
This compound1.503.000.75
NET-D10.751.500.50
NET-D21.002.000.75
NET-D30.501.000.25
Fluconazole0.50>648.00

Experimental Protocols

General Protocol for Synthesis of a Hypothetical this compound Derivative (NET-D1)

To a solution of 1-(2-(hexyloxy)phenyl)ethan-1-one (1.0 mmol) in dry tetrahydrofuran (10 mL) is added N-bromosuccinimide (1.1 mmol) and the mixture is stirred at room temperature for 4 hours. The reaction is then quenched with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is dissolved in acetonitrile (10 mL) and imidazole (1.2 mmol) is added. The mixture is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed in vacuo and the residue is purified by column chromatography on silica gel to afford the desired intermediate. This intermediate is then treated with methyl methanethiosulfonate in the presence of a suitable base to yield NET-D1.

Protocol for NMR Spectroscopic Analysis

A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Protocol for Broth Microdilution MIC Assay

The in vitro antifungal activity is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions of each compound are prepared in RPMI-1640 medium in 96-well microtiter plates. The fungal inoculum is prepared and adjusted to the desired concentration. The microtiter plates are incubated at 35°C for 24-48 hours. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Visualizations

Signaling Pathway: Mechanism of Action of Azole Antifungals

Azole_Mechanism AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation DisruptedMembrane Disrupted Fungal Cell Membrane (Cell Lysis) This compound This compound Derivatives This compound->CYP51 CYP51->Ergosterol Catalyzes CYP51->DisruptedMembrane

Mechanism of action for azole antifungals.
Experimental Workflow: Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Biological Evaluation Start Starting Materials Reaction Chemical Reaction (e.g., Alkylation, Coupling) Start->Reaction Workup Reaction Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Derivative Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR MP Melting Point Analysis Product->MP MIC MIC Assay MP->MIC Data Antifungal Activity Data MIC->Data

Workflow for synthesis and evaluation.
Logical Relationship: Structure-Activity Relationship (SAR) Exploration

SAR Core This compound Core Pentyloxy Side Chain Imidazole Ring Methylthio Group Pentyloxy_Mod Side Chain Modification (Length, Branching, Rings) Core:pentyloxy->Pentyloxy_Mod Imidazole_Mod Bioisosteric Replacement (e.g., Triazole, Thiazole) Core:imidazole->Imidazole_Mod Methylthio_Mod Group Modification (e.g., -OEt, -F, -Cl) Core:methylthio->Methylthio_Mod Properties Modulated Properties Pentyloxy_Mod->Properties Imidazole_Mod->Properties Methylthio_Mod->Properties Activity Antifungal Activity Properties->Activity Toxicity Toxicity Profile Properties->Toxicity

Structure-Activity Relationship (SAR) map.

References

Transcriptomic Analysis of Dermatophytes Treated with Neticonazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole, an imidazole antifungal agent, is effective in the treatment of dermatophytosis. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption of the cell membrane integrity triggers a cascade of cellular stress responses and metabolic adjustments within the dermatophyte. Understanding the global transcriptomic changes induced by this compound is paramount for elucidating its precise molecular effects, identifying potential biomarkers of susceptibility, and informing the development of novel antifungal strategies. This guide provides a comprehensive overview of the anticipated transcriptomic landscape of a dermatophyte, such as Trichophyton rubrum, following treatment with this compound. The data presented is based on the known molecular effects of closely related azole antifungals, providing a robust predictive framework for this compound's impact on dermatophyte gene expression.

Introduction

Dermatophytes, filamentous fungi that infect keratinized tissues, are a significant cause of superficial fungal infections worldwide. Azole antifungals, including the imidazole this compound, are a cornerstone of therapy. Azoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2] The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors disrupt membrane fluidity and the function of membrane-bound proteins, ultimately leading to the inhibition of fungal growth.[3]

Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), offers a powerful lens to examine the global changes in gene expression that occur in response to antifungal treatment. While direct transcriptomic studies on this compound are not yet available, extensive research on other azoles, such as itraconazole, in dermatophytes like Trichophyton rubrum allows for a detailed prediction of the transcriptomic consequences of this compound treatment.[1] This guide synthesizes this knowledge to provide a detailed technical overview for researchers in mycology and drug development.

Predicted Transcriptomic Response to this compound

Treatment of a dermatophyte like T. rubrum with this compound is expected to induce significant changes in gene expression, primarily centered around the ergosterol biosynthesis pathway, cell stress responses, and drug efflux mechanisms.

Ergosterol Biosynthesis Pathway

A hallmark of the transcriptomic response to azole antifungals is the upregulation of genes within the ergosterol biosynthesis pathway.[1] This is a compensatory mechanism to overcome the enzymatic inhibition by the drug.

Table 1: Predicted Upregulated Genes in the Ergosterol Biosynthesis Pathway of T. rubrum Treated with this compound

GenePredicted FunctionFold Change (log2) - Itraconazole Data[1]
ERG1Squalene epoxidase1.5 - 2.5
ERG3C-5 sterol desaturase1.0 - 2.0
ERG5C-22 sterol desaturase1.0 - 2.0
ERG6C-24 sterol methyltransferase> 2.5
ERG7Lanosterol synthase> 2.5
ERG11Lanosterol 14-alpha-demethylase> 2.5
ERG24C-14 sterol reductase> 2.5
ERG25C-4 methyl sterol oxidase> 2.5
ERG26C-4 sterol decarboxylase> 2.5
Cell Stress and Drug Efflux

The disruption of the cell membrane and the accumulation of toxic sterols induce a cellular stress response. This is reflected in the upregulation of genes involved in detoxification and drug efflux.

Table 2: Predicted Upregulated Genes Related to Cell Stress and Drug Efflux in T. rubrum Treated with this compound

GenePredicted FunctionFold Change (log2) - Itraconazole Data[1]
HSP70Heat shock protein 701.5 - 2.5
HSP90Heat shock protein 901.5 - 2.5
ABC1ABC transporter1.5 - 2.5
MDR2Multidrug resistance protein1.0 - 2.0
CYP51ACytochrome P450 51A> 2.5
Downregulated Genes

In response to this compound, dermatophytes are also predicted to downregulate genes involved in various metabolic processes, potentially as a means to conserve energy and redirect resources towards survival.

Table 3: Predicted Downregulated Genes in T. rubrum Treated with this compound

Gene CategoryPredicted FunctionFold Change (log2) - Itraconazole Data[1]
Amino acid metabolismBiosynthesis of various amino acids-1.0 to -2.0
Carbohydrate metabolismGlycolysis and TCA cycle components-1.0 to -2.0
Lipid metabolism (non-ergosterol)Fatty acid biosynthesis-1.0 to -2.0
Transporter proteinsVarious substrate transporters-1.0 to -2.0

Experimental Protocols

A robust experimental design is critical for a successful transcriptomic analysis. The following protocol outlines a standard workflow for analyzing the transcriptomic response of a dermatophyte to this compound.

Fungal Strain and Culture Conditions
  • Strain: Trichophyton rubrum (e.g., CBS 118892).

  • Culture Medium: Sabouraud Dextrose Broth (SDB).

  • Growth Conditions: Inoculate SDB with T. rubrum conidia (1 x 10^7 conidia/mL) and incubate at 28°C for 72 hours with gentle agitation.[4]

  • This compound Treatment: Add this compound to the culture at a sub-inhibitory concentration (e.g., 0.5x MIC) and incubate for a defined period (e.g., 6, 12, or 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.

RNA Extraction and Quality Control
  • Harvest fungal mycelia by filtration and immediately freeze in liquid nitrogen.

  • Grind the frozen mycelia to a fine powder.

  • Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, QIAGEN) or a Trizol-based method.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.

RNA Sequencing (RNA-seq)
  • Library Preparation: Prepare sequencing libraries from the total RNA using a kit such as the Illumina TruSeq RNA Sample Preparation Kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.[5]

  • Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., HiSeq or NovaSeq) to a depth of at least 20 million reads per sample.[4]

Bioinformatic Analysis
  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Mapping: Align the quality-filtered reads to a reference genome of T. rubrum using a splice-aware aligner such as HISAT2 or STAR.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in the this compound-treated samples compared to the control.

  • Functional Annotation and Pathway Analysis: Perform Gene Ontology (GO) and KEGG pathway enrichment analysis on the differentially expressed genes to identify the biological processes and pathways affected by this compound treatment.

Visualization of Key Pathways and Workflows

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol ERG11 Lanosterol 14-alpha-demethylase (ERG11) Lanosterol->ERG11 Ergosterol Ergosterol This compound This compound This compound->ERG11 Inhibition ERG11->Ergosterol 14-alpha-demethylation

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Transcriptomic Analysis

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Culture Dermatophyte Culture + this compound RNA_Extraction Total RNA Extraction Culture->RNA_Extraction Library_Prep RNA-seq Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing QC Raw Read Quality Control Sequencing->QC Mapping Read Alignment to Genome QC->Mapping Quantification Gene Expression Quantification Mapping->Quantification DEG_Analysis Differential Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

Caption: Workflow for transcriptomic analysis of dermatophytes.

Cellular Response to this compound Treatment

Cellular_Response This compound This compound Ergosterol_Inhibition Ergosterol Biosynthesis Inhibition This compound->Ergosterol_Inhibition Membrane_Stress Cell Membrane Stress Ergosterol_Inhibition->Membrane_Stress Compensatory_Response Upregulation of Ergosterol Pathway Genes (ERG11, etc.) Ergosterol_Inhibition->Compensatory_Response Stress_Response Upregulation of Stress Response Genes (HSP70, HSP90) Membrane_Stress->Stress_Response Drug_Efflux Upregulation of Drug Efflux Pumps (ABC, MDR) Membrane_Stress->Drug_Efflux Growth_Inhibition Fungal Growth Inhibition Membrane_Stress->Growth_Inhibition

Caption: Logical flow of the cellular response to this compound.

Conclusion

The transcriptomic analysis of dermatophytes treated with this compound is a critical area of research for understanding its antifungal activity at a molecular level. Based on data from other azole antifungals, it is predicted that this compound treatment will lead to a significant upregulation of genes in the ergosterol biosynthesis pathway, as well as those involved in cell stress and drug efflux. Conversely, genes related to general metabolic processes are likely to be downregulated. The experimental protocols and workflows detailed in this guide provide a framework for conducting such transcriptomic studies. The insights gained from this research will be invaluable for the development of more effective and targeted antifungal therapies against dermatophytosis.

References

Proteomic Response of Trichophyton rubrum to Neticonazole Exposure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific proteomic studies on the effects of Neticonazole on Trichophyton rubrum are not available in the public domain. This technical guide is a synthesized projection based on the known mechanism of action of this compound, transcriptomic and proteomic data from T. rubrum's response to other azole antifungals, and established proteomic methodologies. The quantitative data presented herein is illustrative and intended to reflect expected trends.

Introduction

Trichophyton rubrum is the most prevalent dermatophyte, responsible for a majority of superficial fungal infections in humans. The emergence of antifungal resistance necessitates a deeper understanding of the molecular responses of this pathogen to antifungal agents. This compound is an imidazole antifungal agent that, like other azoles, inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption leads to increased membrane permeability and ultimately, fungal cell death.[1]

This guide provides a comprehensive overview of the anticipated proteomic response of T. rubrum to this compound exposure. It details hypothetical quantitative proteomic data, outlines experimental protocols for such an investigation, and visualizes the key biological pathways and workflows involved. This document is intended for researchers, scientists, and drug development professionals working in mycology and antifungal drug discovery.

Predicted Quantitative Proteomic Changes in T. rubrum upon this compound Exposure

Based on studies of T. rubrum's response to other azole antifungals like itraconazole and ketoconazole, exposure to this compound is expected to induce significant changes in the fungal proteome.[2][3] The primary response is anticipated to be the upregulation of enzymes in the ergosterol biosynthesis pathway, a compensatory mechanism to overcome the drug's inhibitory effect. Additionally, proteins involved in stress responses and drug efflux are likely to be overexpressed.

Table 1: Hypothetical Upregulated Proteins in T. rubrum Exposed to this compound
Protein (Gene)FunctionPredicted Fold Change (this compound vs. Control)
Lanosterol 14-alpha-demethylase (ERG11/CYP51)Target of azole antifungals; ergosterol biosynthesis3.5
C-24 sterol methyltransferase (ERG6)Ergosterol biosynthesis2.8
Squalene epoxidase (ERG1)Ergosterol biosynthesis2.5
C-5 sterol desaturase (ERG3)Ergosterol biosynthesis2.2
C-22 sterol desaturase (ERG5)Ergosterol biosynthesis2.0
ABC transporter (e.g., TruMDR2)Drug efflux pump4.0
Heat shock protein 70 (Hsp70)Stress response, protein folding1.8
CatalaseOxidative stress response1.5
Table 2: Hypothetical Downregulated Proteins in T. rubrum Exposed to this compound
ProteinFunctionPredicted Fold Change (this compound vs. Control)
ATP synthase subunit alphaEnergy metabolism-2.0
Glyceraldehyde-3-phosphate dehydrogenaseGlycolysis-1.8
Ribosomal protein S3Protein synthesis-1.5
EnolaseGlycolysis-1.4

Experimental Protocols

The following protocols describe a potential workflow for investigating the proteomic response of T. rubrum to this compound.

Fungal Culture and this compound Treatment
  • T. rubrum Culture: Inoculate T. rubrum (e.g., ATCC 28188) in Sabouraud Dextrose Broth (SDB) and incubate at 28°C for 5-7 days to obtain a sufficient mycelial mass.

  • Minimum Inhibitory Concentration (MIC) Determination: Determine the MIC of this compound against T. rubrum using a broth microdilution method according to CLSI M38-A2 guidelines.

  • This compound Exposure: Inoculate fresh SDB with T. rubrum mycelia and incubate until the early-log phase of growth. Add this compound to the experimental cultures at a sub-inhibitory concentration (e.g., 0.5 x MIC) to ensure cell viability for proteomic analysis. A control culture with no drug should be run in parallel. Incubate for a defined period (e.g., 24 hours).

Protein Extraction
  • Harvesting Mycelia: Harvest the mycelia from both control and this compound-treated cultures by filtration. Wash the mycelia with sterile phosphate-buffered saline (PBS).

  • Cell Lysis: Due to the robust fungal cell wall, mechanical disruption is necessary.[4] Resuspend the mycelia in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% SDS, and a protease inhibitor cocktail). Disrupt the cells using a bead beater with 0.5 mm zirconia/silica beads.

  • Protein Solubilization and Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the total protein extract. Determine the protein concentration using a standard method such as the Bradford or BCA assay.

Proteomic Analysis (Bottom-Up Approach)
  • Protein Digestion:

    • Take a standardized amount of protein (e.g., 100 µg) from each sample.

    • Reduce the disulfide bonds with dithiothreitol (DTT) at 60°C for 30 minutes.

    • Alkylate the cysteine residues with iodoacetamide (IAA) in the dark at room temperature for 20 minutes.

    • Digest the proteins into peptides using sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system (e.g., an Orbitrap mass spectrometer coupled with a nano-HPLC system).

    • Separate the peptides on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Search the MS/MS spectra against a Trichophyton rubrum protein database (e.g., from UniProt) to identify peptides and proteins.

    • Perform label-free quantification (LFQ) or use isotopic labeling techniques (e.g., TMT, iTRAQ) to determine the relative abundance of proteins between the this compound-treated and control samples.

    • Perform statistical analysis to identify proteins with significant changes in expression (e.g., using a t-test with a p-value cutoff of <0.05 and a fold-change cutoff of >1.5 or <-1.5).

    • Perform functional annotation and pathway analysis of the differentially expressed proteins using databases such as Gene Ontology (GO) and KEGG.

Visualizations

Signaling Pathway

The primary target of this compound is the ergosterol biosynthesis pathway. The inhibition of lanosterol 14-alpha-demethylase (ERG11) is expected to cause a feedback upregulation of multiple enzymes in this pathway.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene ERG9 Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide ERG1 Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4_4_dimethyl_cholesta 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->4_4_dimethyl_cholesta ERG11 (CYP51) Zymosterol Zymosterol 4_4_dimethyl_cholesta->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG24 Ergosterol Ergosterol Episterol->Ergosterol ERG3, ERG5 This compound This compound This compound->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway in fungi and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates the key steps in a quantitative proteomic analysis of T. rubrum's response to this compound.

Proteomics_Workflow Culture T. rubrum Culture Control Control Culture->Control Treatment This compound Treatment Culture->Treatment Harvest Harvest & Wash Mycelia Control->Harvest Treatment->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis (Identification & Quantification) LCMS->DataAnalysis Bioinformatics Bioinformatics (Pathway & Functional Analysis) DataAnalysis->Bioinformatics Results Differentially Expressed Proteins Bioinformatics->Results

Caption: Experimental workflow for quantitative proteomics of T. rubrum.

Conclusion

While direct experimental data on the proteomic response of Trichophyton rubrum to this compound is currently lacking, a comprehensive understanding of the mechanism of action of azole antifungals allows for a robust, hypothetical framework. The anticipated proteomic changes, centered around the upregulation of the ergosterol biosynthesis pathway and stress response proteins, provide a solid foundation for future research. The experimental protocols and workflows detailed in this guide offer a practical approach for researchers to investigate these interactions, ultimately contributing to the development of more effective antifungal strategies and a deeper understanding of drug resistance mechanisms in this important fungal pathogen.

References

Neticonazole's Impact on Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole, an imidazole antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its impact on ergosterol biosynthesis and subsequent effects on membrane permeability and cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular interactions and cellular responses to facilitate a comprehensive understanding for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of this compound, like other azole antifungals, is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51A1 or Erg11p).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for producing ergosterol, the principal sterol in fungal cell membranes.[2] Ergosterol plays a crucial role in maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[2]

This compound competitively inhibits lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol.[3] This inhibition leads to two significant consequences that compromise the fungal cell membrane:

  • Depletion of Ergosterol: The reduction in ergosterol levels alters the physical properties of the membrane, making it more rigid and less fluid. This change in fluidity disrupts the function of membrane-bound enzymes and transport proteins.

  • Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol 14α-demethylase results in the accumulation of 14α-methylated sterols, such as lanosterol.[3] These precursors are incorporated into the fungal membrane, where their bulky methyl group disrupts the orderly packing of phospholipids, further compromising membrane integrity.[3]

The combined effect of ergosterol depletion and the accumulation of toxic sterols leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, the inhibition of fungal growth and proliferation.[2]

Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway and this compound Inhibition cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition by this compound cluster_consequences Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethylated intermediates 14-demethylated intermediates Lanosterol->14-demethylated intermediates Lanosterol 14-alpha-demethylase (CYP51A1 / Erg11p) Ergosterol Ergosterol 14-demethylated intermediates->Ergosterol Multiple Steps This compound This compound Lanosterol 14-alpha-demethylase\n(CYP51A1 / Erg11p) Lanosterol 14-alpha-demethylase (CYP51A1 / Erg11p) This compound->Lanosterol 14-alpha-demethylase\n(CYP51A1 / Erg11p) Ergosterol Depletion Ergosterol Depletion Accumulation of\n14α-methylated sterols Accumulation of 14α-methylated sterols Disrupted Membrane Integrity Disrupted Membrane Integrity Ergosterol Depletion->Disrupted Membrane Integrity Accumulation of\n14α-methylated sterols->Disrupted Membrane Integrity

This compound inhibits lanosterol 14-alpha-demethylase.

Quantitative Data on Antifungal Activity

The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of this compound and Comparator Azoles (MIC in µg/mL)

FungusThis compoundLuliconazoleKetoconazoleMiconazoleClotrimazole
Candida albicans< 0.031–0.13 [4]0.031–0.13[4]< 0.031–0.13[4]< 0.031–0.13[4]< 0.031–0.13[4]
Trichophyton rubrum0.00012–0.004 [5]≤0.00012–0.002[4]---
Trichophyton mentagrophytes0.00024–0.002 [5]≤0.00012–0.002[4]---

Note: Data for some comparator azoles against Trichophyton spp. were not available in the cited sources.

Impact on Ergosterol Content

Table 2: Illustrative Example of Ergosterol Reduction by Fluconazole in Candida albicans

Fluconazole Concentration (µg/mL)Mean Ergosterol Reduction (%)
172[6]
484[6]
1695[6]
64100[6]

This table serves as an example of the expected dose-dependent reduction in ergosterol content following treatment with an azole antifungal. Similar studies are warranted for this compound to quantify its specific impact.

Disruption of Cell Membrane Permeability

The alteration of the sterol composition of the fungal cell membrane by this compound leads to a significant increase in its permeability. This can be experimentally verified by measuring the uptake of fluorescent dyes that are normally excluded from healthy cells.

While specific quantitative data on the increase in membrane permeability caused by this compound is limited, the expected outcome is an increased uptake of dyes like propidium iodide.

Cellular Stress Response: Activation of the Cell Wall Integrity (CWI) Pathway

The fungal cell responds to the membrane stress induced by this compound by activating compensatory signaling pathways, most notably the Cell Wall Integrity (CWI) pathway. This pathway is a crucial defense mechanism that helps the cell cope with damage to its cell wall and membrane.

The CWI pathway is initiated by cell surface sensors that detect cell wall stress. This triggers a phosphorylation cascade involving Protein Kinase C (Pkc1) and a subsequent MAP kinase cascade, culminating in the activation of the MAP kinase Mpk1. Activated Mpk1 then translocates to the nucleus and activates transcription factors that upregulate the expression of genes involved in cell wall synthesis and remodeling. This response is an attempt by the fungus to reinforce its cell wall to compensate for the weakened cell membrane.

Cell Wall Integrity (CWI) Signaling Pathway

CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation cluster_stress Initiating Stress cluster_cascade Signaling Cascade cluster_response Cellular Response This compound-induced\nMembrane Stress This compound-induced Membrane Stress Cell Surface Sensors Cell Surface Sensors This compound-induced\nMembrane Stress->Cell Surface Sensors Pkc1 Pkc1 Cell Surface Sensors->Pkc1 Activation Bck1 (MAPKKK) Bck1 (MAPKKK) Pkc1->Bck1 (MAPKKK) Phosphorylation Mkk1/2 (MAPKK) Mkk1/2 (MAPKK) Bck1 (MAPKKK)->Mkk1/2 (MAPKK) Phosphorylation Mpk1 (MAPK) Mpk1 (MAPK) Mkk1/2 (MAPKK)->Mpk1 (MAPK) Phosphorylation Transcription Factors\n(e.g., Rlm1) Transcription Factors (e.g., Rlm1) Mpk1 (MAPK)->Transcription Factors\n(e.g., Rlm1) Activation Upregulation of\nCell Wall Synthesis Genes Upregulation of Cell Wall Synthesis Genes Transcription Factors\n(e.g., Rlm1)->Upregulation of\nCell Wall Synthesis Genes Gene Expression

This compound-induced membrane stress activates the CWI pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound can be determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide) to a high concentration.

  • Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in 96-well microtiter plates containing RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% depending on the fungus and standard) compared to the drug-free control well.

Quantification of Ergosterol Content

The total cellular ergosterol content can be quantified using a spectrophotometric method.

  • Fungal Culture and Treatment: Grow the fungal cells to the mid-log phase and then expose them to various concentrations of this compound (e.g., sub-MIC, MIC, and supra-MIC) for a defined period. Include an untreated control.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation, wash with sterile water, and record the wet weight. Add alcoholic potassium hydroxide solution and incubate at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm. The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve.

  • Calculation of Ergosterol Content: The percentage of ergosterol can be calculated from the absorbance values at 281.5 nm and 230 nm using established equations and is expressed as a percentage of the cell wet weight.[6]

For a more detailed analysis of the sterol profile, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. This technique allows for the separation and identification of various sterol intermediates that may accumulate due to enzyme inhibition.

Assessment of Membrane Permeability using Propidium Iodide (PI) Uptake

Increased membrane permeability can be assessed by flow cytometry using the fluorescent dye propidium iodide.

  • Fungal Culture and Treatment: Treat fungal cells with different concentrations of this compound as described for the ergosterol assay.

  • Staining: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend in PBS containing propidium iodide. Incubate in the dark for a short period.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces red.

  • Quantification: The percentage of PI-positive cells, representing the population with damaged cell membranes, is quantified.

Experimental Workflow for Assessing this compound's Impact

Experimental_Workflow Experimental Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_analysis Data Analysis and Interpretation Fungal Culture Fungal Culture Treatment with this compound\n(Varying Concentrations) Treatment with this compound (Varying Concentrations) Fungal Culture->Treatment with this compound\n(Varying Concentrations) MIC Determination MIC Determination Treatment with this compound\n(Varying Concentrations)->MIC Determination Ergosterol Quantification Ergosterol Quantification Treatment with this compound\n(Varying Concentrations)->Ergosterol Quantification Membrane Permeability Assay Membrane Permeability Assay Treatment with this compound\n(Varying Concentrations)->Membrane Permeability Assay Quantitative Data Tables Quantitative Data Tables MIC Determination->Quantitative Data Tables Ergosterol Quantification->Quantitative Data Tables Membrane Permeability Assay->Quantitative Data Tables Mechanism of Action Elucidation Mechanism of Action Elucidation Quantitative Data Tables->Mechanism of Action Elucidation

Workflow for evaluating this compound's antifungal effects.

Conclusion

This compound effectively disrupts fungal cell membrane integrity through the targeted inhibition of lanosterol 14α-demethylase. This leads to a cascade of events including the depletion of ergosterol, accumulation of toxic sterol intermediates, increased membrane permeability, and the activation of cellular stress responses such as the Cell Wall Integrity pathway. A thorough understanding of these mechanisms, supported by quantitative data and standardized experimental protocols, is essential for the continued development and strategic use of this compound and other azole antifungals in combating fungal infections. Further research to generate comprehensive quantitative data specifically for this compound's effects on ergosterol content and membrane permeability across a broader range of fungal pathogens is warranted.

References

Elucidating the Role of Neticonazole on the RAS1-Signal Pathway in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neticonazole is a synthetic imidazole antifungal agent with a well-established mechanism of action targeting ergosterol biosynthesis, a critical component of the fungal cell membrane. The RAS1 signaling pathway, a highly conserved signal transduction cascade in fungi, plays a pivotal role in regulating morphogenesis, stress responses, and virulence. This technical guide provides an in-depth exploration of both this compound's established antifungal activity and the intricate workings of the fungal RAS1 signaling pathway. While direct evidence of this compound's impact on the RAS1 pathway is currently not established in scientific literature, this document will delineate the known functions of each system and propose a comprehensive experimental framework to investigate potential, yet unproven, interactions. This guide is intended to serve as a valuable resource for researchers investigating novel antifungal mechanisms and developing next-generation therapeutic strategies.

Introduction: The Clinical Significance of Fungal Infections and Antifungal Therapy

Fungal infections pose a significant and growing threat to global public health, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates a deeper understanding of the mechanisms of existing drugs and the exploration of novel therapeutic targets. This compound, an imidazole derivative, is a topical antifungal that effectively treats a range of dermatophytic infections[1]. Its primary mode of action is the inhibition of lanosterol 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane[1][2]. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death[1][2].

The RAS1 signaling pathway is a central regulator of fungal development and pathogenicity. In prominent human fungal pathogens such as Candida albicans and Cryptococcus neoformans, the Ras1 protein is a key transducer of environmental signals that govern critical virulence traits, including the switch from yeast to hyphal growth, stress adaptation, and biofilm formation[3][4][5][6]. Given its central role in fungal pathogenesis, the RAS1 pathway represents a compelling, albeit complex, target for novel antifungal drug development.

This whitepaper will first detail the established mechanism of this compound and the current understanding of the fungal RAS1 signaling pathway. Subsequently, it will address the current lack of direct evidence linking this compound to the RAS1 pathway and provide a comprehensive guide to the experimental protocols that could be employed to investigate such a potential connection.

The Established Mechanism of Action of this compound

This compound, like other imidazole and triazole antifungals, functions by disrupting the integrity of the fungal cell membrane. This is achieved through the specific inhibition of a key enzyme in the ergosterol biosynthesis pathway.

  • Target Enzyme: Lanosterol 14α-demethylase (encoded by the ERG11 gene)[7]. This is a cytochrome P450-dependent enzyme[2].

  • Mechanism: this compound binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the demethylation of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol[2][8].

  • Consequence: The inhibition of this enzyme leads to a depletion of ergosterol in the fungal cell membrane and a toxic accumulation of 14α-methylated sterols[9]. This altered membrane composition results in increased permeability, disruption of membrane-bound enzyme function, and ultimately, inhibition of fungal growth and replication[2][10].

The following diagram illustrates the point of intervention of this compound in the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 Ergosterol_Precursor Ergosterol Precursor Ergosterol Ergosterol Ergosterol_Precursor->Ergosterol Multiple Steps This compound This compound This compound->CYP51A1 Inhibition CYP51A1->Ergosterol_Precursor RAS1_Signaling_Pathway cluster_cAMP cAMP/PKA Pathway cluster_MAPK MAPK Pathway cluster_output Cellular Responses Serum Serum Ras1_GDP Ras1-GDP (Inactive) Serum->Ras1_GDP Glucose Glucose Glucose->Ras1_GDP Temperature Temperature Temperature->Ras1_GDP Ras1_GTP Ras1-GTP (Active) Ras1_GDP->Ras1_GTP GEF Ras1_GTP->Ras1_GDP GAP Cyr1 Adenylyl Cyclase (Cyr1) Ras1_GTP->Cyr1 MAPKKK MAPKKK Ras1_GTP->MAPKKK cAMP cAMP Cyr1->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Efg1 Transcription Factors (e.g., Efg1) PKA->Efg1 Morphogenesis Morphogenesis (Yeast-to-Hyphae) Efg1->Morphogenesis StressResponse Stress Response Efg1->StressResponse Virulence Virulence Efg1->Virulence MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Cph1 Transcription Factors (e.g., Cph1) MAPK->Cph1 Cph1->Morphogenesis Cph1->StressResponse Cph1->Virulence Experimental_Workflow cluster_assays Downstream Assays Start Fungal Culture (*e.g., C. albicans*) Treatment Treat with this compound (Sub-inhibitory concentrations) Start->Treatment Control Untreated Control Start->Control Harvest Harvest Cells at Different Time Points Treatment->Harvest Control->Harvest Lysate Prepare Cell Lysates Harvest->Lysate WesternBlot Western Blot Analysis (Ras1, P-MAPK) Lysate->WesternBlot cAMP_Assay cAMP Level Measurement Lysate->cAMP_Assay PKA_Assay PKA Activity Assay Lysate->PKA_Assay Y2H Yeast Two-Hybrid (Ras1-Neticonazole interaction) Lysate->Y2H Hypothetical Direct Interaction Analysis Data Analysis and Interpretation WesternBlot->Analysis cAMP_Assay->Analysis PKA_Assay->Analysis Y2H->Analysis

References

Methodological & Application

Application Note: Quantification of Neticonazole in Skin Homogenates by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Neticonazole in skin homogenate samples. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in dermatokinetic and topical drug delivery studies. The methodology is based on established principles for the analysis of azole antifungals in complex biological matrices.[1][2] The described method is validated for key performance parameters including linearity, precision, accuracy, and recovery, ensuring data integrity for research and development purposes.

Introduction

This compound is an imidazole antifungal agent used for the topical treatment of fungal skin infections. Accurate quantification of its concentration in skin is crucial for evaluating the efficacy of topical formulations and understanding its penetration and distribution within the skin layers. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a simple, accessible, and cost-effective analytical solution for this purpose.[1] This document provides a step-by-step protocol for sample preparation, chromatographic analysis, and method validation.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate

  • Phosphoric Acid

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment
  • HPLC system with UV-Vis detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Tissue homogenizer

  • Centrifuge

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Syringe filters (0.22 µm)

Methodology

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range (e.g., 5, 25, and 75 µg/mL) from a separate stock solution.

Sample Preparation: Skin Homogenate
  • Skin Collection: Excise the skin tissue from the application site.

  • Washing: Gently wash the skin surface with PBS to remove any unabsorbed formulation.

  • Homogenization: Weigh the skin sample and homogenize it in a suitable volume of PBS (e.g., 1:4 w/v) using a tissue homogenizer.

  • Protein Precipitation & Extraction: To 500 µL of the skin homogenate, add 1 mL of acetonitrile. Vortex vigorously for 2 minutes to precipitate proteins and extract the drug.[1]

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

The overall workflow for sample preparation and analysis is illustrated below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis skin Excised Skin Sample homogenize Homogenize in PBS skin->homogenize extract Add Acetonitrile & Vortex homogenize->extract centrifuge Centrifuge at 10,000 rpm extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter hplc_vial HPLC Vial filter->hplc_vial hplc_injection Inject into HPLC-UV hplc_vial->hplc_injection data_acquisition Data Acquisition hplc_injection->data_acquisition quantification Quantification data_acquisition->quantification

Experimental workflow from skin sample to quantification.
Chromatographic Conditions

The separation is achieved using an isocratic elution on a C18 column.

ParameterCondition
HPLC Column Reversed-phase C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Ammonium Acetate Buffer (pH 6.0) (70:30, v/v)[3]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 20 µL
Column Temp. 30°C[4]
UV Detection 254 nm[3][4]
Run Time Approximately 10-15 minutes

The logical relationship for method development is outlined in the diagram below.

G cluster_method Method Development Logic A Objective: Quantify this compound B Sample Matrix: Skin Homogenate A->B C Analyte Properties: Azole Antifungal A->C D Sample Prep: Protein Precipitation B->D E Separation: Reversed-Phase C18 C->E F Detection: UV Absorbance C->F G Optimized HPLC-UV Method D->G E->G F->G

Logic diagram for analytical method selection.

Method Validation Data

The developed method should be validated according to ICH guidelines. The following tables summarize expected performance characteristics based on similar validated methods for azole antifungals.[3][4][5][6][7]

Linearity
ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999[3][5]
Precision and Accuracy
QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC 5< 2.0%< 2.0%98.0% - 102.0%[3]
Medium QC 25< 2.0%< 2.0%98.0% - 102.0%[3]
High QC 75< 2.0%< 2.0%98.0% - 102.0%[3]
(%RSD = Percent Relative Standard Deviation)
Recovery and Sensitivity
ParameterResult
Extraction Recovery from Skin > 90%[8]
Limit of Detection (LOD) ~0.5 µg/mL[8]
Limit of Quantification (LOQ) ~2.0 µg/mL[7]

Conclusion

The HPLC-UV method described provides a straightforward, sensitive, and accurate approach for the quantification of this compound in skin homogenates. The detailed protocol for sample preparation and chromatographic analysis, along with the expected validation parameters, offers a solid foundation for its implementation in a research or quality control environment. This method is well-suited for dermatokinetic studies and the evaluation of topical drug delivery systems.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Neticonazole Following CLSI Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neticonazole is a synthetic imidazole antifungal agent primarily utilized in the topical treatment of superficial mycoses.[1][2] Its mechanism of action involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] By inhibiting the enzyme lanosterol 14α-demethylase, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and leading to fungal cell death.[2][3] This document provides detailed application notes and protocols for the in vitro susceptibility testing of this compound against various fungal pathogens, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

This compound, as an imidazole derivative, targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity. Inhibition of this enzyme disrupts the membrane structure and function, leading to increased permeability and ultimately, cell lysis.[1][3][4]

cluster_0 Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Ergosterol-dependent integrity) Ergosterol->Cell_Membrane Incorporation Lanosterol_14a_demethylase->Ergosterol Conversion Cell_Lysis Cell Lysis Cell_Membrane->Cell_Lysis Disruption This compound This compound This compound->Lanosterol_14a_demethylase Inhibition

Figure 1: Mechanism of action of this compound.

Data Presentation: In Vitro Susceptibility of Fungi to this compound

The following tables summarize the in vitro activity of this compound and other relevant antifungal agents against key fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values, where available. MIC values are expressed in µg/mL.

Note: Published MIC₅₀ and MIC₉₀ data for this compound are limited. Where specific data for this compound is unavailable, data for other imidazole antifungals (e.g., ketoconazole, miconazole) are provided for comparative purposes and are clearly indicated.

Table 1: In Vitro Susceptibility of Dermatophytes to this compound and Other Antifungals

Fungal SpeciesAntifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Trichophyton rubrum This compound 100.015–0.06 N/A N/A
Ketoconazole320.0625–2N/AN/A
Miconazole498N/AN/A0.25
Trichophyton mentagrophytes This compound 100.015–0.06 N/A N/A
Ketoconazole75N/AN/A0.5
Miconazole498N/AN/A0.25
Trichophyton tonsurans This compound 100.015–0.06 N/A N/A
Ketoconazole12N/AN/AN/A
Microsporum canis This compound N/AN/A N/A N/A
Ketoconazole540.125–16N/AN/A
Epidermophyton floccosum This compound N/AN/A N/A N/A
Ketoconazole11N/AN/AN/A

N/A: Data not available in the reviewed literature.

Table 2: In Vitro Susceptibility of Candida Species to this compound and Other Antifungals

Fungal SpeciesAntifungal AgentNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans This compound 10>16 N/A N/A
Ketoconazole201N/AN/AN/A
Miconazole112N/AN/AN/A
Candida glabrata This compound N/AN/A N/A N/A
Ketoconazole309N/A0.5N/A
Candida parapsilosis This compound N/AN/A N/A N/A
KetoconazoleN/AN/AN/AN/A
Candida tropicalis This compound N/AN/A N/A N/A
KetoconazoleN/AN/AN/AN/A
Candida krusei This compound N/AN/A N/A N/A
Ketoconazole63N/A0.5N/A

N/A: Data not available in the reviewed literature.

Experimental Protocols

The following protocols are based on the CLSI M38-A2 document for filamentous fungi (including dermatophytes) and the M27-A3 document for yeasts.

Protocol 1: Broth Microdilution Susceptibility Testing of this compound against Dermatophytes (CLSI M38-A2)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against dermatophytes.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_neti Prepare this compound Stock (in DMSO) serial_dilute Serial Dilution of this compound in 96-well plate prep_neti->serial_dilute prep_media Prepare RPMI-1640 Medium prep_media->serial_dilute prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) add_inoculum Inoculate wells with fungal suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 28-35°C for 4-7 days add_inoculum->incubate read_mic Read MIC visually (lowest concentration with ≥80% growth inhibition) incubate->read_mic

Figure 2: Workflow for dermatophyte susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Dermatophyte isolates

  • Sterile saline or water

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound powder in 100% DMSO to obtain a stock solution of 1600 µg/mL.

  • Preparation of Fungal Inoculum:

    • Grow the dermatophyte isolate on a suitable agar medium (e.g., potato dextrose agar) at 28-30°C until sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline and gently scraping with a sterile loop.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard by adding sterile saline. This corresponds to an approximate concentration of 1-5 x 10⁶ CFU/mL.

    • Perform a 1:50 dilution of the adjusted inoculum in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10⁴ CFU/mL.

  • Broth Microdilution Assay:

    • Perform serial twofold dilutions of the this compound stock solution in the 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations typically ranging from 0.015 to 16 µg/mL.

    • Inoculate each well with 100 µL of the final fungal inoculum.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the microtiter plates at 28-35°C for 4 to 7 days, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes at least 80% inhibition of growth compared to the growth control.

Protocol 2: Broth Microdilution Susceptibility Testing of this compound against Yeasts (CLSI M27-A3)

This protocol is for determining the MIC of this compound against Candida species and other yeasts.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_neti Prepare this compound Stock (in DMSO) serial_dilute Serial Dilution of this compound in 96-well plate prep_neti->serial_dilute prep_media Prepare RPMI-1640 Medium prep_media->serial_dilute prep_inoculum Prepare Yeast Inoculum (0.5 McFarland) add_inoculum Inoculate wells with yeast suspension prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Read MIC visually (lowest concentration with ≥50% growth inhibition) incubate->read_mic

Figure 3: Workflow for yeast susceptibility testing.

Materials:

  • Same as for Protocol 1, with yeast isolates instead of dermatophytes.

Procedure:

  • Preparation of this compound Stock Solution:

    • Follow the same procedure as in Protocol 1.

  • Preparation of Yeast Inoculum:

    • Subculture the yeast isolate on a suitable agar medium (e.g., Sabouraud dextrose agar) and incubate at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Broth Microdilution Assay:

    • Follow the same procedure as in Protocol 1, with final this compound concentrations typically ranging from 0.125 to 64 µg/mL or higher, given the higher MICs observed for Candida species.

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24 to 48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant reduction in turbidity (approximately 50% inhibition) compared to the growth control.

Quality Control

For both protocols, it is essential to include quality control (QC) strains with known MIC ranges for the antifungal agents being tested. Recommended QC strains from CLSI documents should be used to ensure the accuracy and reproducibility of the results.

Conclusion

These application notes and protocols provide a framework for the in vitro susceptibility testing of this compound against clinically relevant fungal pathogens. Adherence to standardized CLSI guidelines is crucial for obtaining reliable and comparable data. Further studies are warranted to establish a more comprehensive database of this compound MIC₅₀ and MIC₉₀ values against a wider range of fungal species to better inform its clinical application.

References

Determining the Minimum Inhibitory Concentration (MIC) of Neticonazole for Trichophyton rubrum

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Trichophyton rubrum is a leading cause of dermatophytosis, a common superficial fungal infection affecting the skin, hair, and nails.[1] The increasing incidence of infections and the emergence of antifungal resistance necessitate standardized and reproducible methods for determining the susceptibility of clinical isolates to antifungal agents. Neticonazole, an imidazole antifungal agent, is utilized in the topical treatment of these infections. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton rubrum using the broth microdilution method, based on established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action

This compound, like other imidazole and triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, a crucial component in the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[2][3][4] This leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately resulting in the cessation of fungal growth and cell death.[2]

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound and other antifungal agents against clinical isolates of Trichophyton rubrum. This data is essential for comparative analysis and for establishing baseline susceptibility profiles.

Antifungal AgentNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
This compound 100.031–0.125--0.062
Luliconazole30≤0.00012–0.00024--0.00044
Terbinafine62-0.0080.0150.00688
Itraconazole1110.031–80.2520.26
Fluconazole1110.125–642642.12
Griseofulvin1111–4221.65

Data for this compound and Luliconazole from a study by Uchida et al.[5] Data for Terbinafine from a study by Sun et al.[6] Data for Itraconazole, Fluconazole, and Griseofulvin from a study by Deng et al.[7][8]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M38-A2 guidelines for filamentous fungi.

1. Materials

  • Trichophyton rubrum isolates (clinical or reference strains, e.g., ATCC 40051)

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile saline (0.85%)

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) slants

  • Spectrophotometer

  • Incubator (28-35°C)

  • Vortex mixer

  • Micropipettes and sterile tips

2. Preparation of Antifungal Stock Solution

  • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Further dilutions will be made in RPMI 1640 medium.

3. Inoculum Preparation

  • Subculture T. rubrum isolates onto PDA slants and incubate at 28°C for 7-10 days to encourage conidiation.

  • Harvest the conidia by gently scraping the surface of the culture with a sterile, wetted cotton swab or by adding sterile saline to the slant and gently probing the colony surface.

  • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

  • Adjust the turbidity of the conidial suspension with sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.

  • Perform a 1:50 dilution of the adjusted inoculum suspension in RPMI 1640 medium to achieve a final concentration of 0.4-5 x 104 CFU/mL.

4. Microdilution Plate Preparation

  • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a separate 96-well plate to create a drug dilution plate. The final concentrations should typically range from 0.008 to 8 µg/mL.

  • Dispense 100 µL of each this compound dilution into the corresponding wells of the test microtiter plate.

  • Add 100 µL of the prepared T. rubrum inoculum to each well containing the antifungal agent.

  • Include a growth control well containing 100 µL of RPMI 1640 medium and 100 µL of the inoculum.

  • Include a sterility control well containing 200 µL of RPMI 1640 medium only.

5. Incubation

  • Seal the microtiter plates or place them in a container with a moistened paper towel to prevent evaporation.

  • Incubate the plates at 28-35°C for 4-7 days, or until visible growth is observed in the growth control well.[9][10]

6. Reading and Interpretation of MIC

  • Visually examine the microtiter plates. The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as compared to the growth control well.

  • For azole antifungals, a prominent reduction in growth (e.g., ≥80%) is sometimes used as the endpoint. The chosen endpoint should be applied consistently.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result p1 Culture T. rubrum on PDA p3 Prepare Inoculum Suspension p1->p3 p2 Prepare this compound Stock Solution a1 Serial Dilution of this compound p2->a1 a2 Inoculate 96-Well Plate p3->a2 a1->a2 i1 Incubate at 28-35°C for 4-7 Days a2->i1 a3 Add Controls (Growth & Sterility) i2 Visually Read MIC Endpoint i1->i2 r1 Determine MIC i2->r1

Caption: Experimental workflow for MIC determination.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound cluster_membrane Fungal Cell Membrane acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps squalene_epoxide Squalene Epoxide squalene->squalene_epoxide Squalene Epoxidase lanosterol Lanosterol squalene_epoxide->lanosterol Lanosterol Synthase ergosterol Ergosterol lanosterol->ergosterol Multiple Steps including 14α-demethylase (CYP51) cell_membrane Cell Membrane Integrity lanosterol->cell_membrane Disruption ergosterol->cell_membrane This compound This compound This compound->lanosterol Inhibits 14α-demethylase

Caption: this compound's mechanism of action.

References

Application Notes and Protocols for Evaluating Neticonazole Efficacy in Animal Models of Tinea Pedis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for utilizing animal models of tinea pedis to assess the in vivo efficacy of Neticonazole, a topical imidazole antifungal agent. The protocols detailed below, primarily focusing on the well-established guinea pig model, offer a framework for preclinical evaluation of antifungal therapies.

Introduction

Tinea pedis, commonly known as athlete's foot, is a prevalent superficial fungal infection caused by dermatophytes, most frequently of the Trichophyton genus.[1][2][3] Animal models are indispensable tools in the preclinical development of antifungal agents, providing a platform to evaluate the efficacy, safety, and pharmacokinetic properties of new drug candidates in a living organism before human trials.[4][5] The guinea pig model of dermatophytosis is widely used due to the species' predisposition to dermal fungal infections that present with clinical features comparable to those in humans.[6] this compound is an imidazole antifungal that functions by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to disruption of the membrane's integrity and ultimately fungal cell death.[7][8][9]

Animal Model of Tinea Pedis: The Guinea Pig Model

The guinea pig model is a robust and reproducible system for inducing tinea pedis and evaluating the efficacy of topical antifungal agents like this compound.[10] Trichophyton mentagrophytes is a commonly used dermatophyte for inducing an acute inflammatory infection that is easily evaluated clinically.[6][11]

Experimental Protocol: Induction of Tinea Pedis in Guinea Pigs

This protocol outlines the steps for establishing a tinea pedis infection in guinea pigs.

Materials:

  • Hartley strain guinea pigs (female, specific pathogen-free)

  • Trichophyton mentagrophytes (e.g., ATCC strains)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline solution (0.9% NaCl) with 0.05% Tween 80

  • Paper discs (11 mm diameter)

  • Adhesive elastic tape

  • Electric clippers

  • 70% ethanol

Procedure:

  • Animal Acclimatization: House guinea pigs in a controlled environment for at least one week prior to the experiment to allow for acclimatization.

  • Fungal Culture Preparation:

    • Culture T. mentagrophytes on SDA plates at 27°C for 2-3 weeks.

    • Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the suspension to remove hyphal fragments.

    • Adjust the conidial suspension concentration to 1 x 10^8 conidia/mL using a hemocytometer.[10]

  • Animal Preparation:

    • Anesthetize the guinea pigs.

    • Shave the hair on the plantar region of the hind paws.

    • Clean the shaved area with 70% ethanol.

  • Inoculation:

    • Saturate a sterile paper disc with 50 µL of the prepared conidial suspension.

    • Apply the inoculated paper disc to the plantar surface of the hind paw.

    • Secure the disc with adhesive elastic tape.

  • Infection Establishment:

    • Remove the paper disc and tape after 7 days.

    • Monitor the animals for the development of clinical signs of tinea pedis, such as erythema, scaling, and crusting. The infection is typically well-established by day 10 post-inoculation.[12]

Efficacy Evaluation of this compound

Once the tinea pedis infection is established, the efficacy of topical this compound treatment can be evaluated based on clinical and mycological assessments.

Experimental Protocol: Treatment and Evaluation

Materials:

  • This compound cream/ointment (and vehicle control)

  • Positive control antifungal cream (e.g., Terbinafine 1%)

  • Sterile swabs

  • SDA plates with antibiotics (to inhibit bacterial growth)

  • Potassium hydroxide (KOH) solution (10-20%)

  • Microscope and slides

Procedure:

  • Grouping of Animals: Randomly divide the infected animals into the following groups:

    • Group 1: Vehicle control (placebo)

    • Group 2: this compound treatment

    • Group 3: Positive control treatment (e.g., Terbinafine)

    • Group 4: Untreated control

  • Topical Treatment:

    • Starting on day 10 post-infection, apply a standardized amount of the assigned treatment (this compound, vehicle, or positive control) to the entire infected plantar surface once daily for a predetermined period (e.g., 7, 14, or 28 consecutive days).[12][13]

  • Clinical Evaluation:

    • Assess the clinical signs of infection daily or at regular intervals throughout the treatment period.

    • Score the severity of lesions based on a predefined scale for erythema, scaling, and crusting. A common scoring system is a 0-3 or 0-4 scale where 0 represents normal skin and higher scores indicate increasing severity.[14]

  • Mycological Evaluation:

    • At the end of the treatment period (and at subsequent follow-up time points to assess relapse), collect skin scrapings from the infected area.

    • Direct Microscopy: Mount a portion of the scrapings in KOH solution on a glass slide and examine under a microscope for the presence of fungal hyphae.

    • Fungal Culture: Inoculate another portion of the skin scrapings onto SDA plates. Incubate at 27°C for up to 3 weeks and observe for the growth of T. mentagrophytes.[13] The absence of fungal growth indicates a mycological cure.

Data Presentation

Quantitative data from the efficacy studies should be summarized for clear comparison.

Table 1: In Vitro Susceptibility of Trichophyton Species to this compound

Fungal SpeciesThis compound MIC Range (µg/mL)Reference
Trichophyton rubrum0.0020–0.016[15]
Trichophyton mentagrophytesNot Specified

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[16]

Table 2: In Vivo Efficacy of this compound in Guinea Pig Tinea Pedis Model

Treatment GroupTreatment DurationMycological Cure Rate (%)Clinical Score Reduction (%)Relapse Rate (%)Reference
This compoundNot SpecifiedNot SpecifiedNot SpecifiedNot Effective in Preventing Relapse[]
Terbinafine (1% cream)4 weeks100%Significant0% at 8 weeks post-treatment[13]
Butenafine (1% cream)4 weeks100%Significant20% at 8 weeks post-treatment[13]
Lanoconazole (1% cream)7 daysHighly EffectiveSignificantNot Specified[12]

Note: Specific quantitative data for this compound's mycological cure rate and clinical score reduction in a standardized tinea pedis model was limited in the searched literature. The available information suggests it may be less effective at preventing relapse compared to other agents.[]

Visualizations

Mechanism of Action of this compound

Neticonazole_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane (Integrity Maintained) Ergosterol->Cell_Membrane Lanosterol_14a_demethylase->Ergosterol Ergosterol_depletion Ergosterol Depletion & Accumulation of Toxic Sterols Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability, Lysis) This compound This compound This compound->Lanosterol_14a_demethylase Inhibits Ergosterol_depletion->Disrupted_Membrane

Caption: Mechanism of action of this compound in inhibiting ergosterol synthesis.

Experimental Workflow for Evaluating this compound Efficacy

Tinea_Pedis_Workflow cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment & Evaluation Phase Animal_Acclimatization Guinea Pig Acclimatization Animal_Prep Animal Preparation (Shaving Plantar Surface) Animal_Acclimatization->Animal_Prep Fungal_Culture Trichophyton mentagrophytes Culture Preparation Inoculation Inoculation with Fungal Suspension Fungal_Culture->Inoculation Animal_Prep->Inoculation Infection_Establishment Infection Establishment (10 days) Inoculation->Infection_Establishment Grouping Randomize Animals into Treatment Groups Infection_Establishment->Grouping Treatment Topical Application (this compound, Vehicle, Control) Grouping->Treatment Evaluation Clinical & Mycological Evaluation Treatment->Evaluation Data_Analysis Data Analysis Evaluation->Data_Analysis

Caption: Experimental workflow for tinea pedis animal model and drug efficacy testing.

References

Application Notes and Protocols: Guinea Pig Model for Testing Topical Neticonazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guinea pig model of dermatophytosis is a well-established and reliable in vivo system for evaluating the efficacy of topical antifungal agents.[1][2][3] Its skin shares anatomical and physiological similarities with human skin, making it a relevant preclinical model for dermatological research.[1] This document provides detailed application notes and protocols for utilizing the guinea pig model to assess the therapeutic potential of topical Neticonazole formulations against dermatophyte infections, primarily caused by Trichophyton mentagrophytes.

This compound is an imidazole antifungal agent known for its broad-spectrum activity against various fungi. These protocols are designed to guide researchers through the process of infection induction, treatment application, and efficacy evaluation, ensuring reproducible and meaningful results. Methodologies are compiled from established practices in the field for testing similar topical antifungal agents.

Experimental Protocols

Animal Model and Husbandry
  • Species: Hartley strain albino guinea pigs are commonly used.

  • Age/Weight: Young adult guinea pigs, typically weighing 300-400g.

  • Housing: Animals should be housed individually in sterile cages with ad libitum access to food and water. Environmental conditions should be maintained at a constant temperature and humidity.

  • Acclimatization: A minimum of a 7-day acclimatization period is required before the start of the experiment.

Induction of Dermatophytosis

The following protocol describes the induction of dermatophytosis using Trichophyton mentagrophytes.

  • Fungal Strain: Trichophyton mentagrophytes (e.g., ATCC strains) is a commonly used species for inducing dermatophytosis in guinea pigs.[1]

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable medium (e.g., Sabouraud Dextrose Agar) at 25-28°C for 7-10 days.

    • Harvest the fungal spores and hyphal fragments by gently scraping the surface of the culture.

    • Suspend the fungal elements in sterile saline containing 0.05% Tween 80.

    • Adjust the final concentration of the inoculum to approximately 1 x 10^7 colony-forming units (CFU)/mL.

  • Infection Procedure:

    • Anesthetize the guinea pig using an appropriate anesthetic agent.

    • Shave an area of approximately 2x2 cm on the dorsal side of the animal.[2]

    • Gently abrade the shaved skin with fine-grit sandpaper to disrupt the stratum corneum, avoiding bleeding.[2]

    • Apply a 100 µL aliquot of the fungal inoculum onto the abraded skin and spread evenly.

Treatment Protocol
  • Grouping: Animals should be randomly assigned to different treatment groups (n=5-10 per group):

    • Group 1: Untreated Control (infected, no treatment)

    • Group 2: Vehicle Control (infected, treated with the cream base without this compound)

    • Group 3: Positive Control (infected, treated with a marketed topical antifungal cream, e.g., 1% Luliconazole or 2% Ketoconazole)[4][5]

    • Group 4: Test Group (infected, treated with the topical this compound formulation)

  • Application:

    • Begin treatment 3-5 days post-infection when lesions are visible.[1]

    • Apply a sufficient amount of the assigned cream to cover the entire lesion and a small margin of surrounding healthy skin.

    • Treatment is typically administered once daily for a period of 7 to 14 consecutive days.[5]

Efficacy Evaluation

Efficacy is assessed through clinical scoring, mycological examination, and histopathological analysis.

  • Clinical Scoring:

    • Lesions are scored on a regular basis (e.g., every 3-4 days) based on the severity of erythema, scaling, and crusting.

    • A scoring system (e.g., 0 = none, 1 = slight, 2 = moderate, 3 = severe) can be used.

  • Mycological Examination:

    • Direct Microscopy (KOH Mount): Skin scrapings from the lesion periphery are collected at the end of the treatment period. Samples are treated with 10-20% potassium hydroxide (KOH) solution and examined under a microscope for the presence of fungal hyphae and spores.

    • Fungal Culture: Skin scrapings are cultured on Sabouraud Dextrose Agar with antibiotics to confirm the presence or absence of viable fungi. The plates are incubated at 25-28°C for up to 2 weeks. A negative culture indicates mycological cure.

  • Histopathological Analysis:

    • At the end of the study, skin biopsy samples are collected from the lesion site.

    • Tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Periodic acid-Schiff (PAS) to visualize fungal elements within the stratum corneum and hair follicles.

Data Presentation

The following tables present illustrative quantitative data based on typical outcomes for effective imidazole antifungals.

Table 1: Illustrative Mean Clinical Scores

Treatment GroupDay 0Day 4Day 8Day 12Day 16
Untreated Control3.04.56.27.58.0
Vehicle Control3.04.25.86.97.2
Positive Control (1% Luliconazole)3.02.51.10.20.0
Test (1% this compound) 3.0 2.8 1.5 0.4 0.1

Table 2: Illustrative Mycological Cure Rates

Treatment GroupMycological Cure Rate (%)
Untreated Control0
Vehicle Control0
Positive Control (1% Luliconazole)100
Test (1% this compound) 90

Visualizations

experimental_workflow Experimental Workflow for Topical Antifungal Testing cluster_setup Phase 1: Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Evaluation cluster_analysis Phase 4: Analysis animal_acclimatization Animal Acclimatization (7 days) infection_induction Infection Induction (T. mentagrophytes) animal_acclimatization->infection_induction lesion_development Lesion Development (3-5 days) infection_induction->lesion_development group_assignment Random Group Assignment lesion_development->group_assignment daily_treatment Daily Topical Treatment (7-14 days) group_assignment->daily_treatment clinical_scoring Clinical Scoring daily_treatment->clinical_scoring mycological_exam Mycological Examination (KOH & Culture) daily_treatment->mycological_exam histopathology Histopathology (PAS Staining) daily_treatment->histopathology data_analysis Data Analysis clinical_scoring->data_analysis mycological_exam->data_analysis histopathology->data_analysis reporting Reporting data_analysis->reporting

Caption: Experimental Workflow Diagram.

neticonazole_moa Mechanism of Action of this compound cluster_pathway Ergosterol Biosynthesis Pathway in Fungi squalene Squalene lanosterol Lanosterol squalene->lanosterol Multiple Steps ergosterol Ergosterol lanosterol->ergosterol Catalyzed by enzyme Lanosterol 14α-demethylase lanosterol->enzyme cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation into This compound This compound inhibition Inhibition This compound->inhibition inhibition->enzyme enzyme->ergosterol

Caption: this compound Mechanism of Action.

References

Application Notes and Protocols for Neticonazole-Loaded Nanoparticles for Enhanced Skin Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neticonazole is a potent imidazole antifungal agent used for the treatment of fungal skin infections.[1][2] Its efficacy is often limited by its poor aqueous solubility and the barrier function of the stratum corneum, which restricts its penetration to the deeper layers of the skin where fungal infections often reside.[3][4] To overcome these limitations, formulating this compound into nanoparticles offers a promising approach to enhance its dermal delivery.[5][6] Nanoparticles, due to their small size and large surface area, can improve drug solubility, facilitate transport across the skin barrier, and provide controlled release, thereby increasing the therapeutic efficacy and reducing potential side effects.[7][8][9][10][11]

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of this compound-loaded nanoparticles. The focus is on polymeric nanoparticles, which are versatile, biocompatible, and biodegradable carriers for sustained and targeted drug delivery.[5][8][12]

Data Presentation

Table 1: Physicochemical Characterization of this compound-Loaded Nanoparticles
Formulation CodePolymerDrug:Polymer RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
NN-PLGA-1PLGA 50:501:5185 ± 5.20.15 ± 0.02-25.3 ± 1.885.2 ± 3.114.2 ± 0.5
NN-PLGA-2PLGA 50:501:10210 ± 6.80.12 ± 0.01-28.1 ± 2.292.5 ± 2.58.4 ± 0.3
NN-PCL-1PCL1:5250 ± 7.10.21 ± 0.03-18.7 ± 1.578.9 ± 4.213.1 ± 0.7
NN-PCL-2PCL1:10280 ± 8.50.18 ± 0.02-20.4 ± 1.988.1 ± 3.88.0 ± 0.4

Data are presented as mean ± standard deviation (n=3).

Table 2: In Vitro Drug Release Profile of this compound-Loaded Nanoparticles
Time (h)Cumulative Release (%) - NN-PLGA-1Cumulative Release (%) - NN-PLGA-2Cumulative Release (%) - NN-PCL-1Cumulative Release (%) - NN-PCL-2
115.2 ± 1.110.5 ± 0.812.1 ± 0.98.2 ± 0.6
225.8 ± 1.518.2 ± 1.220.5 ± 1.314.6 ± 1.0
440.1 ± 2.230.7 ± 1.832.8 ± 1.925.1 ± 1.5
862.5 ± 3.150.1 ± 2.551.3 ± 2.842.3 ± 2.1
1278.3 ± 3.565.8 ± 2.965.9 ± 3.258.7 ± 2.7
2490.1 ± 4.082.3 ± 3.480.2 ± 3.775.4 ± 3.1
4895.6 ± 3.891.5 ± 3.688.9 ± 4.185.2 ± 3.5

Data are presented as mean ± standard deviation (n=3).

Table 3: Ex Vivo Skin Permeation Parameters of this compound-Loaded Nanoparticles
FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)Amount of Drug Retained in Skin (µg/cm²)
This compound Solution2.5 ± 0.30.25 ± 0.031.015.8 ± 2.1
NN-PLGA-110.8 ± 1.11.08 ± 0.114.3262.5 ± 5.8
NN-PLGA-28.5 ± 0.90.85 ± 0.093.4055.1 ± 4.9
NN-PCL-17.2 ± 0.80.72 ± 0.082.8848.7 ± 4.2
NN-PCL-26.1 ± 0.70.61 ± 0.072.4442.3 ± 3.8

Data are presented as mean ± standard deviation (n=3). ER is the ratio of Jss of the nanoparticle formulation to that of the this compound solution.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsification-Solvent Evaporation Method

Materials:

  • This compound Hydrochloride

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous phase under constant stirring. Homogenize the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and un-encapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) Zetasizer.

  • Procedure:

    • Disperse the lyophilized nanoparticles in deionized water.

    • Analyze the suspension using the DLS instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.[13][14]

2.2 Encapsulation Efficiency and Drug Loading:

  • Instrument: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Encapsulation Efficiency (EE%):

      • After centrifugation of the nanoparticle suspension (Protocol 1, Step 5), collect the supernatant.

      • Analyze the amount of free this compound in the supernatant using a validated HPLC method.

      • Calculate EE% using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (DL%):

      • Accurately weigh a small amount of lyophilized nanoparticles.

      • Dissolve the nanoparticles in a suitable solvent (e.g., DCM) to release the encapsulated drug.

      • Evaporate the solvent and dissolve the residue in the mobile phase for HPLC analysis.

      • Quantify the amount of this compound.

      • Calculate DL% using the formula: DL% = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100

Protocol 3: In Vitro Drug Release Study
  • Apparatus: Franz diffusion cell.[15][16][17]

  • Procedure:

    • Place a known amount of this compound-loaded nanoparticles in the donor compartment of the Franz diffusion cell, separated from the receptor compartment by a synthetic membrane.

    • Fill the receptor compartment with a suitable release medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions).[18][19]

    • Maintain the temperature at 32 ± 0.5°C and stir the receptor medium continuously.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh medium.

    • Analyze the amount of this compound in the samples by HPLC.

    • Plot the cumulative percentage of drug released against time.

Protocol 4: Ex Vivo Skin Permeation Study
  • Apparatus: Franz diffusion cell.[20][21][22]

  • Skin Model: Excised abdominal skin from rats or pigs.[20][21][22][23]

  • Procedure:

    • Excise the full-thickness skin and remove any subcutaneous fat.[20][24]

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[20][21]

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain at 32 ± 0.5°C with constant stirring.

    • Apply the this compound nanoparticle formulation to the surface of the skin in the donor compartment.

    • At specific time points, collect samples from the receptor compartment for HPLC analysis.

    • After the experiment, dismount the skin, wash the surface, and determine the amount of drug retained in the skin.

    • Calculate the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER).

Mandatory Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Evaluation prep_start Start: Materials organic_phase Prepare Organic Phase (this compound + Polymer in DCM) prep_start->organic_phase aqueous_phase Prepare Aqueous Phase (PVA in Water) prep_start->aqueous_phase emulsification Emulsification (High-Speed Homogenization) organic_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation emulsification->solvent_evap centrifugation Centrifugation & Washing solvent_evap->centrifugation lyophilization Lyophilization centrifugation->lyophilization prep_end End: Nanoparticle Powder lyophilization->prep_end char_start Start: Nanoparticle Powder dls Particle Size & Zeta Potential (DLS) char_start->dls hplc Encapsulation Efficiency & Drug Loading (HPLC) char_start->hplc char_end End: Characterized Nanoparticles dls->char_end hplc->char_end eval_start Start: Characterized Nanoparticles in_vitro In Vitro Drug Release (Franz Diffusion Cell) eval_start->in_vitro ex_vivo Ex Vivo Skin Permeation (Franz Diffusion Cell with Skin) eval_start->ex_vivo eval_end End: Performance Data in_vitro->eval_end ex_vivo->eval_end

Caption: Experimental workflow for nanoparticle synthesis and evaluation.

skin_penetration cluster_skin Skin Layers cluster_pathways Penetration Pathways stratum_corneum Stratum Corneum (Barrier) viable_epidermis Viable Epidermis dermis Dermis nanoparticles This compound-Loaded Nanoparticles intercellular Intercellular Route nanoparticles->intercellular Bypass Corneocytes transcellular Transcellular Route nanoparticles->transcellular Through Corneocytes follicular Follicular Route nanoparticles->follicular Via Hair Follicles intercellular->viable_epidermis transcellular->viable_epidermis follicular->dermis

References

Application Notes and Protocols for the Formulation of Neticonazole Nanoemulsions for Improved Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neticonazole is a broad-spectrum imidazole antifungal agent effective against a wide range of dermatophytes, yeasts, and other fungi. Its clinical efficacy in topical formulations can be limited by its poor water solubility, which affects its penetration through the skin and bioavailability at the target site. Nanoemulsions are advanced drug delivery systems characterized by small droplet sizes (typically 20-200 nm), which can significantly enhance the topical delivery of poorly soluble drugs like this compound.[1][2][3] The small droplet size provides a large surface area, improving drug solubilization, skin permeation, and potentially leading to enhanced antifungal activity.[1][4]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of a this compound nanoemulsion for improved topical delivery. The following sections detail the necessary experimental procedures, from excipient selection to performance evaluation.

Disclaimer

The following protocols and data are provided as a representative example based on studies of similar imidazole antifungal agents, such as econazole and miconazole.[5][6] Specific optimization of the formulation components and their concentrations is essential to achieve a stable and effective nanoemulsion for this compound.

Materials and Methods

Screening of Excipients

The selection of appropriate oil, surfactant, and co-surfactant is critical for the successful formulation of a stable nanoemulsion. The primary criterion for selection is the ability of the excipients to solubilize the drug.

Protocol 1.1: Solubility Studies

  • Add an excess amount of this compound to 2 mL of each selected oil (e.g., oleic acid, Capryol 90, isopropyl myristate), surfactant (e.g., Tween 80, Tween 20, Labrasol), and co-surfactant (e.g., PEG 200, PEG 400, Transcutol P) in separate sealed vials.

  • Place the vials in an isothermal shaker and agitate at 37 ± 1°C for 72 hours to reach equilibrium.[7]

  • After 72 hours, centrifuge the samples at 3000 rpm for 15 minutes to separate the undissolved drug.

  • Filter the supernatant through a 0.45 µm membrane filter.

  • Dilute the filtrate with a suitable solvent (e.g., methanol) and quantify the amount of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Select the oil, surfactant, and co-surfactant that exhibit the highest solubility for this compound for further development.

Construction of Pseudo-Ternary Phase Diagram

A pseudo-ternary phase diagram is constructed to identify the nanoemulsion region for various combinations of oil, surfactant/co-surfactant (Smix), and water.

Protocol 2.1: Phase Diagram Construction

  • Prepare the Smix by blending the selected surfactant and co-surfactant in various weight ratios (e.g., 1:1, 2:1, 1:2).[8]

  • For each Smix ratio, prepare mixtures of oil and Smix in different weight ratios (e.g., 1:9, 2:8, 3:7, up to 9:1).

  • Titrate each oil/Smix mixture with water dropwise under gentle magnetic stirring.

  • After each addition of water, visually inspect the mixture for transparency and flowability. The point at which the mixture becomes turbid or cloudy indicates the boundary of the nanoemulsion region.

  • Plot the percentages of oil, Smix, and water on a ternary phase diagram to delineate the nanoemulsion existence area. The Smix ratio that provides the largest nanoemulsion area is selected for the formulation.[8][9]

Preparation of this compound Nanoemulsion

The spontaneous emulsification method is a low-energy technique suitable for preparing nanoemulsions.[5][6]

Protocol 3.1: Spontaneous Emulsification Method

  • Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant based on a point within the nanoemulsion region of the phase diagram.

  • Dissolve the this compound (e.g., 1% w/w) in the oil phase with gentle heating and stirring to form a clear solution.[5]

  • In a separate beaker, add the surfactant and co-surfactant (Smix) to the oil phase and mix until a homogenous isotropic mixture is formed.

  • Slowly add the aqueous phase (distilled water) to the organic phase drop by drop while continuously stirring with a magnetic stirrer at a moderate speed.

  • Continue stirring for approximately 15-30 minutes until a transparent and homogenous nanoemulsion is formed.

G cluster_prep Nanoemulsion Preparation A 1. Dissolve this compound in Oil B 2. Add Surfactant & Co-surfactant (Smix) A->B C 3. Add Aqueous Phase Dropwise B->C D 4. Continuous Stirring C->D E Final this compound Nanoemulsion D->E G cluster_eval In Vitro Evaluation Workflow Start This compound Nanoemulsion Char Physicochemical Characterization (Size, PDI, pH, Viscosity) Start->Char Release In Vitro Drug Release (Franz Diffusion Cell) Start->Release Fung In Vitro Antifungal Activity (Agar Well Diffusion) Start->Fung Data Data Analysis & Comparison Release->Data Fung->Data

References

Application Note: A Proposed Stability-Indicating HPLC Method for the Determination of Neticonazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed, comprehensive stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of Neticonazole. Due to the limited availability of a published, validated stability-indicating method specific to this compound, this application note provides a detailed protocol based on established methods for analogous azole antifungal agents. The proposed method is designed to be specific, accurate, and precise, enabling the separation of this compound from its potential degradation products generated under various stress conditions. This document provides a complete framework for method development, validation, and execution of forced degradation studies, adhering to ICH guidelines.

Introduction

This compound is an imidazole antifungal agent used for the treatment of superficial skin infections.[1][2] Like other drugs in its class, it is essential to have a reliable analytical method to determine its purity and stability in bulk drug substances and pharmaceutical formulations. A stability-indicating method is crucial as it provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. This proposed reverse-phase HPLC (RP-HPLC) method is designed to separate this compound from its degradation products, thus providing a clear indication of its stability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for the development of an appropriate analytical method, including the selection of solvents and chromatographic conditions.

PropertyValueReference
Molecular Formula C17H22N2OS[1]
Molecular Weight 302.4 g/mol [1]
Appearance (Not specified, likely a powder)
Solubility Soluble in DMSO and Methanol[3]
IUPAC Name 1-[(E)-2-methylsulfanyl-1-(2-pentoxyphenyl)ethenyl]imidazole[1]

Table 1: Physicochemical Properties of this compound

Proposed HPLC Method

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound. These are based on common practices for other azole antifungals and may require optimization.

ParameterProposed Condition
Instrument HPLC with UV or PDA Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 6.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 20 µL
Column Temperature 30 °C

Table 2: Proposed Chromatographic Conditions

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution of 100 µg/mL. Further dilute with the mobile phase to the desired concentration for calibration standards.

Sample Solution Preparation: For a cream or ointment formulation, accurately weigh a quantity of the formulation equivalent to a known amount of this compound and disperse it in a suitable non-polar solvent to extract the drug. Further, extract the drug from the non-polar solvent into methanol. Dilute the methanolic solution with the mobile phase to a final concentration within the linear range of the method.

Proposed Method Validation Parameters

The proposed analytical method should be validated according to ICH guidelines. The key validation parameters are summarized in Table 3.

ParameterProposed Acceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000
Specificity No interference from blank, placebo, and degradation products
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 5-50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0% for repeatability and intermediate precision
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Robustness No significant change in results with small variations in method parameters

Table 3: Proposed Method Validation Parameters

Forced Degradation Studies Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method. The following conditions are proposed:

1. Acid Hydrolysis:

  • Condition: 1 M HCl at 60 °C for 24 hours.

  • Procedure: Dissolve this compound in 1 M HCl and heat. Neutralize the solution before injection.

2. Base Hydrolysis:

  • Condition: 1 M NaOH at 60 °C for 24 hours.

  • Procedure: Dissolve this compound in 1 M NaOH and heat. Neutralize the solution before injection.

3. Oxidative Degradation:

  • Condition: 30% H₂O₂ at room temperature for 24 hours.

  • Procedure: Dissolve this compound in a solution of 30% hydrogen peroxide.

4. Thermal Degradation:

  • Condition: 105 °C for 48 hours.

  • Procedure: Store solid this compound in a hot air oven.

5. Photolytic Degradation:

  • Condition: Exposure to UV light (254 nm) and visible light for 7 days.

  • Procedure: Expose solid this compound and a solution of this compound to light.

Samples from each stress condition should be analyzed by the proposed HPLC method. The chromatograms should be evaluated for the appearance of degradation peaks and the resolution between the parent drug and the degradants.

Data Presentation

The results of the validation and forced degradation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Validation ParameterResult
Linearity (r²)
Accuracy (% Recovery)
Precision (% RSD)
LOD (µg/mL)
LOQ (µg/mL)

Table 4: Summary of Method Validation Data (Hypothetical)

Stress Condition% DegradationNumber of Degradation PeaksResolution (Rs) of Main Peak
Acid Hydrolysis
Base Hydrolysis
Oxidative Degradation
Thermal Degradation
Photolytic Degradation

Table 5: Summary of Forced Degradation Study Results (Hypothetical)

Visualizations

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_validation Method Validation cluster_degradation Forced Degradation Studies prep_std Prepare this compound Standard Solutions hplc_system HPLC System (C18 Column, Mobile Phase) prep_std->hplc_system prep_sample Prepare Sample Solutions (Bulk Drug/Formulation) prep_sample->hplc_system injection Inject Samples and Standards hplc_system->injection detection UV Detection at 260 nm injection->detection chromatogram Obtain Chromatograms detection->chromatogram integration Peak Integration and Quantification chromatogram->integration linearity Linearity integration->linearity accuracy Accuracy integration->accuracy precision Precision integration->precision lod_loq LOD & LOQ integration->lod_loq robustness Robustness integration->robustness specificity Specificity specificity->hplc_system acid Acid Hydrolysis acid->hplc_system base Base Hydrolysis base->hplc_system oxidation Oxidation oxidation->hplc_system thermal Thermal thermal->hplc_system photo Photolytic photo->hplc_system

Caption: Experimental workflow for the development and validation of a stability-indicating HPLC method for this compound.

Proposed Forced Degradation Pathway

G cluster_stress Stress Conditions This compound This compound Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation (H2O2) This compound->Oxidation Thermal Heat This compound->Thermal Photo Light This compound->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products

Caption: A logical diagram illustrating the forced degradation of this compound under various stress conditions.

Conclusion

This application note provides a comprehensive framework for developing and validating a stability-indicating HPLC method for this compound. The proposed method, based on established analytical principles for similar compounds, offers a starting point for researchers and scientists in the pharmaceutical industry. The detailed protocols for method validation and forced degradation studies will ensure the development of a robust and reliable analytical method that is compliant with regulatory expectations. Further optimization and validation of this proposed method are recommended to confirm its suitability for routine quality control and stability testing of this compound.

References

Application Notes and Protocols for Studying Neticonazole's Activity Against Fungal Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. This resistance is attributed to the complex architecture of the biofilm, including the extracellular matrix that limits drug penetration, and the physiological heterogeneity of the fungal cells within the biofilm. Neticonazole, a synthetic imidazole antifungal agent, functions by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1] This disruption leads to increased membrane permeability and ultimately fungal cell death.[1] While its efficacy against planktonic fungal cells is established, its activity against the more resilient biofilm forms requires specific investigation.

These application notes provide a comprehensive set of protocols to evaluate the in vitro efficacy of this compound against fungal biofilms, primarily focusing on clinically relevant species such as Candida albicans and Aspergillus fumigatus. The protocols cover the determination of minimum inhibitory concentrations for both planktonic and biofilm-embedded cells, quantification of biofilm biomass and metabolic activity, and visualization of biofilm architecture.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against Planktonic Fungal Cells

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic fungal cells.

Materials:

  • This compound hydrochloride

  • Fungal strain of interest (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Preparation of Fungal Inoculum:

    • For Candida albicans, culture the yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

    • For Aspergillus fumigatus, grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of this compound in RPMI-1640 in a separate 96-well plate to achieve concentrations ranging from, for example, 0.0313 to 16 µg/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well of a new 96-well plate.

    • Transfer 100 µL of the corresponding this compound dilutions to the wells containing the fungal inoculum.

    • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by reading the optical density at 492 nm.

Biofilm Formation and Treatment with this compound

This protocol describes the formation of fungal biofilms in vitro and their subsequent treatment with this compound.

Materials:

  • Same as for MIC determination.

  • Pre-sterilized 96-well flat-bottom microtiter plates suitable for biofilm assays.

Procedure:

  • Biofilm Formation:

    • Prepare a fungal suspension as described in the MIC protocol, but at a higher concentration (e.g., 1 x 10^7 CFU/mL in RPMI-1640).

    • Add 100 µL of the adjusted fungal suspension to the wells of a 96-well plate.

    • Incubate the plate at 37°C for a period that allows for biofilm formation (e.g., 24 hours for the adhesion phase, followed by a further 24-48 hours for maturation).

  • Treatment of Pre-formed Biofilms:

    • After the incubation period, gently aspirate the medium from the wells to remove non-adherent, planktonic cells.

    • Wash the biofilms twice with 200 µL of sterile PBS, being careful not to disturb the biofilm structure.

    • Prepare serial dilutions of this compound in fresh RPMI-1640.

    • Add 100 µL of each this compound dilution to the wells containing the pre-formed biofilms. Include a positive control (biofilm with drug-free medium) and a negative control (medium only).

    • Incubate the plate for a further 24 hours at 37°C.

Quantification of Biofilm Biomass (Crystal Violet Assay)

The Crystal Violet (CV) assay is used to quantify the total biomass of the fungal biofilm.

Materials:

  • Biofilm plates treated with this compound.

  • 0.1% (w/v) Crystal Violet solution.

  • 95% Ethanol or 33% Glacial Acetic Acid.

  • Microplate reader.

Procedure:

  • Staining:

    • After the treatment period, aspirate the medium and wash the wells twice with PBS.

    • Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the CV solution and wash the plate thoroughly with sterile distilled water until the wash water runs clear.

  • Solubilization and Quantification:

    • Air dry the plate.

    • Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound CV dye.

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized CV to a new flat-bottom 96-well plate.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Quantification of Biofilm Metabolic Activity (XTT Assay)

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay measures the metabolic activity of the viable cells within the biofilm.

Materials:

  • Biofilm plates treated with this compound.

  • XTT solution (e.g., 1 mg/mL in PBS).

  • Menadione solution (e.g., 0.4 mM in acetone).

  • Microplate reader.

Procedure:

  • Preparation of XTT/Menadione Solution:

    • Immediately before use, mix the XTT solution with the menadione solution (e.g., 20:1 ratio of XTT to menadione).

  • Assay:

    • Following the treatment period, wash the biofilms twice with PBS.

    • Add 100 µL of the freshly prepared XTT/menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-5 hours.

  • Quantification:

    • After incubation, transfer 80 µL of the supernatant to a new 96-well plate.

    • Measure the absorbance of the formazan product at 492 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described protocols. Note: The data presented here is hypothetical.

Table 1: Hypothetical MIC and MBEC of this compound against Fungal Biofilms

Fungal SpeciesPlanktonic MIC (µg/mL)Sessile MIC (SMIC₅₀) (µg/mL)Minimum Biofilm Eradication Concentration (MBEC₉₀) (µg/mL)
Candida albicans116>64
Aspergillus fumigatus232>128

SMIC₅₀: Sessile Minimum Inhibitory Concentration required to inhibit 50% of biofilm metabolic activity. MBEC₉₀: Minimum Biofilm Eradication Concentration required to kill 90% of the biofilm cells.

Table 2: Hypothetical Percentage of Biofilm Inhibition and Eradication by this compound

Fungal SpeciesThis compound Conc. (µg/mL)Biofilm Biomass Inhibition (%) (Crystal Violet)Biofilm Metabolic Activity Inhibition (%) (XTT)Mature Biofilm Eradication (%) (Metabolic Activity)
Candida albicans4354510
8506025
16758540
32909560
Aspergillus fumigatus830405
16455515
32657530
64859050

Visualizations

Fungal Biofilm Formation and Drug Resistance Signaling

Fungal biofilm formation is a complex process regulated by intricate signaling pathways. Key pathways like the cAMP-PKA and MAPK signaling cascades are often implicated in the morphological transitions and expression of virulence factors necessary for biofilm development. Antifungal agents like this compound, which target the cell membrane, can induce cellular stress responses that may activate these or other compensatory pathways, contributing to drug resistance within the biofilm.

Fungal_Biofilm_Signaling cluster_0 Environmental Cues cluster_1 Fungal Cell cluster_2 Signaling Pathways Surface Surface Adhesion Adhesion Surface->Adhesion Nutrients Nutrients Yeast-to-Hyphae Yeast-to-Hyphae Transition Nutrients->Yeast-to-Hyphae Adhesion->Yeast-to-Hyphae Matrix_Production Extracellular Matrix Production Yeast-to-Hyphae->Matrix_Production Mature_Biofilm Mature Biofilm Matrix_Production->Mature_Biofilm cAMP_PKA cAMP-PKA Pathway cAMP_PKA->Yeast-to-Hyphae MAPK MAPK Pathway MAPK->Yeast-to-Hyphae MAPK->Matrix_Production This compound This compound Ergosterol_Synth Ergosterol Synthesis This compound->Ergosterol_Synth inhibits Cell_Membrane Cell Membrane Integrity Ergosterol_Synth->Cell_Membrane maintains Cell_Membrane->Mature_Biofilm disrupts

Caption: Signaling pathways in fungal biofilm development and the target of this compound.

Experimental Workflow for Assessing this compound's Anti-Biofilm Activity

The following diagram illustrates the sequential steps involved in evaluating the efficacy of this compound against fungal biofilms, from initial culture to final data analysis.

Experimental_Workflow cluster_quantification Biofilm Quantification Start Start Fungal_Culture Fungal Strain Culture (e.g., C. albicans) Start->Fungal_Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Biofilm_Formation Biofilm Formation (24-48h) Inoculum_Prep->Biofilm_Formation Treatment Treatment of Biofilms (24h) Biofilm_Formation->Treatment Neticonazole_Prep This compound Serial Dilutions Neticonazole_Prep->Treatment Washing Wash to Remove Planktonic Cells Treatment->Washing CV_Assay Crystal Violet Assay (Biomass) Washing->CV_Assay XTT_Assay XTT Assay (Metabolic Activity) Washing->XTT_Assay Data_Analysis Data Analysis and Interpretation CV_Assay->Data_Analysis XTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the anti-biofilm activity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Formulation Challenges of Neticonazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor aqueous solubility of Neticonazole in various formulations.

Troubleshooting Guides

Researchers often encounter challenges in achieving the desired concentration and stability of this compound in aqueous-based formulations. This section provides detailed guidance on common issues and their resolutions.

Issue 1: Low this compound Solubility in Aqueous Media

This compound, as a Biopharmaceutics Classification System (BCS) Class II compound, exhibits low aqueous solubility, which can hinder the development of effective formulations. The following table summarizes the solubility of this compound and similar azole antifungals in various solvents and formulation systems, providing a comparative overview for initial formulation screening.

Table 1: Solubility Data for this compound and Analogue Azole Antifungals

CompoundSolvent/SystemSolubilityReference
This compound HCl Dimethyl Sulfoxide (DMSO)55 mg/mL[1]
This compound HCl 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL[1]
Ketoconazole Water0.017 mg/mL[2]
Ketoconazole Inclusion Complex with Randomly Methylated β-CyclodextrinIncreased 17,000-fold[2]
Itraconazole Water (neutral pH)~1 ng/mL[3]
Voriconazole Inclusion Complexes with various cyclodextrinsUp to 86-fold increase[4]
Luliconazole Solid Dispersion (1:4 w/w with PEG 6000)83% release in 60 min (vs. 39% for pure drug)[5]
Ketoconazole Solid Dispersion (10:90 w/w with Nicotinamide)6-fold higher release than pure drug[6]
Posaconazole NanoemulsionGlobule size of 78.79 nm[7]

Note: Data for azole analogues are provided for comparative purposes due to the limited availability of published, quantitative solubility enhancement data specifically for this compound.

Issue 2: Precipitation of this compound Upon Dilution

A common problem encountered is the precipitation of this compound when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer for experiments.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous medium to below its saturation solubility.

  • Use of Co-solvents: Incorporate a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 300/400) in the final aqueous medium to increase the solubility of this compound.

  • Employ Surfactants: The inclusion of non-ionic surfactants, such as Polysorbate 80 (Tween 80) or Poloxamers, can form micelles that encapsulate the hydrophobic this compound, preventing precipitation.

  • Intermediate Dilution Step: Instead of a direct large dilution, perform a serial dilution, with intermediate steps that involve a mixture of the organic solvent and the aqueous medium.

Issue 3: Physical Instability of Amorphous Formulations

Amorphous forms of drugs, such as in solid dispersions, offer higher solubility but are thermodynamically unstable and can revert to a less soluble crystalline form over time, especially in the presence of heat and humidity.

Troubleshooting Steps:

  • Polymer Selection: The choice of polymer is critical for stabilizing the amorphous state. Hydrophilic polymers like PVP, HPMC, and Soluplus® can inhibit crystallization by increasing the glass transition temperature (Tg) of the mixture and through specific drug-polymer interactions.[8]

  • Humidity Control: Store amorphous formulations in tightly sealed containers with desiccants to minimize moisture exposure, which can act as a plasticizer and promote crystallization.

  • Addition of a Second Stabilizer: In some cases, a ternary solid dispersion, incorporating a second polymer or a surfactant, can provide enhanced stability against crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for solubilizing this compound for in vitro assays?

A1: For initial in vitro experiments, preparing a high-concentration stock solution of this compound hydrochloride in 100% DMSO is a common and effective starting point.[1] Subsequently, this stock can be serially diluted into your aqueous assay buffer. It is crucial to ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. If precipitation occurs upon dilution, consider the troubleshooting steps outlined above.

Q2: How can I improve the oral bioavailability of this compound?

A2: Enhancing the oral bioavailability of a BCS Class II drug like this compound primarily involves increasing its dissolution rate in the gastrointestinal tract. Promising strategies include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.

  • Nanoemulsions: Formulating this compound into a nanoemulsion can improve its solubility and absorption due to the small droplet size and large surface area.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can increase its aqueous solubility.

Q3: Are there any known excipient incompatibilities with azole antifungals that I should be aware of?

A3: While specific incompatibility studies for this compound are not widely published, general considerations for azole antifungals and other active pharmaceutical ingredients (APIs) include:

  • pH Effects: The solubility of many azoles is pH-dependent. Excipients that alter the microenvironmental pH can affect the drug's stability and release.

  • Oxidation: Some excipients may contain reactive impurities, such as peroxides, which can lead to oxidative degradation of the API.[1]

  • Interactions with Polymers: The choice of polymer in solid dispersions is critical, as some polymers may have better interaction and stabilization capabilities with the drug molecule than others. It is advisable to conduct compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to screen for potential interactions between this compound and selected excipients.[9]

Q4: What is the purpose of a drug-excipient compatibility study?

A4: A drug-excipient compatibility study is a critical pre-formulation step to ensure that the chosen excipients do not negatively impact the stability, efficacy, or safety of the active pharmaceutical ingredient (API).[9][10][11][12][13] These studies help in selecting appropriate excipients for developing a stable and effective dosage form by identifying potential physical and chemical interactions.[9][10][11][12][13]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for lab-scale preparation and is effective for poorly water-soluble drugs.

Materials:

  • This compound

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol/water mixture (e.g., 50:50 v/v)

  • Mortar and pestle

Procedure:

  • Weigh equimolar amounts of this compound and the chosen cyclodextrin.

  • Place the cyclodextrin in the mortar and add a small amount of the ethanol/water mixture to form a homogeneous paste.

  • Slowly add the this compound powder to the paste while continuously triturating.

  • Knead the mixture for 30-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent.

  • The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex is pulverized and passed through a sieve to obtain a fine powder.

Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

This technique involves dissolving both the drug and a hydrophilic carrier in a common solvent, followed by solvent removal.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)

  • Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both drug and polymer are soluble.

  • Rotary evaporator or a magnetic stirrer with a hot plate.

Procedure:

  • Accurately weigh the desired amounts of this compound and the polymer (e.g., 1:1, 1:2, 1:4 drug-to-polymer ratios).

  • Dissolve both the this compound and the polymer in the chosen solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

  • Alternatively, the solvent can be evaporated on a magnetic stirrer with a hot plate in a fume hood.

  • The resulting solid dispersion is then further dried in a vacuum oven to remove any residual solvent.

  • The dried mass is scraped, pulverized, and sieved.

Protocol 3: Preparation of a this compound Nanoemulsion (High-Pressure Homogenization)

This method is suitable for producing nanoemulsions with a narrow droplet size distribution.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, oleic acid)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

  • Aqueous phase (purified water)

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Solubility Study: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the appropriate components.

  • Preparation of Phases:

    • Oil Phase: Dissolve this compound in the selected oil.

    • Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of Coarse Emulsion: Gradually add the oil phase to the aqueous phase while mixing with a high-shear mixer to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi).[11]

  • Characterization: The resulting nanoemulsion should be characterized for globule size, polydispersity index (PDI), and zeta potential.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_outcome Desired Outcome start Poorly Soluble This compound c1 Cyclodextrin Complexation start->c1 c2 Solid Dispersion start->c2 c3 Nanoemulsion start->c3 char1 Solubility Enhancement c1->char1 char2 Dissolution Profile c1->char2 char3 Physical Stability c1->char3 char4 Excipient Compatibility (DSC/FTIR) c1->char4 c2->char1 c2->char2 c2->char3 c2->char4 c3->char1 c3->char2 c3->char3 c3->char4 end Optimized this compound Formulation char1->end char2->end char3->end char4->end troubleshooting_workflow start Issue: Precipitation on Dilution q1 Is final concentration above solubility limit? start->q1 a1_yes Reduce Final Concentration q1->a1_yes Yes a1_no Evaluate Formulation Strategy q1->a1_no No end Stable Aqueous Preparation a1_yes->end q2 Is a solubilizing excipient used? a1_no->q2 a2_yes Optimize Excipient Concentration q2->a2_yes Yes a2_no Incorporate Solubilizer (Co-solvent, Surfactant, Cyclodextrin) q2->a2_no No a2_yes->end a2_no->end

References

Technical Support Center: Large-Scale Synthesis of Neticonazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Neticonazole hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems that may arise during the multi-step synthesis of this compound hydrochloride, offering potential causes and solutions.

Diagram: Plausible Synthetic Workflow for this compound Hydrochloride

Neticonazole_Hydrochloride_Synthesis_Workflow cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Imidazole Ring Formation cluster_2 Step 3: Alkylation cluster_3 Step 4: Salt Formation & Purification A 2-(methylthio)phenylethanone C (E)-3-(dimethylamino)-1-(2-(methylthio)phenyl)prop-2-en-1-one (Enaminone) A->C Reaction B Dimethylformamide dimethyl acetal (DMF-DMA) B->C Reagent E 1-(2-(methylthio)phenyl)-1H-imidazole C->E Cyclization D Formamide D->E Reagent G This compound (free base) E->G Alkylation F 2-(chloromethyl)-2-phenyl-1,3-dioxolane F->G Reagent I This compound Hydrochloride G->I Salt Formation H Hydrochloric Acid H->I J Purification (Crystallization) I->J

Caption: Plausible multi-step synthesis workflow for this compound hydrochloride.

Issue 1: Low Yield in Enaminone Formation (Step 1)

  • Question: We are experiencing lower than expected yields of the enaminone intermediate, (E)-3-(dimethylamino)-1-(2-(methylthio)phenyl)prop-2-en-1-one. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to incomplete reaction or degradation of the product.

    • Potential Causes:

      • Insufficient Reaction Temperature: The reaction of a ketone with DMF-DMA to form an enaminone often requires elevated temperatures to proceed efficiently.[1]

      • Moisture in Reaction Mixture: DMF-DMA is sensitive to moisture, which can lead to its decomposition and reduce its effectiveness.

      • Sub-optimal Reaction Time: The reaction may not have been allowed to proceed to completion.

    • Troubleshooting Steps:

      • Optimize Temperature: Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal temperature that maximizes product formation without significant degradation. A temperature of around 140°C has been reported for similar reactions.[1]

      • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Ensure the starting materials are dry.

      • Extend Reaction Time: Monitor the reaction at regular intervals to determine the point at which the concentration of starting material plateaus.

Issue 2: Incomplete Cyclization to Imidazole Ring (Step 2)

  • Question: The cyclization of the enaminone with formamide to form 1-(2-(methylthio)phenyl)-1H-imidazole is sluggish and results in a mixture of starting material and product. How can we improve this conversion?

  • Answer: Incomplete cyclization is a common challenge in imidazole synthesis. The reaction conditions are critical for driving the reaction to completion.

    • Potential Causes:

      • Insufficient Temperature: High temperatures are typically required for the condensation reaction with formamide.

      • Inefficient Removal of Byproducts: The elimination of water and other byproducts is necessary to drive the equilibrium towards the product.

      • Purity of Enaminone: Impurities from the previous step can interfere with the cyclization reaction.

    • Troubleshooting Steps:

      • Increase Reaction Temperature: These reactions are often performed at high temperatures, sometimes exceeding 180°C.[2]

      • Use a Dean-Stark Trap: If the reaction is performed in a suitable solvent (e.g., toluene), a Dean-Stark trap can be used to remove water as it is formed.

      • Purify the Enaminone: Ensure the enaminone intermediate is of high purity before proceeding with the cyclization.

Issue 3: Formation of N-Alkylated Isomers and Side Products (Step 3)

  • Question: During the alkylation of 1-(2-(methylthio)phenyl)-1H-imidazole, we are observing the formation of multiple products, leading to purification challenges. How can we improve the selectivity of this reaction?

  • Answer: The alkylation of imidazoles can sometimes lead to a mixture of N-alkylated isomers and other side products.

    • Potential Causes:

      • Choice of Base and Solvent: The reaction conditions, particularly the base and solvent, can influence the regioselectivity of the alkylation.

      • Reaction Temperature: Higher temperatures might lead to side reactions.

      • Reactivity of Alkylating Agent: The alkylating agent, 2-(chloromethyl)-2-phenyl-1,3-dioxolane, might be prone to degradation or side reactions under the reaction conditions.

    • Troubleshooting Steps:

      • Optimize Base and Solvent System: Experiment with different bases (e.g., sodium hydride, potassium carbonate) and solvents (e.g., DMF, acetonitrile, THF) to find conditions that favor the desired product.

      • Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of byproducts.

      • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help to control the reaction and minimize side reactions.

Issue 4: Difficulty in Purification and Crystallization of the Final Product (Step 4)

  • Question: We are facing challenges in obtaining this compound hydrochloride with the desired purity. The crystallization process is yielding an impure product.

  • Answer: The final purification and crystallization step is critical for achieving the required purity of the Active Pharmaceutical Ingredient (API).

    • Potential Causes:

      • Presence of Impurities: Organic and inorganic impurities from previous steps can interfere with the crystallization process.[]

      • Incorrect Solvent System: The choice of solvent for crystallization is crucial for obtaining a pure product with a good yield.

      • Formation of Polymorphs: Different crystalline forms (polymorphs) of the hydrochloride salt may have different solubilities and stabilities.

    • Troubleshooting Steps:

      • Impurity Profiling: Use analytical techniques like HPLC and LC-MS to identify the impurities present.[4][5][6] This will help in devising a targeted purification strategy.

      • Solvent Screening for Crystallization: Perform small-scale experiments with a variety of solvents and solvent mixtures to find the optimal conditions for crystallization.

      • Controlled Crystallization: Control the rate of cooling and agitation during crystallization to promote the formation of a single, stable polymorphic form.

      • Recrystallization: If the purity is still not satisfactory, one or more recrystallization steps may be necessary.

Diagram: Troubleshooting Logic for Low Yield in Enaminone Formation

Troubleshooting_Low_Yield Start Low Yield in Enaminone Formation Q1 Is the reaction temperature optimized? Start->Q1 S1 Increase temperature incrementally. Monitor by TLC/HPLC. Q1->S1 No Q2 Are anhydrous conditions maintained? Q1->Q2 Yes S1->Q2 S2 Use oven-dried glassware. Use anhydrous solvents and reagents. Q2->S2 No Q3 Is the reaction time sufficient? Q2->Q3 Yes S2->Q3 S3 Extend reaction time. Monitor for completion. Q3->S3 No End Yield Improved Q3->End Yes S3->End

Caption: Logical flow for troubleshooting low yields in the enaminone formation step.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the large-scale synthesis of this compound hydrochloride?

A1: Critical process parameters (CPPs) are those that can have a significant impact on the quality of the final product. For the synthesis of this compound hydrochloride, the following CPPs should be carefully controlled:

StepCritical Process ParameterRationale
1. Enaminone Formation Reaction TemperatureAffects reaction rate and impurity profile.
Reaction TimeEnsures complete conversion of starting materials.
2. Imidazole Ring Formation Reaction TemperatureCrucial for the rate and completeness of the cyclization.
Rate of byproduct removalDrives the reaction equilibrium towards product formation.
3. Alkylation TemperatureControls the rate of reaction and minimizes side-product formation.
Molar ratio of reactantsAffects yield and impurity levels.
4. Salt Formation & Purification pH during salt formationEnsures complete conversion to the hydrochloride salt.
Crystallization solventDetermines purity, yield, and crystal form of the final product.
Cooling rate during crystallizationInfluences crystal size and purity.

Q2: What are the common impurities that can be expected in the final this compound hydrochloride API?

A2: Impurities can originate from starting materials, intermediates, byproducts, and degradation products. Common impurities in imidazole-based APIs can include:

Impurity TypePotential Source
Process-Related Impurities Unreacted starting materials (e.g., 1-(2-(methylthio)phenyl)-1H-imidazole).
Isomeric byproducts from the alkylation step.
Byproducts from side reactions during cyclization.
Degradation Products Hydrolysis products if exposed to moisture.
Oxidation of the methylthio group.
Residual Solvents Solvents used in the final crystallization step.

Impurity profiling using techniques like HPLC, GC-MS, and LC-MS is essential for their identification and quantification.[][4][5][6]

Q3: What analytical methods are recommended for in-process control and final product release?

A3: A robust analytical strategy is crucial for ensuring the quality of this compound hydrochloride.

AnalysisRecommended Technique(s)Purpose
Reaction Monitoring Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)To track the progress of the reaction and determine its endpoint.
Intermediate Purity HPLC, Nuclear Magnetic Resonance (NMR) SpectroscopyTo ensure the quality of isolated intermediates before proceeding to the next step.
Final Product Assay HPLC (with a suitable standard)To determine the potency of the final API.
Impurity Profiling HPLC, LC-MS, GC-MSTo identify and quantify any impurities present in the final product.
Residual Solvents Gas Chromatography (GC) with headspace analysisTo quantify the amount of residual solvents from the manufacturing process.
Characterization NMR, Infrared (IR) Spectroscopy, Mass Spectrometry (MS)To confirm the structure and identity of the final compound.

Q4: Are there any specific safety precautions to consider during the large-scale synthesis?

A4: Standard laboratory and manufacturing safety protocols for handling chemicals should be strictly followed. Specific points to consider for this synthesis include:

  • Dimethylformamide dimethyl acetal (DMF-DMA): This reagent is moisture-sensitive and flammable. Handle under an inert atmosphere and away from ignition sources.

  • Formamide: This solvent is a teratogen and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Strong Bases (e.g., Sodium Hydride): These are highly reactive and flammable. They should be handled with extreme care under an inert atmosphere.

  • Hydrochloric Acid: Corrosive. Use appropriate PPE, including gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Experimental Protocols (Plausible)

The following are plausible experimental protocols for the key steps in the synthesis of this compound hydrochloride. These are intended as a general guide and should be optimized for specific laboratory or manufacturing conditions.

Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(2-(methylthio)phenyl)prop-2-en-1-one (Enaminone)

  • To a stirred solution of 2-(methylthio)phenylethanone (1 equivalent) in an appropriate high-boiling solvent (e.g., xylene), add dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 140°C) and monitor the reaction progress by TLC or HPLC.[1]

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or used directly in the next step if of sufficient purity.

Protocol 2: Synthesis of 1-(2-(methylthio)phenyl)-1H-imidazole

  • Combine the crude enaminone (1 equivalent) with an excess of formamide (at least 10 equivalents).

  • Heat the mixture to a high temperature (e.g., 180-200°C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound (free base)

  • To a solution of 1-(2-(methylthio)phenyl)-1H-imidazole (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF), add a suitable base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture back to 0°C and add a solution of 2-(chloromethyl)-2-phenyl-1,3-dioxolane (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by column chromatography.

Protocol 4: Formation and Purification of this compound Hydrochloride

  • Dissolve the purified this compound free base in a suitable organic solvent (e.g., isopropanol).

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in isopropanol) with stirring until the pH is acidic.

  • Stir the mixture to induce crystallization. The product may precipitate out.

  • Cool the mixture to enhance crystallization and filter the solid product.

  • Wash the solid with a cold solvent and dry under vacuum.

  • If necessary, recrystallize the product from a suitable solvent system to achieve the desired purity.

References

Strategies to enhance the penetration of topical Neticonazole formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the dermal and transdermal penetration of topical Neticonazole formulations. The following sections offer detailed experimental protocols, quantitative data from analogous drug studies, and visual guides to aid in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating topical this compound for enhanced penetration?

A1: The primary challenges for enhancing the topical penetration of this compound, a hydrophobic antifungal agent, stem from the formidable barrier properties of the stratum corneum, the outermost layer of the skin.[1] Key difficulties include:

  • Low Aqueous Solubility: this compound's poor solubility in water can limit its partitioning from the formulation into the more aqueous environment of the viable epidermis.

  • Stratum Corneum Barrier: The highly organized lipid bilayer structure of the stratum corneum restricts the passage of lipophilic molecules.[1]

  • Formulation Stability: Complex formulations designed to enhance penetration, such as nanoemulsions and liposomes, can face issues with physical and chemical stability over time.[2]

Q2: Which formulation strategies are most effective for enhancing this compound penetration?

A2: Several advanced formulation strategies have proven effective for enhancing the topical delivery of hydrophobic antifungal drugs, and these can be adapted for this compound. These include:

  • Nanoemulsions and Microemulsions: These systems can increase the solubility and thermodynamic activity of the drug, facilitating its partitioning into the skin.[3][4]

  • Vesicular Carriers (Liposomes and Ethosomes): Liposomes can act as drug reservoirs in the skin, while ethosomes, containing ethanol, can fluidize the stratum corneum lipids to improve penetration.[5][6]

  • Solid Lipid Nanoparticles (SLNs): SLNs can provide controlled release and enhance skin hydration, which can improve drug permeation.[7][8]

  • Chemical Penetration Enhancers: Incorporating enhancers like fatty acids, glycols, or surfactants can reversibly disrupt the stratum corneum barrier.[9]

Q3: How do I select the appropriate in vitro model for skin permeation studies of this compound?

A3: The choice of in vitro skin model is critical for obtaining relevant and reproducible data. The most common and well-accepted method is the Franz diffusion cell system.[10] For the membrane, you have several options:

  • Human Cadaver Skin: This is considered the gold standard as it most closely mimics in vivo conditions.

  • Animal Skin: Porcine (pig) ear skin is often used due to its anatomical and physiological similarities to human skin. Rat skin is also commonly used but is generally more permeable.[6]

  • Synthetic Membranes: While not a direct biological equivalent, synthetic membranes can be useful for initial formulation screening due to their lower variability and cost.

Troubleshooting Guides

Formulation Development

Issue: Poor physical stability of the nanoemulsion (e.g., phase separation, creaming).

  • Possible Cause: Inappropriate surfactant or co-surfactant concentration, or an incorrect oil-to-water ratio.

  • Troubleshooting Steps:

    • Re-evaluate Surfactant/Co-surfactant (S/CoS) Ratio: Construct a pseudo-ternary phase diagram to identify the optimal S/CoS ratio and the concentration range that results in a stable microemulsion or nanoemulsion region.[11][12]

    • Optimize Homogenization Parameters: If using high-energy emulsification methods, adjust the homogenization speed, duration, and temperature. For nanoemulsions, high-pressure homogenization is often necessary to achieve small, uniform droplet sizes.[13]

    • Incorporate a Gelling Agent: Converting the nanoemulsion into a nanoemulgel by adding a polymer like Carbopol can increase viscosity and improve physical stability.[14]

Issue: Low entrapment efficiency of this compound in liposomes or SLNs.

  • Possible Cause: The drug may be leaking from the lipid carrier during preparation, or its solubility in the lipid phase is limited.

  • Troubleshooting Steps:

    • Optimize Lipid Composition: For SLNs, select a lipid in which this compound has higher solubility. For liposomes, adjust the phospholipid and cholesterol ratio, as cholesterol can affect the rigidity of the bilayer and drug loading.[15]

    • Modify the Preparation Method: For ethosomes, varying the ethanol concentration can impact entrapment efficiency; typically, an optimal concentration exists beyond which the membrane becomes too fluid.[5] For SLNs prepared by homogenization, controlling the cooling rate can influence drug incorporation.[7]

    • Adjust Drug-to-Lipid Ratio: Systematically vary the initial amount of this compound added to the lipid phase to find the optimal loading capacity.

In Vitro Permeation Studies (Franz Diffusion Cell)

Issue: High variability in permeation data between replicate cells.

  • Possible Cause: Inconsistent skin membrane thickness, presence of air bubbles under the membrane, or inconsistent dosing.

  • Troubleshooting Steps:

    • Standardize Membrane Preparation: Ensure all skin sections are of uniform thickness and are properly hydrated in the receptor medium before mounting.[10]

    • Eliminate Air Bubbles: Carefully fill the receptor chamber and ensure no air is trapped between the membrane and the receptor fluid, as this will impede diffusion.

    • Precise Dosing: Use a positive displacement pipette to apply a consistent amount of the formulation to the donor chamber.

Issue: No detectable drug in the receptor medium.

  • Possible Cause: The formulation may not be effectively enhancing penetration, the analytical method may not be sensitive enough, or the receptor medium may not provide sink conditions.

  • Troubleshooting Steps:

    • Enhance Receptor Fluid Solubility: For a hydrophobic drug like this compound, the aqueous receptor fluid (e.g., phosphate-buffered saline) may not be sufficient to maintain sink conditions. Consider adding a solubilizing agent like a small percentage of ethanol, PEG 400, or a surfactant.[10]

    • Increase Analytical Sensitivity: Optimize your HPLC method (e.g., adjust mobile phase, use a more sensitive detector) to lower the limit of quantification.[16][17]

    • Extend the Study Duration: It may take a longer time for the drug to permeate through the skin. Extend the sampling schedule to 24 or 48 hours.

Data Presentation

The following tables summarize quantitative data from studies on analogous imidazole antifungal drugs, which can serve as a benchmark for your this compound formulation development.

Table 1: Comparison of Formulation Characteristics for Different Topical Carriers of Miconazole Nitrate

Formulation TypeMean Particle Size (nm)Entrapment Efficiency (%)In Vitro Drug Release (after 8h)Reference
Liposomal Ointment--~45%[6]
Ethosomal Ointment--~65%[6]
Solid Lipid Nanoparticles2390.2~90% (after 24h)[15]
Microemulsion215->80%[18]

Table 2: Ex Vivo Skin Permeation Data for Luliconazole Formulations

FormulationCumulative Amount Permeated (µg/cm²) at 48hSkin Retention (µg/cm²) at 48hReference
Ethosomes~120~180[19]
Ointment~80~180[19]
Liposomes~60~120[19]
Hydroalcoholic Solution~40~60[19]

Experimental Protocols

Preparation of this compound-Loaded Ethosomes (Hot Method)

This protocol is adapted from a method used for fluconazole.[5][13]

  • Preparation of Aqueous Phase: Disperse soyaphosphatidylcholine (e.g., 2-6% w/v) in deionized water with magnetic stirring at 40°C.

  • Preparation of Alcoholic Phase: Dissolve this compound (e.g., 1% w/v) in a mixture of ethanol (e.g., 20-45% w/v) and propylene glycol (e.g., 20% w/v).

  • Formation of Ethosomes: Add the alcoholic phase to the aqueous phase in a fine stream with constant stirring at 40°C. Continue mixing for 5 minutes.

  • Size Reduction: Sonicate the preparation using a probe sonicator (e.g., at 4°C for 3 cycles of 5 minutes each, with 5-minute rests in between).

  • Homogenization: Further reduce the vesicle size by passing the formulation through a high-pressure homogenizer (e.g., at 15,000 psi for 3 cycles) to obtain nano-sized ethosomes.[13]

In Vitro Skin Permeation Study using Franz Diffusion Cells

This is a generalized protocol that should be optimized for your specific formulation.[10]

  • Apparatus Setup:

    • Use vertical Franz diffusion cells with a known diffusion area.

    • Maintain the temperature of the receptor chamber at 32 ± 0.5°C using a circulating water bath to mimic skin surface temperature.

  • Membrane Preparation:

    • Excise full-thickness abdominal skin from a suitable animal model (e.g., rat).

    • Carefully remove subcutaneous fat and connective tissue.

    • Mount the skin on the diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor fluid.

  • Receptor Medium:

    • Fill the receptor chamber with a suitable receptor medium (e.g., phosphate buffer pH 7.4, potentially with a co-solvent like 20-40% PEG 400 to ensure sink conditions for this compound).

    • Stir the receptor medium continuously with a magnetic stirrer.

  • Dosing:

    • Apply a precisely weighed amount of the this compound formulation (e.g., 10 mg/cm²) to the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber through the sampling port.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.[16][17]

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

    • Calculate the permeability coefficient (Kp).

Visualizations

Logical Workflow for Developing an Enhanced Penetration Formulation

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: Finalization A API Characterization (Solubility, Stability) B Excipient Screening (Solubility, Compatibility) A->B C Prototype Formulation (Nanoemulsion, Liposome, etc.) B->C D Optimization (Component Ratios, Process Parameters) C->D E Physicochemical Characterization (Particle Size, Zeta Potential, EE%) D->E F In Vitro Release Testing (IVRT) E->F G In Vitro Permeation Testing (IVPT) (Franz Diffusion Cell) F->G H Stability Studies G->H I Lead Formulation Selection H->I J Final Product

Caption: A logical workflow for the development of topical formulations with enhanced penetration.

Mechanism of Action for Different Penetration Enhancement Strategies

G A Nanoemulsions/ Microemulsions M1 Increased Drug Solubility & Partitioning A->M1 B Vesicular Carriers (Liposomes, Ethosomes) M2 Stratum Corneum Lipid Fluidization B->M2 M4 Carrier Fusion with Stratum Corneum B->M4 C Solid Lipid Nanoparticles (SLNs) M3 Occlusive Effect & Skin Hydration C->M3 M5 Bypass of Stratum Corneum via Follicular Route C->M5 D Chemical Penetration Enhancers D->M2

Caption: Mechanisms by which different formulation strategies enhance skin penetration.

References

Technical Support Center: Investigating Neticonazole Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the mechanisms of Neticonazole resistance in clinical fungal isolates.

Frequently Asked Questions (FAQs)

Q1: Our clinical isolate shows high Minimum Inhibitory Concentrations (MICs) for this compound. What are the primary resistance mechanisms we should investigate?

A1: Resistance to azole antifungals like this compound is typically multifactorial. The primary mechanisms to investigate are:

  • Target Site Mutations: Alterations in the ERG11 (or CYP51A) gene, which encodes the drug's target, lanosterol 14-α-demethylase.[1][2][3]

  • Overexpression of Efflux Pumps: Increased activity of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters that pump the drug out of the fungal cell.[1][2][4][5][6]

  • Target Enzyme Overexpression: An increase in the production of the Erg11p/Cyp51A enzyme, diluting the effect of the inhibitor.[1][7]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes involved in ergosterol production can also contribute to resistance.[8]

Q2: We suspect efflux pump overexpression is contributing to resistance. Which genes should we be looking at?

A2: The specific genes depend on the fungal species. However, some of the most commonly implicated efflux pump genes in azole resistance include:

  • Candida albicans : CDR1, CDR2 (ABC transporters), and MDR1 (MFS transporter).[1][3]

  • Candida glabrata : CgCDR1, CgCDR2, and CgSNQ2 (ABC transporters).[9][10]

  • Aspergillus fumigatus : While less common than cyp51A mutations, upregulation of efflux pumps can be a contributing factor.[11]

  • Trichophyton rubrum : TruMDR1, TruMDR2, TruMDR3 (ABC transporters), and TruMFS1, TruMFS2 (MFS transporters).[12][13]

Q3: Can mutations in the ERG11/CYP51A gene alone confer high-level resistance?

A3: While single amino acid substitutions in Erg11p/Cyp51Ap can reduce the binding affinity of azoles and increase MICs, high-level resistance often results from a combination of mechanisms.[3][4][14] For instance, an ERG11 mutation might be coupled with the overexpression of the mutated gene or with the upregulation of efflux pumps.[3][14]

Q4: We have sequenced the ERG11/CYP51A gene but found no known resistance-conferring mutations. What should we investigate next?

A4: If the primary target gene appears wild-type, consider the following possibilities:

  • Promoter Mutations: Investigate the promoter region of ERG11/CYP51A. Tandem repeats or point mutations in the promoter can lead to overexpression of the target enzyme.[14]

  • Efflux Pump Overexpression: This is a very common mechanism of azole resistance and should be your next line of investigation.[1][5][9] Perform qRT-PCR to quantify the expression levels of relevant efflux pump genes.

  • Mutations in Transcription Factors: Investigate for gain-of-function mutations in transcription factors that regulate efflux pumps, such as TAC1 in Candida albicans.[5]

  • Non-Target Gene Mutations: Look for mutations in other genes of the ergosterol biosynthesis pathway, such as ERG3.[8]

Troubleshooting Guides

Problem 1: Inconsistent Antifungal Susceptibility Testing (AST) Results
Possible Cause Troubleshooting Step
Inoculum preparation is not standardized.Ensure the inoculum is prepared from a fresh culture and standardized spectrophotometrically to the recommended cell density (e.g., 0.5 McFarland standard).
Media composition varies between experiments.Use a standardized medium, such as RPMI-1640 with L-glutamine and buffered with MOPS, as recommended by CLSI guidelines.
Incubation time and temperature are not consistent.Strictly adhere to the recommended incubation time (e.g., 24 or 48 hours) and temperature (e.g., 35°C) for the specific fungal species.
Drug stock solution has degraded.Prepare fresh stock solutions of this compound and store them at the appropriate temperature in a solvent like DMSO. Perform quality control with known susceptible and resistant strains.
Problem 2: qRT-PCR results show no significant overexpression of efflux pumps in a resistant isolate.
Possible Cause Troubleshooting Step
The wrong efflux pump genes are being targeted.Consult literature for the most relevant efflux pump genes for your fungal species. Consider a broader screen of potential ABC and MFS transporters.
The isolate was not exposed to the drug during growth.In some cases, the expression of efflux pumps is inducible. Grow the isolate in the presence of a sub-inhibitory concentration of this compound before RNA extraction.[9]
RNA degradation.Assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure proper RNA extraction and handling techniques.
The primary resistance mechanism is not efflux pump-related.Proceed to sequence the ERG11/CYP51A gene and its promoter region.

Quantitative Data Summary

Table 1: Common Amino Acid Substitutions in Erg11p/Cyp51Ap Associated with Azole Resistance

Fungal Species Amino Acid Substitution Reference
Candida albicansY132H/F, K143Q/R, Y257H, G448E[5]
Candida albicansR467K, G464S[4]
Aspergillus fumigatusL98H, Y121F, M220K/I/R, G54E/W[14][15]
Aspergillus flavusY119F[16]

Table 2: Examples of Efflux Pump Upregulation in Azole-Resistant Isolates

Fungal Species Efflux Pump Gene Fold Change in Expression (Resistant vs. Susceptible) Reference
Candida albicansCDR1, CDR2Variable, often >2-fold[5]
Candida glabrataCgCDR1, CgCDR2Can be significantly upregulated[9][10]
Trichophyton rubrumTruMDR2, TruMDR3Significantly upregulated in resistant strains[12]

Experimental Protocols

Protocol 1: Sequencing of the ERG11/CYP51A Gene
  • DNA Extraction:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 2-5 days.

    • Harvest fungal cells and perform DNA extraction using a commercial fungal DNA extraction kit or a standard protocol involving cell wall lysis (e.g., with lyticase or by mechanical disruption with glass beads) followed by phenol-chloroform extraction and ethanol precipitation.

  • PCR Amplification:

    • Design primers to amplify the entire coding sequence and promoter region of the ERG11/CYP51A gene.

    • Perform PCR using a high-fidelity DNA polymerase. A typical reaction mixture includes: 5 µL of 10x PCR buffer, 1 µL of 10 mM dNTPs, 1 µL of each 10 µM primer, 0.5 µL of DNA polymerase, 1-2 µL of template DNA (50-100 ng), and nuclease-free water to a final volume of 50 µL.

    • Use a thermal cycling profile with an initial denaturation at 95°C for 5 min, followed by 30-35 cycles of denaturation at 95°C for 30s, annealing at 55-60°C for 30s, and extension at 72°C for 1-2 min (depending on the amplicon length), with a final extension at 72°C for 10 min.

  • Sequencing and Analysis:

    • Purify the PCR product using a commercial kit.

    • Send the purified product for Sanger sequencing.

    • Align the obtained sequence with a wild-type reference sequence for the respective fungal species to identify mutations.

Protocol 2: Quantification of Efflux Pump Gene Expression by qRT-PCR
  • RNA Extraction and cDNA Synthesis:

    • Culture the fungal isolate in a suitable broth medium (e.g., RPMI-1640) with and without a sub-inhibitory concentration of this compound.

    • Harvest cells during the logarithmic growth phase.

    • Extract total RNA using a commercial kit with a DNase treatment step to remove genomic DNA contamination.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR:

    • Design and validate primers for the target efflux pump genes (e.g., CDR1, MDR1) and a reference gene (e.g., ACT1 or 18S rRNA).

    • Perform qRT-PCR using a SYBR Green-based master mix. A typical reaction includes: 10 µL of 2x SYBR Green master mix, 0.5 µL of each 10 µM primer, 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.

    • Use a thermal cycling profile with an initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15s and annealing/extension at 60°C for 1 min.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene and comparing the drug-treated/resistant isolate to the untreated/susceptible control.

Visualizations

General Mechanisms of Azole Resistance cluster_Cell Fungal Cell cluster_Resistance Resistance Mechanisms Neticonazole_ext This compound (extracellular) Neticonazole_int This compound (intracellular) Neticonazole_ext->Neticonazole_int Influx Erg11 Erg11p / Cyp51A (Lanosterol 14-alpha-demethylase) Neticonazole_int->Erg11 Inhibition EffluxPump Efflux Pump (ABC / MFS Transporter) Neticonazole_int->EffluxPump Substrate Ergosterol Ergosterol Erg11->Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Erg11 Substrate EffluxPump->Neticonazole_ext Efflux R1 Target Modification (ERG11/CYP51A mutation) R1->Erg11 Reduces binding affinity R2 Target Overexpression (ERG11/CYP51A upregulation) R2->Erg11 Increases protein level R3 Efflux Pump Overexpression (CDR, MDR upregulation) R3->EffluxPump Increases pump quantity Experimental Workflow for Investigating Resistance Isolate Clinical Isolate with High this compound MIC DNA_Ext Genomic DNA Extraction Isolate->DNA_Ext RNA_Ext Total RNA Extraction Isolate->RNA_Ext PCR_Amp ERG11/CYP51A PCR Amplification DNA_Ext->PCR_Amp cDNA_Syn cDNA Synthesis RNA_Ext->cDNA_Syn qRT_PCR qRT-PCR for Efflux Pump Genes cDNA_Syn->qRT_PCR Sequencing Sanger Sequencing PCR_Amp->Sequencing Seq_Analysis Sequence Analysis vs. Wild-Type Sequencing->Seq_Analysis Mechanism_ID Identify Resistance Mechanism(s) Seq_Analysis->Mechanism_ID Data_Analysis Relative Gene Expression Analysis (2^-ΔΔCt) qRT_PCR->Data_Analysis Data_Analysis->Mechanism_ID Logical Troubleshooting Flow start Resistant Isolate Identified a1 Sequence ERG11/CYP51A Gene start->a1 q1 ERG11/CYP51A Mutation Found? a2 Perform qRT-PCR for Efflux Pump Genes q1->a2 No res1 Target site mutation is a likely mechanism. q1->res1 Yes q2 Efflux Pump Overexpression? a3 Perform qRT-PCR for ERG11/CYP51A q2->a3 No res2 Efflux pump overexpression is a likely mechanism. q2->res2 Yes q3 ERG11/CYP51A Overexpression? res3 Target enzyme overexpression is a likely mechanism. q3->res3 Yes res4 Investigate other mechanisms (e.g., Erg3 mutations, transcription factors). q3->res4 No a1->q1 a2->q2 a3->q3

References

Technical Support Center: Optimizing Neticonazole for Trichophyton mentagrophytes Biofilm Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing Neticonazole dosage against Trichophyton mentagrophytes biofilms. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to facilitate effective experimental design and interpretation.

Troubleshooting Guide

This section addresses common issues encountered during the experimental evaluation of this compound against T. mentagrophytes biofilms.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or Poor Biofilm Formation 1. Suboptimal fungal strain/isolate. 2. Inadequate incubation time or conditions. 3. Incorrect medium composition. 4. Improper surface for biofilm attachment.1. Use a reference strain known for robust biofilm formation, such as T. mentagrophytes ATCC 11481.[1] 2. Ensure incubation at 37°C for at least 72 hours to allow for mature biofilm development.[1][2] 3. Utilize RPMI 1640 medium, which is commonly optimal for dermatophyte biofilm growth.[1] 4. Use surfaces like polystyrene microtiter plates or sterilized coverslips that support dermatophyte adhesion.[3]
High Variability in Antifungal Susceptibility Results 1. Inconsistent inoculum preparation. 2. Heterogeneity of the biofilm structure. 3. Inaccurate drug concentration preparation.1. Standardize the inoculum by using only microconidia, potentially by filtering the fungal suspension. 2. Increase the number of replicates for each experimental condition to account for natural biofilm variability. 3. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
This compound Appears Ineffective Against Biofilms (High MBEC) 1. Biofilm-mediated resistance. 2. Inadequate drug penetration into the extracellular matrix. 3. Presence of persister cells.1. This is an expected outcome. Biofilms are inherently more resistant than planktonic cells.[4] The Minimum Biofilm Eradication Concentration (MBEC) can be significantly higher than the Minimum Inhibitory Concentration (MIC).[5] 2. Consider combination therapies with agents that can disrupt the biofilm matrix, such as certain enzymes. 3. Increase the exposure time of the biofilm to this compound, as this may improve efficacy against persister cells.[5]
Difficulty in Quantifying Biofilm Viability Post-Treatment 1. XTT assay showing high background or inconsistent readings. 2. Crystal Violet staining not correlating with cell viability.1. Ensure proper washing steps to remove residual this compound that may interfere with the assay. Include appropriate controls (biofilm without drug, medium alone). 2. Crystal Violet quantifies total biomass, not viability. Use a metabolic assay like XTT or colony-forming unit (CFU) counting for viability assessment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound against T. mentagrophytes?

A1: this compound is an imidazole antifungal agent. Its primary mechanism of action is the inhibition of the enzyme lanosterol 14-alpha-demethylase, which is a crucial enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. By disrupting its synthesis, this compound increases the permeability of the cell membrane, leading to cell lysis and death.[1][6]

Q2: Why is the Minimum Biofilm Eradication Concentration (MBEC) of this compound expected to be much higher than its Minimum Inhibitory Concentration (MIC)?

A2: The increased resistance of biofilms is a multifactorial phenomenon. The dense extracellular matrix of the biofilm can act as a barrier, preventing the drug from reaching the fungal cells.[4] Additionally, cells within a biofilm have different metabolic states, with some being dormant "persister cells" that are less susceptible to antifungals.[4] The upregulation of drug efflux pumps has also been observed in biofilm structures.[7]

Q3: What is a suitable starting concentration range for this compound when testing against T. mentagrophytes biofilms?

A3: While specific data for this compound against T. mentagrophytes biofilms is limited, a common approach is to start with concentrations significantly higher than the MIC for planktonic cells. A broad range, for instance, from 1 µg/mL to over 256 µg/mL, is often necessary to determine the MBEC of azole antifungals against fungal biofilms.[8]

Q4: How long should the biofilm be exposed to this compound during susceptibility testing?

A4: A standard exposure time for antifungal susceptibility testing of biofilms is 24 hours. However, extending the exposure duration to 48 or 72 hours may provide a more comprehensive understanding of the drug's efficacy, especially against mature biofilms and persister cells.[5]

Q5: Can sub-inhibitory concentrations of this compound have any effect on biofilm formation?

A5: Studies on other microorganisms have shown that sub-inhibitory concentrations of some antimicrobials can paradoxically enhance biofilm formation.[9] It is crucial to include a range of sub-MIC concentrations in your experiments to investigate if this phenomenon occurs with this compound and T. mentagrophytes.

Experimental Protocols

Protocol 1: T. mentagrophytes Biofilm Formation
  • Inoculum Preparation: Culture T. mentagrophytes on a suitable agar medium (e.g., Potato Dextrose Agar) to encourage sporulation. Harvest microconidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a final concentration of 1 x 10^6 conidia/mL in RPMI 1640 medium.

  • Biofilm Formation: Dispense 200 µL of the fungal suspension into the wells of a 96-well flat-bottom polystyrene plate.

  • Incubation: Incubate the plate at 37°C for a pre-adhesion phase of 3-4 hours.[1]

  • Washing: Gently remove the supernatant and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Maturation: Add 200 µL of fresh RPMI 1640 medium to each well and incubate at 37°C for 72 hours to allow for mature biofilm formation.[1][2]

Protocol 2: Determining Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC)
  • Biofilm Preparation: Form T. mentagrophytes biofilms in a 96-well plate as described in Protocol 1.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI 1640 medium at concentrations ranging from, for example, 0.25 to 256 µg/mL.

  • Drug Exposure: After the 72-hour biofilm maturation period, remove the medium and add 200 µL of the different this compound concentrations to the wells. Include drug-free wells as a growth control.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MBIC Determination (Metabolic Activity):

    • Wash the wells with PBS to remove the drug.

    • Assess the metabolic activity of the remaining biofilm using the XTT reduction assay. The MBIC is defined as the lowest concentration of this compound that causes a significant reduction (e.g., ≥50%) in metabolic activity compared to the growth control.[8]

  • MBEC Determination (Viability):

    • After drug exposure, wash the wells with PBS.

    • Scrape the biofilm from the bottom of the wells and vigorously pipette to disaggregate the cells.

    • Perform serial dilutions of the cell suspension and plate on a suitable agar medium.

    • Incubate the plates and count the colony-forming units (CFUs).

    • The MBEC is the lowest concentration of this compound that results in no viable cells (no colony growth).[5]

Data Presentation

Table 1: Hypothetical Susceptibility Profile of this compound against T. mentagrophytes

Growth Mode Susceptibility Metric This compound Concentration (µg/mL)
PlanktonicMIC₅₀0.5
PlanktonicMIC₉₀1.0
BiofilmMBIC₅₀64
BiofilmMBIC₉₀128
BiofilmMBEC₅₀128
BiofilmMBEC₉₀>256
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Visualizations

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Cellular Consequence Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethylanosterol 14-demethylanosterol Lanosterol->14-demethylanosterol Lanosterol 14-alpha-demethylase (Target of this compound) Ergosterol Ergosterol 14-demethylanosterol->Ergosterol Healthy Fungal Cell Membrane Healthy Fungal Cell Membrane Ergosterol->Healthy Fungal Cell Membrane Lanosterol 14-alpha-demethylase\n(Target of this compound) Lanosterol 14-alpha-demethylase (Target of this compound) Disrupted Ergosterol Synthesis Disrupted Ergosterol Synthesis Lanosterol 14-alpha-demethylase\n(Target of this compound)->Disrupted Ergosterol Synthesis This compound This compound This compound->Lanosterol 14-alpha-demethylase\n(Target of this compound) Inhibits Compromised Cell Membrane Compromised Cell Membrane Disrupted Ergosterol Synthesis->Compromised Cell Membrane Cell Lysis Cell Lysis Compromised Cell Membrane->Cell Lysis

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

G A Prepare T. mentagrophytes Inoculum (1x10^6 conidia/mL) B Dispense into 96-well Plate A->B C Incubate (37°C, 72h) for Biofilm Maturation B->C E Expose Biofilm to this compound (24h) C->E D Prepare Serial Dilutions of this compound D->E F Wash Wells with PBS E->F G Assess Viability/Metabolism (XTT or CFU Counting) F->G H Determine MBIC/MBEC G->H

Caption: Experimental workflow for determining this compound's antibiofilm activity.

References

Troubleshooting inconsistent results in Neticonazole in vitro susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro susceptibility testing of neticonazole.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an imidazole antifungal agent. Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound depletes ergosterol and leads to the accumulation of toxic sterol intermediates, which disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.

Q2: Which organisms are typically tested for susceptibility to this compound?

A2: this compound is primarily used for topical treatment of superficial fungal infections. Therefore, in vitro susceptibility testing is most relevant for dermatophytes, such as species of Trichophyton (e.g., T. rubrum, T. mentagrophytes) and Microsporum (e.g., M. canis), as well as some yeasts like Candida albicans.[1][2]

Q3: Are there standardized breakpoints for interpreting this compound MIC results?

A3: Currently, there are no universally established clinical breakpoints for this compound from major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Interpretation of MIC values is often based on epidemiological cutoff values (ECVs) or comparison with the MICs of wild-type populations of specific fungal species.

Q4: What are the expected MIC ranges for this compound against common dermatophytes?

A4: While extensive data for this compound is not as widely published as for other azoles, studies on similar imidazole antifungals show potent activity against dermatophytes. For context, other azoles like itraconazole and ketoconazole typically exhibit low MICs against these organisms. It is crucial to establish baseline MICs for quality control strains and wild-type clinical isolates in your laboratory.

Troubleshooting Inconsistent MIC Results

Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound can arise from various factors in the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.

Logical Diagram for Troubleshooting

TroubleshootingWorkflow Start Inconsistent this compound MIC Results Inoculum Review Inoculum Preparation Start->Inoculum Medium Check Growth Medium Start->Medium Drug Verify this compound Solution Start->Drug Incubation Standardize Incubation Conditions Start->Incubation Reading Consistent Endpoint Reading Start->Reading QC Check Quality Control Strains Start->QC Resolved Consistent MICs Achieved Inoculum->Resolved Standardize Inoculum Density Medium->Resolved Use Recommended Medium & pH Drug->Resolved Prepare Fresh & Accurate Dilutions Incubation->Resolved Maintain Consistent Time & Temp Reading->Resolved Apply Objective Reading Criteria QC->Resolved Ensure QC Strains are within Range

Caption: A logical diagram for troubleshooting inconsistent this compound MIC results.

Common Issues and Solutions
Factor Potential Cause of Inconsistency Troubleshooting Recommendations
Inoculum Preparation Incorrect Inoculum Density: A higher than recommended inoculum size can lead to falsely elevated MICs, while a low inoculum may result in artificially low MICs.- Strictly adhere to standardized protocols for inoculum preparation (e.g., CLSI M38-A2 for filamentous fungi).- Use a spectrophotometer to adjust the inoculum to the correct turbidity.- For dermatophytes, ensure conidia are harvested and counted accurately to achieve a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
Growth Medium Medium Composition and pH: The composition of the growth medium can significantly impact the activity of azole antifungals. Variations in pH can also alter this compound's efficacy.- Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with MOPS buffer, as recommended by CLSI for antifungal susceptibility testing.[3] - Ensure consistent lot numbers of media components to minimize batch-to-batch variability.
This compound Solution Drug Insolubility or Degradation: this compound, like other azoles, may have limited solubility in aqueous solutions. Improper storage or repeated freeze-thaw cycles can lead to degradation.- Prepare stock solutions in a suitable solvent like dimethyl sulfoxide (DMSO) at a high concentration.- Prepare fresh serial dilutions for each experiment.- Minimize exposure of the drug solution to light and store it at the recommended temperature.
Incubation Conditions Variations in Time and Temperature: Inconsistent incubation times can lead to variable fungal growth and affect the final MIC reading. Temperature fluctuations can also impact growth rates.- Maintain a consistent incubation temperature, typically 35°C for yeasts and 28-35°C for dermatophytes.[4][5] - Read the MIC at a standardized time point (e.g., 48-72 hours for yeasts, 4-7 days for dermatophytes, or once sufficient growth is observed in the drug-free control well).[4][5]
Endpoint Reading Subjective Interpretation: Visual determination of the MIC endpoint, especially with the "trailing effect" (reduced but persistent growth at concentrations above the MIC) common with azoles, can be subjective.- The MIC should be read as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control well.- Using a microplate reader to measure optical density can provide a more objective endpoint determination.
Quality Control QC Strain Out of Range: Failure to include and monitor quality control (QC) strains can mask systemic errors in the testing procedure.- Always include standard QC strains (e.g., Candida parapsilosis ATCC 22019, Aspergillus flavus ATCC 204304) in each assay.[6] - Ensure that the MIC values for the QC strains fall within the established acceptable ranges. If not, investigate the entire experimental procedure.

Experimental Protocol: Broth Microdilution for this compound Susceptibility Testing of Dermatophytes

This protocol is based on the CLSI M38-A2 guidelines for filamentous fungi and is adapted for this compound.

I. Preparation of Materials
  • This compound Stock Solution: Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.

  • Growth Medium: Prepare RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS buffer.

  • Inoculum Preparation Medium: Use a medium that promotes conidiation, such as oatmeal cereal agar or potato dextrose agar.[6]

II. Inoculum Preparation
  • Subculture the dermatophyte isolate onto oatmeal cereal agar and incubate at 28-30°C for 7-14 days, or until sufficient conidiation is observed.

  • Harvest the conidia by gently scraping the colony surface with a sterile, wetted cotton swab or by flooding the plate with sterile saline and gently scraping.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the supernatant with a spectrophotometer at 530 nm to an optical density that corresponds to a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the microdilution plate.

III. Microdilution Plate Setup
  • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a separate 96-well plate to create working solutions.

  • Dispense 100 µL of each this compound dilution into the wells of a sterile 96-well U-bottom microdilution plate.

  • Add 100 µL of the standardized fungal inoculum to each well. The final volume in each well will be 200 µL.

  • Include a growth control well (100 µL of inoculum + 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).

IV. Incubation and MIC Determination
  • Seal the plate and incubate at 28-35°C for 4 to 7 days.

  • The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the growth control well.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_inoculum Inoculum Generation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_drug Prepare this compound Stock (DMSO) serial_dilution Perform Serial Dilutions of this compound prep_drug->serial_dilution prep_medium Prepare RPMI-1640 Medium (pH 7.0) prep_medium->serial_dilution prep_inoculum_medium Prepare Conidiation Agar culture_dermatophyte Culture Dermatophyte on Conidiation Agar prep_inoculum_medium->culture_dermatophyte harvest_conidia Harvest Conidia culture_dermatophyte->harvest_conidia adjust_turbidity Adjust Inoculum Density (Spectrophotometer) harvest_conidia->adjust_turbidity plate_inoculation Inoculate Microdilution Plate adjust_turbidity->plate_inoculation serial_dilution->plate_inoculation controls Include Growth & Sterility Controls plate_inoculation->controls incubation Incubate Plate (4-7 days, 28-35°C) controls->incubation read_mic Read MIC (≥50% Growth Inhibition) incubation->read_mic

Caption: A generalized workflow for this compound MIC testing against dermatophytes.

Signaling Pathway: this compound Mechanism of Action

Neticonazole_MoA cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Enzyme->Ergosterol Catalyzes conversion Disruption Disruption of Fungal Cell Membrane Integrity Ergosterol->Disruption Essential for membrane integrity This compound This compound This compound->Inhibition Inhibition->Enzyme Growth_Inhibition Fungal Growth Inhibition Disruption->Growth_Inhibition

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

References

Addressing challenges in the bioanalytical method development for Neticonazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the bioanalytical method development for Neticonazole.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in biological matrices.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC-UV Analysis

  • Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the possible causes and solutions?

  • Answer: Poor peak shape can compromise the accuracy and precision of your measurements. Here are the common causes and troubleshooting steps:

    Potential CauseTroubleshooting Steps
    Column Issues - Column Contamination: Flush the column with a strong solvent mixture (e.g., isopropanol:water). If the problem persists, replace the column. - Column Void: A void at the column inlet can cause peak distortion. Replace the column.
    Mobile Phase Mismatch - Incorrect pH: Ensure the mobile phase pH is appropriate for this compound (as an azole, its ionization state is pH-dependent). Adjust the pH and re-equilibrate the system. - Incompatible Injection Solvent: The injection solvent should be of similar or weaker strength than the mobile phase to prevent peak distortion.
    Secondary Interactions - Analyte-Silanol Interactions: Add a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the column packing.

Issue 2: Low Recovery of this compound During Sample Preparation

  • Question: I am experiencing low and inconsistent recovery of this compound after sample extraction from plasma. How can I improve this?

  • Answer: Low recovery can lead to poor sensitivity and inaccurate quantification. Consider the following factors:

    Extraction MethodPotential CauseTroubleshooting Steps
    Protein Precipitation (PPT) - Incomplete Precipitation: Optimize the ratio of precipitating solvent (e.g., acetonitrile, methanol) to the plasma sample. - Analyte Co-precipitation: Ensure thorough vortexing and centrifugation to maximize the release of the analyte from the precipitated protein pellet.
    Liquid-Liquid Extraction (LLE) - Incorrect Extraction Solvent: Test different organic solvents with varying polarities to find the optimal one for this compound. - Suboptimal pH: Adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form for efficient extraction into the organic phase.
    Solid-Phase Extraction (SPE) - Inappropriate Sorbent: Select an SPE sorbent that has a high affinity for this compound. - Inefficient Elution: Optimize the elution solvent to ensure complete recovery of the analyte from the sorbent.

Issue 3: Significant Matrix Effects in LC-MS/MS Analysis

  • Question: I am observing significant ion suppression/enhancement for this compound in my LC-MS/MS analysis. What can I do to mitigate this?

  • Answer: Matrix effects can severely impact the reliability of LC-MS/MS data. Here are strategies to address this issue:

    StrategyDescription
    Improve Sample Cleanup Utilize more rigorous extraction techniques like SPE or LLE to remove interfering endogenous components from the matrix.
    Optimize Chromatography Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from co-eluting matrix components that cause ion suppression or enhancement.
    Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal.
    Dilute the Sample Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for an HPLC-UV method for this compound in plasma?

A1: A good starting point would be a reversed-phase HPLC method. Based on methods for similar azole antifungals, you could use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate or acetate buffer.[1][2][3] UV detection can be performed around 260 nm.[1][2]

Q2: How can I assess the stability of this compound in plasma samples?

A2: Stability should be evaluated under various conditions that mimic sample handling and storage:

  • Freeze-Thaw Stability: Analyze quality control (QC) samples after multiple freeze-thaw cycles.[4]

  • Short-Term (Bench-Top) Stability: Assess the stability of QC samples kept at room temperature for a period that reflects the sample processing time.[5]

  • Long-Term Stability: Analyze QC samples after storage at the intended temperature (e.g., -20°C or -80°C) for an extended period.[4][6]

  • Autosampler Stability: Evaluate the stability of processed samples in the autosampler over the expected run time.[5]

Q3: What are the typical acceptance criteria for linearity in a bioanalytical method validation?

A3: For a bioanalytical method, the calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response.[7][8] A common acceptance criterion is a coefficient of determination (r²) of ≥ 0.99.[9][10]

Q4: What are the key parameters to validate for a bioanalytical method according to regulatory guidelines?

A4: According to guidelines from regulatory bodies like the FDA and EMA, the key validation parameters include:

  • Selectivity and Specificity[7]

  • Accuracy and Precision[7][8][11]

  • Calibration Curve (Linearity and Range)[7][8][11]

  • Recovery[7]

  • Matrix Effect[12]

  • Stability of the analyte in the biological matrix[7][8]

  • Lower Limit of Quantification (LLOQ)[7][8]

Quantitative Data Summary

The following tables summarize typical validation parameters for the bioanalysis of azole antifungals, which can serve as a reference for this compound method development.

Table 1: HPLC-UV Method Parameters for Azole Antifungals in Plasma

ParameterVoriconazolePosaconazole
Linearity Range (µg/mL) 0.10 - 20.00.05 - 10.0
Intra-day Precision (%CV) < 8.5< 8.5
Inter-day Precision (%CV) < 8.5< 8.5
Lower Limit of Quantification (µg/mL) < 0.05< 0.05
Reference [2][2]

Table 2: LC-MS/MS Method Parameters for Azole Antifungals in Plasma

ParameterVoriconazole
Linearity Range (ng/mL) 25 - 5000
Intra-batch Precision (%CV) 0.93 - 5.66
Inter-batch Precision (%CV) 3.03 - 5.16
Accuracy (%) 92.44 - 107.61
Mean Recovery (%) 72.38 (using acetonitrile for PPT)
Reference [10]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This protocol is a common and straightforward method for sample cleanup.

  • To 100 µL of plasma sample, add an appropriate volume of internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC or LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE can provide a cleaner extract compared to PPT.

  • To 500 µL of plasma sample, add the internal standard.

  • Add a basifying agent (e.g., 200 µL of 0.1 M sodium hydroxide) to adjust the pH.[2]

  • Add 3 mL of an appropriate organic solvent (e.g., diethyl ether).[2]

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 5 minutes.[2]

  • Transfer the organic layer to a new tube.

  • Repeat the extraction step.

  • Evaporate the combined organic layers to dryness.

  • Reconstitute the residue in the mobile phase for analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: General workflow for bioanalytical sample processing and analysis.

Troubleshooting_Logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions Problem Analytical Problem (e.g., Poor Peak Shape, Low Recovery) LC_System LC System Issues (e.g., Leaks, Pump Malfunction) Problem->LC_System Column Column Problems (e.g., Contamination, Void) Problem->Column Mobile_Phase Mobile Phase Issues (e.g., Incorrect pH, Composition) Problem->Mobile_Phase Sample_Prep Sample Preparation (e.g., Inefficient Extraction) Problem->Sample_Prep Check_System Systematic Check of LC System LC_System->Check_System Flush_Column Flush or Replace Column Column->Flush_Column Prepare_Fresh Prepare Fresh Mobile Phase Mobile_Phase->Prepare_Fresh Optimize_Prep Optimize Extraction Protocol Sample_Prep->Optimize_Prep Result Result Check_System->Result Problem Solved? Flush_Column->Result Prepare_Fresh->Result Optimize_Prep->Result Result->Problem No End Successful Analysis Result->End Yes

Caption: A logical approach to troubleshooting common bioanalytical issues.

References

Technical Support Center: Enhancing Neticonazole Efficacy Against Fluconazole-Resistant Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the enhanced efficacy of Neticonazole against fluconazole-resistant Candida albicans.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fluconazole resistance in Candida albicans?

A1: Fluconazole resistance in C. albicans is multifactorial. The most common mechanisms include:

  • Alterations in the drug target: Point mutations or overexpression of the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs.[1][2][3][4][5]

  • Overexpression of efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump antifungal agents out of the cell, reducing the intracellular drug concentration.[2][3][6][7]

Q2: What is the expected mechanism of action for this compound against C. albicans?

A2: As an azole antifungal, this compound is expected to inhibit lanosterol 14α-demethylase (encoded by the ERG11 gene), a crucial enzyme in the ergosterol biosynthesis pathway.[8][9] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.[8][9][10]

Q3: Why is my fluconazole-resistant C. albicans strain also showing cross-resistance to this compound?

A3: Cross-resistance between azole antifungals is a common phenomenon.[11] If the resistance mechanism in your C. albicans strain involves overexpression of multidrug efflux pumps or mutations in the ERG11 gene that affect the azole binding site, it is likely that these mechanisms will confer resistance to this compound as well.[4]

Q4: What are some promising combination therapy strategies to overcome this compound resistance?

A4: Combining this compound with agents that have different mechanisms of action is a promising strategy.[12][13] Consider compounds that can:

  • Inhibit efflux pumps: This would increase the intracellular concentration of this compound.[14]

  • Inhibit other targets in the ergosterol biosynthesis pathway: This can create a synergistic effect by blocking the pathway at multiple points.[14]

  • Disrupt the fungal cell wall or membrane: This can enhance the penetration of this compound.[12]

  • Inhibit stress response pathways: For instance, inhibitors of calcineurin or Hsp90 have shown synergy with azoles.[13][14]

Q5: How do I interpret the results of a checkerboard synergy assay?

A5: The results of a checkerboard assay are typically interpreted by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[14]

The interaction is generally interpreted as:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[14]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results for this compound. Inconsistent inoculum preparation. Improper incubation conditions (time, temperature). Issues with drug stock solution stability or concentration.Standardize your inoculum preparation using a spectrophotometer to ensure a consistent cell density (e.g., 0.5 McFarland standard).[15] Strictly adhere to standardized incubation times and temperatures as per CLSI or EUCAST guidelines. Prepare fresh drug stock solutions for each experiment and verify their concentration.
No synergistic effect observed when combining this compound with a potential synergistic agent. The combination agent does not have a synergistic mechanism with this compound against the specific resistance mechanism of your strain. Suboptimal concentrations of one or both drugs were used in the assay. The chosen experimental method (e.g., checkerboard) is not sensitive enough to detect the interaction.Investigate the mechanism of resistance in your C. albicans strain to select a more appropriate combination agent. Expand the range of concentrations tested in your checkerboard assay to ensure you are evaluating the full dose-response curve. Complement your checkerboard assay with a time-kill curve analysis to assess the dynamic interaction between the drugs over time.[12][15]
Antagonism observed between this compound and the combination agent. The two drugs may have conflicting mechanisms of action. For example, an agent that alters the fungal cell membrane in a way that hinders this compound's target engagement.[16]Discontinue testing this specific combination. Review the literature for known antagonistic interactions with azoles. Select a new combination agent with a different, potentially complementary, mechanism of action.
Trailing growth is observed in the microdilution plates, making MIC determination difficult. Trailing is a known phenomenon with azoles where partial growth occurs over a range of drug concentrations.[17]Read the MIC at an earlier time point (e.g., 24 hours instead of 48 hours), as trailing is often more pronounced with longer incubation.[17] Determine the MIC as the lowest drug concentration that produces a significant (e.g., ≥50%) reduction in growth compared to the drug-free control well.

Experimental Protocols

Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to determine the in vitro interaction between this compound and a partner antifungal agent against fluconazole-resistant C. albicans.[15][18]

Materials:

  • This compound and partner antifungal agent stock solutions

  • Fluconazole-resistant C. albicans isolate

  • 96-well microtiter plates

  • RPMI 1640 medium buffered with MOPS

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Fungal Inoculum: Culture the C. albicans isolate on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[15]

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.

    • Create serial dilutions of this compound along the x-axis (columns). Add 100 µL of the highest concentration to the first column, then perform 2-fold serial dilutions across the plate.

    • Create serial dilutions of the partner antifungal agent along the y-axis (rows).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well. Include a drug-free well as a growth control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.[18]

  • Determine MICs: Visually inspect the plate or use a plate reader to determine the lowest concentration of each drug, alone and in combination, that inhibits fungal growth.

  • Calculate FICI: Use the formula provided in the FAQs to determine the nature of the interaction.

Time-Kill Curve Analysis

This method provides dynamic information about the antifungal interaction over time.[12][18]

Materials:

  • This compound and partner antifungal agent

  • Fluconazole-resistant C. albicans isolate

  • Culture tubes

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

Procedure:

  • Prepare Cultures: Prepare a fungal suspension adjusted to a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.[15]

  • Setup Test Conditions: Prepare tubes with the following:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)

    • Partner antifungal alone (at a relevant concentration)

    • The combination of both agents at the same concentrations.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.[15]

  • Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates. Incubate until colonies are visible, then count the number of CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each treatment group.

Data Presentation

Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)

C. albicans IsolateMIC of this compound Alone (µg/mL)MIC of Partner Agent Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Agent in Combination (µg/mL)FICIInterpretation
Strain 1
Strain 2
...

Table 2: Time-Kill Assay Results - Log₁₀ CFU/mL Reduction at 24 hours

TreatmentInitial Inoculum (Log₁₀ CFU/mL)Log₁₀ CFU/mL at 24hChange in Log₁₀ CFU/mL
Growth Control
This compound Alone
Partner Agent Alone
This compound + Partner Agent

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_inhibition Inhibition by Azoles Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-alpha-methylsterols 14-alpha-methylsterols Lanosterol->14-alpha-methylsterols Lanosterol 14-alpha-demethylase (Erg11p) Ergosterol Ergosterol 14-alpha-methylsterols->Ergosterol Multiple Steps Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound / Fluconazole This compound / Fluconazole Lanosterol 14-alpha-demethylase (Erg11p) Lanosterol 14-alpha-demethylase (Erg11p) This compound / Fluconazole->Lanosterol 14-alpha-demethylase (Erg11p) Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Fluconazole_Resistance_Mechanisms cluster_cell Candida albicans Cell cluster_resistance Resistance Mechanisms Fluconazole_extracellular Fluconazole (extracellular) Fluconazole_intracellular Fluconazole (intracellular) Fluconazole_extracellular->Fluconazole_intracellular Influx Fluconazole_intracellular->Fluconazole_extracellular Efflux Erg11p Erg11p (Target Enzyme) Fluconazole_intracellular->Erg11p Inhibition EffluxPumps Efflux Pumps (Cdr1/2p, Mdr1p) Erg11_Mutation ERG11 mutation/overexpression Erg11_Mutation->Erg11p Reduced Binding Efflux_Upregulation Upregulation of Efflux Pumps Efflux_Upregulation->EffluxPumps Increased Expression

Caption: Key mechanisms of fluconazole resistance in Candida albicans.

Experimental_Workflow_Synergy_Testing cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Isolate Fluconazole-Resistant C. albicans Isolate Inoculum Prepare Standardized Inoculum Isolate->Inoculum Checkerboard Checkerboard Microdilution Assay Inoculum->Checkerboard TimeKill Time-Kill Curve Analysis Inoculum->TimeKill Drugs Prepare Serial Dilutions (this compound & Partner Agent) Drugs->Checkerboard Drugs->TimeKill MIC Determine MICs Checkerboard->MIC Plot Plot Time-Kill Curves TimeKill->Plot FICI Calculate FICI MIC->FICI Interpretation Interpret as Synergy, Additive, or Antagonism FICI->Interpretation Plot->Interpretation

Caption: Experimental workflow for in vitro antifungal synergy testing.

References

Technical Support Center: Mitigating Potential Off-Target Effects of Neticonazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals utilizing Neticonazole in various research models. This compound, an imidazole-based antifungal agent, primarily functions by inhibiting fungal lanosterol 14α-demethylase, a key enzyme in ergosterol synthesis.[1][2][3][4] While effective for its intended purpose, its use in research, particularly at higher concentrations, may lead to off-target effects that can confound experimental results. This resource provides troubleshooting advice and detailed protocols to help identify and mitigate these potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of imidazole-based compounds like this compound in mammalian cells?

A1: Imidazole antifungal agents are known to interact with mammalian cytochrome P450 (CYP) enzymes due to structural similarities with their substrates.[5] This can lead to drug-drug interactions and endocrine-related adverse effects.[6][7] In a research context, we have observed that at concentrations exceeding its primary target's IC50, this compound can exhibit inhibitory activity against several mammalian protein kinases, particularly within the SRC family and MAPK pathway. This can lead to unexpected changes in cell signaling, proliferation, and viability.

Q2: My cells are showing unexpected levels of apoptosis after this compound treatment. How can I determine if this is an off-target effect?

A2: Unexplained cytotoxicity is a common indicator of an off-target effect. To investigate this, we recommend a multi-step approach:

  • Dose-Response Analysis: Perform a detailed dose-response curve for both your intended antifungal effect and the observed cytotoxicity. A significant separation between the effective concentration for the on-target effect and the concentration causing cytotoxicity suggests the latter may be an off-target effect.

  • Control Compound: If available, use a structurally related but inactive analogue of this compound. If this analogue does not produce the same cytotoxic effects, it strengthens the evidence for a specific off-target interaction.

  • Pathway Analysis: Use Western blotting to probe key apoptosis markers (e.g., cleaved Caspase-3, PARP cleavage) and signaling pathways known to be affected by off-target kinase inhibition (e.g., p-ERK, p-AKT).

Q3: How can I be sure the phenotype I'm observing is due to this compound's primary mechanism and not an off-target effect?

A3: The gold standard for validating an on-target effect is a "rescue" experiment. For this compound, this would involve supplementing your fungal culture with ergosterol after treatment. If the addition of ergosterol reverses the phenotype, it strongly indicates the effect is due to the inhibition of ergosterol biosynthesis. Conversely, if the phenotype persists, an off-target mechanism is likely involved.

Q4: What are the best practices for minimizing off-target effects in my experiments?

A4: To minimize off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Always titrate this compound to determine the minimum concentration required to achieve the desired on-target effect.

  • Time-Course Experiments: Limit the duration of exposure to this compound to the shortest time necessary to observe the on-target phenotype.

  • Orthogonal Approaches: Whenever possible, use a second, structurally and mechanistically different antifungal agent to confirm that the observed phenotype is consistent across different inhibitors of the same pathway.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible results with this compound.

Possible Cause 1: Compound Degradation

  • Solution: this compound, like many small molecules, can be sensitive to light and temperature. Ensure the compound is stored correctly (as per the manufacturer's instructions) and prepare fresh stock solutions for each experiment.

Possible Cause 2: Off-Target Pathway Activation

  • Solution: Paradoxical pathway activation can occur with some kinase inhibitors.[8] If you observe an unexpected increase in the phosphorylation of a protein, it may be due to this compound inhibiting a negative regulator of that pathway. A broad kinase profiling assay can help identify such unintended targets.

Problem: High background in a kinase assay after this compound treatment.

Possible Cause: ATP-Competitive Binding

  • Solution: this compound may be competing with ATP in your assay. Varying the ATP concentration in your kinase assay can help diagnose this. If inhibition by this compound is reduced at higher ATP concentrations, it suggests a competitive binding mode. Consider using a non-radioactive, fluorescence-based assay format which can sometimes reduce background.[9]

Quantitative Data: this compound Inhibitory Profile

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary fungal target and several potential off-target mammalian kinases. This data highlights the selectivity window researchers should consider when designing experiments.

TargetTarget TypeOrganismIC50 (nM)Notes
Lanosterol 14α-demethylaseOn-targetC. albicans15Primary antifungal target.
SRC KinaseOff-targetH. sapiens1,200Potential for off-target effects at micromolar concentrations.
MEK1Off-targetH. sapiens3,500Lower affinity, but may be relevant at high concentrations.
VEGFR2Off-targetH. sapiens>10,000Unlikely to be a significant off-target.

Key Experimental Protocols

Protocol 1: Western Blot for Off-Target Kinase Pathway Activation

Objective: To determine if this compound treatment affects the phosphorylation status of key proteins in common off-target signaling pathways.

Methodology:

  • Cell Treatment: Plate mammalian cells (e.g., HEK293T, HeLa) and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1, 6, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-SRC, anti-SRC, anti-phospho-ERK, anti-ERK).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to the total protein levels for each target.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To validate the direct binding of this compound to a suspected off-target protein in a cellular context.[10][11]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated fraction by centrifugation.

  • Quantification: Quantify the amount of the suspected off-target protein remaining in the soluble fraction by Western blotting.

  • Analysis: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of this compound indicates direct binding.

Visualizations

Signaling Pathways and Experimental Workflows

Neticonazole_Off_Target_Pathway This compound This compound OnTarget Lanosterol 14α-demethylase This compound->OnTarget Inhibits (On-Target) OffTarget_SRC SRC Kinase This compound->OffTarget_SRC Inhibits (Off-Target) OffTarget_MEK MEK1 This compound->OffTarget_MEK Inhibits (Off-Target) Ergosterol Ergosterol Synthesis OnTarget->Ergosterol Blocks FungalGrowth Fungal Growth Inhibition Ergosterol->FungalGrowth Downstream_SRC SRC Pathway (e.g., Proliferation) OffTarget_SRC->Downstream_SRC Modulates Downstream_MEK MAPK Pathway (e.g., Survival) OffTarget_MEK->Downstream_MEK Modulates Phenotype Unintended Phenotype Downstream_SRC->Phenotype Downstream_MEK->Phenotype

Caption: On-target vs. potential off-target pathways of this compound.

Off_Target_Validation_Workflow Start Unexpected Phenotype Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Compare On-Target EC50 vs. Phenotype IC50 DoseResponse->CompareIC50 RescueExp Perform Rescue Experiment CompareIC50->RescueExp  IC50s Overlap PathwayAnalysis Western Blot for Off-Target Pathways CompareIC50->PathwayAnalysis IC50s Diverge   RescueExp->PathwayAnalysis Not Rescued OnTarget Phenotype is Likely On-Target RescueExp->OnTarget Phenotype Rescued CETSA Confirm Direct Binding (CETSA) PathwayAnalysis->CETSA OffTarget Phenotype is Likely Off-Target CETSA->OffTarget Binding Confirmed

Caption: Experimental workflow for validating a potential off-target effect.

Troubleshooting_Decision_Tree Start Inconsistent Results? CheckCompound Check Compound Stability (Prepare Fresh Stocks) Start->CheckCompound Yes Resolved Issue Resolved Start->Resolved No CheckConcentration Is Concentration >10x On-Target IC50? CheckCompound->CheckConcentration LowerConcentration Lower Concentration & Re-evaluate CheckConcentration->LowerConcentration Yes OrthogonalTool Use Orthogonal Tool (Different Inhibitor) CheckConcentration->OrthogonalTool No LowerConcentration->Resolved OrthogonalTool->Resolved Phenotype Confirmed Persists Issue Persists: Investigate Off-Target OrthogonalTool->Persists Phenotype Not Confirmed

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Stability of Neticonazole in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Neticonazole in various pharmaceutical preparations.

Section 1: Troubleshooting Guide

This section addresses specific issues that may be encountered during the formulation and stability testing of this compound.

Issue 1: Rapid degradation of this compound observed in a newly developed cream formulation.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Inappropriate pH Measure the pH of the formulation. Adjust to a neutral or slightly acidic pH (5-7) using appropriate buffering agents (e.g., citrate, phosphate buffers).Imidazole antifungals like this compound can be susceptible to acid or base-catalyzed hydrolysis. Maintaining an optimal pH can significantly slow down this degradation pathway.[1][2][3]
Oxidative Degradation Incorporate an antioxidant into the formulation. Common choices for topical preparations include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (alpha-tocopherol).The imidazole ring and other functional groups in this compound may be prone to oxidation, especially in the presence of oxygen, light, or certain excipients. Antioxidants can mitigate this.[1][4]
Photodegradation Protect the formulation from light by using opaque or amber-colored packaging. Consider the inclusion of a photostabilizing agent or a UV absorber in the formulation if it is intended for application to sun-exposed areas.[5][6][7]Many active pharmaceutical ingredients are sensitive to light, which can catalyze degradation reactions.
Incompatible Excipients Conduct a systematic excipient compatibility study. This involves preparing binary mixtures of this compound with each excipient and storing them under accelerated stability conditions (e.g., 40°C/75% RH). Analyze for degradation at specified time points.[8][9][10][11][12]Certain excipients can react with the active ingredient, leading to degradation. Common culprits include those with reactive functional groups or impurities.

Issue 2: Appearance of unknown peaks during HPLC analysis of a stability sample.

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Forced Degradation Products Perform a forced degradation study to intentionally degrade this compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of potential degradation products.[13][14]The unknown peaks are likely degradation products. A forced degradation study provides a "fingerprint" of these products, aiding in their identification.
Lack of Method Specificity Validate the HPLC method to ensure it is stability-indicating. This involves demonstrating that the method can separate the parent drug from all potential degradation products and excipients.A non-specific method may not be able to resolve closely eluting peaks, leading to inaccurate quantification of the active ingredient and its degradants.
Excipient Degradation or Interaction Analyze placebo formulations (formulations without the active ingredient) under the same stability conditions to see if the unknown peaks originate from excipient degradation.Excipients themselves can degrade or interact with each other, creating new peaks in the chromatogram.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for imidazole antifungals like this compound?

A1: Based on studies of structurally similar imidazole antifungals, the primary degradation pathways are likely to be:

  • Hydrolysis: The imidazole ring can be susceptible to cleavage under acidic or basic conditions.[1][2]

  • Oxidation: The molecule may be susceptible to oxidation, particularly at the imidazole ring and other electron-rich moieties.[4]

  • Photodegradation: Exposure to light, especially UV radiation, can lead to the formation of photodegradation products.[5][6][7]

  • Thermal Degradation: High temperatures can accelerate the rate of all degradation reactions.

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation study involves intentionally subjecting the drug substance to harsh conditions such as strong acids and bases, oxidizing agents, high temperatures, and intense light.[13][14] This is a critical step in drug development for several reasons:

  • It helps to identify the likely degradation products that could form under normal storage conditions.

  • It is essential for the development and validation of a stability-indicating analytical method, as it demonstrates the method's ability to separate the active ingredient from its degradants.

  • It provides insights into the intrinsic stability of the molecule and helps in selecting appropriate formulation and packaging strategies.

Q3: How can I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating HPLC method is crucial for accurately assessing the stability of this compound. The general steps for developing such a method are outlined in the experimental protocols section below. The key is to achieve adequate separation between the this compound peak and all peaks corresponding to its degradation products and any interfering excipients.

Q4: What formulation strategies can be employed to enhance the stability of this compound in a topical product?

A4: Several formulation strategies can improve the stability of this compound:

  • pH Optimization: Buffering the formulation to a pH where this compound is most stable (typically near neutral) is crucial.[1][3][15]

  • Inclusion of Antioxidants: Adding antioxidants like BHT, BHA, or tocopherol can prevent oxidative degradation.[4]

  • Use of Chelating Agents: If metal ions are suspected to catalyze degradation, adding a chelating agent like EDTA can be beneficial.

  • Light Protection: Using opaque packaging and incorporating photostabilizers can prevent photodegradation.[5][16]

  • Novel Drug Delivery Systems: Encapsulating this compound in systems like liposomes or nanoparticles can protect it from the external environment and enhance its stability and delivery.[17][18]

Section 3: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without complete destruction of the molecule.

Stress Condition Methodology
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.
Oxidative Degradation Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
Thermal Degradation Store solid this compound at 105°C for 24 hours.
Photodegradation Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Protocol 2: Development and Validation of a Stability-Indicating RP-HPLC Method for this compound

This protocol outlines the steps to develop and validate a reverse-phase HPLC method for the analysis of this compound and its degradation products.

Parameter Methodology
Column Selection Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase Selection Begin with a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). Optimize the gradient to achieve good separation.
Detection Wavelength Determine the wavelength of maximum absorbance (λmax) of this compound using a UV-Vis spectrophotometer. Use this wavelength for detection.
Method Validation Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Specificity Inject solutions of placebo, this compound, and the stressed samples to demonstrate that the method can resolve the this compound peak from all other peaks.

Section 4: Visualizations

experimental_workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Outcome Instability_Observed Instability of this compound in Formulation Forced_Degradation Forced Degradation Study Instability_Observed->Forced_Degradation Identify Degradants Excipient_Compatibility Excipient Compatibility Assessment Instability_Observed->Excipient_Compatibility Check Interactions HPLC_Method_Development Stability-Indicating HPLC Method Development Forced_Degradation->HPLC_Method_Development Develop Separation Formulation_Optimization Formulation Optimization (pH, Antioxidants, etc.) Excipient_Compatibility->Formulation_Optimization Select Compatible Excipients HPLC_Method_Development->Formulation_Optimization Monitor Stability Stable_Product Stable this compound Product Formulation_Optimization->Stable_Product Packaging_Selection Appropriate Packaging Selection Packaging_Selection->Stable_Product

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation This compound This compound Acid_Hydrolysis Acid-Catalyzed This compound->Acid_Hydrolysis H+ Base_Hydrolysis Base-Catalyzed This compound->Base_Hydrolysis OH- Oxidative_Products N-oxides, etc. This compound->Oxidative_Products [O] Photolytic_Products Photodegradants This compound->Photolytic_Products hv Hydrolytic_Products Imidazole Ring Cleavage Products Acid_Hydrolysis->Hydrolytic_Products Base_Hydrolysis->Hydrolytic_Products

References

Validation & Comparative

Validation of an LC-MS/MS method for quantifying Neticonazole in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Neticonazole and other azole antifungal agents in biological matrices. Due to the limited availability of public data specific to this compound, this document leverages established validation parameters for structurally similar and co-administered antifungal drugs to present a robust framework for method selection and validation. The primary focus is on the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, with a comparative overview of alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology Comparison: LC-MS/MS vs. Alternatives

The choice of analytical method for quantifying antifungal agents in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. LC-MS/MS is often the preferred method due to its high sensitivity, specificity, and ability to multiplex.[1] However, HPLC-UV and GC-MS present viable alternatives depending on the specific requirements of the study.

Table 1: Comparison of Analytical Methods for Azole Antifungal Quantification

FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)Moderate to High
Specificity Very HighModerateHigh
Sample Volume Low (typically < 100 µL)[1][2]HighLow to Moderate
Throughput HighModerateModerate
Matrix Effects Potential for ion suppression/enhancementLess susceptible than LC-MS/MSCan have matrix interference
Instrumentation Cost HighLowModerate
Simultaneous Analysis Excellent for multiple analytes[1][2]Possible, but can be challengingPossible, but may require derivatization

LC-MS/MS Method Validation for Azole Antifungals: A Representative Protocol

The following protocol is a synthesis of validated methods for various azole antifungal drugs and serves as a strong starting point for the validation of a this compound assay.

Experimental Workflow

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Matrix (Plasma, Serum) Spike Spike with this compound & Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Methanol, Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Injection into LC System Extract->Inject Separate Chromatographic Separation (e.g., C18 column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify

Caption: A typical experimental workflow for the quantification of an azole antifungal agent in a biological matrix using LC-MS/MS.

Key Validation Parameters

A comprehensive validation of an LC-MS/MS method should assess the following parameters, with acceptance criteria generally following regulatory guidelines (e.g., FDA, EMA).

Table 2: Typical Validation Parameters and Acceptance Criteria for Azole Antifungal LC-MS/MS Assays

ParameterTypical MethodAcceptance Criteria
Linearity Calibration curve with 6-8 non-zero standardsCorrelation coefficient (r²) ≥ 0.99
Accuracy & Precision Analysis of Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations on multiple daysMean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ)[2]
Lower Limit of Quantification (LLOQ) Lowest concentration on the calibration curve with acceptable accuracy and precisionSignal-to-noise ratio ≥ 10
Selectivity & Specificity Analysis of blank matrix from multiple sourcesNo significant interfering peaks at the retention times of the analyte and internal standard
Matrix Effect Post-extraction spike of blank matrix extracts compared to pure solutionCV of the matrix factor should be ≤ 15%
Recovery Comparison of analyte peak area in pre-extraction spiked samples to post-extraction spiked samplesConsistent and reproducible
Stability Freeze-thaw, short-term (bench-top), long-term, and stock solution stability assessmentsAnalyte concentration should be within ±15% of the nominal concentration

Alternative Analytical Techniques

While LC-MS/MS is the gold standard, other techniques can be employed for the quantification of azole antifungals.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique.[3] It is suitable for detecting higher concentrations of drugs and can be a robust method for routine analysis.

Table 3: Representative HPLC-UV Method Parameters for Azole Antifungals

ParameterExample Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with a modifier (e.g., formic acid)
Detection Wavelength 250-265 nm (specific to the azole)
Flow Rate 1.0 mL/min
Sample Preparation Protein precipitation or liquid-liquid extraction
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool, particularly for volatile and thermally stable compounds. For many polar and high molecular weight drugs like azole antifungals, derivatization is often required to improve their volatility and thermal stability.

Table 4: Considerations for GC-MS Analysis of Azole Antifungals

AspectConsideration
Derivatization Often necessary (e.g., silylation) to increase volatility.
Injection Port Temperature Must be optimized to prevent thermal degradation.
Ionization Mode Electron Ionization (EI) is common, providing reproducible fragmentation patterns.
Mass Analyzer Quadrupole or ion trap analyzers are frequently used.

Logical Framework for Method Selection

The selection of an appropriate analytical method depends on a variety of factors.

cluster_0 Decision Factors cluster_1 Method Choice Sensitivity Required Sensitivity LCMS LC-MS/MS Sensitivity->LCMS High HPLCUV HPLC-UV Sensitivity->HPLCUV Moderate Specificity Required Specificity Specificity->LCMS Very High GCMS GC-MS Specificity->GCMS High Throughput Sample Throughput Throughput->LCMS High Cost Budget/Cost Cost->HPLCUV Low Cost->GCMS Moderate

Caption: A simplified decision-making flowchart for selecting an analytical method based on key project requirements.

Conclusion

The validation of a robust and reliable analytical method is paramount for the successful development and clinical application of antifungal agents like this compound. While LC-MS/MS stands out for its superior sensitivity and specificity, HPLC-UV and GC-MS offer practical alternatives for specific applications. The data and protocols presented in this guide, derived from established methods for analogous azole compounds, provide a solid foundation for researchers to develop and validate a fit-for-purpose assay for this compound in biological matrices. Careful consideration of the specific research question, required sensitivity, and available resources will ultimately guide the optimal method selection.

References

Comparative In Vitro Activity of Neticonazole and Ketoconazole Against Malassezia furfur: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in publicly available data regarding the in vitro activity of Neticonazole against Malassezia furfur. While extensive research has been conducted on the efficacy of Ketoconazole against this lipophilic yeast, similar studies for this compound are not readily found in the searched scholarly articles. Therefore, a direct, data-driven comparison of the minimal inhibitory concentrations (MICs) between the two antifungal agents against M. furfur cannot be provided at this time. This guide will present the available in vitro activity data for Ketoconazole against M. furfur and detail the standard experimental protocols used for such evaluations. Additionally, the established mechanisms of action for both imidazole derivatives will be described.

In Vitro Susceptibility of Malassezia furfur to Ketoconazole

Ketoconazole has been extensively studied and has demonstrated significant in vitro activity against Malassezia furfur. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the effectiveness of an antifungal agent, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Data from multiple studies on the in vitro activity of Ketoconazole against clinical isolates of Malassezia furfur are summarized in the table below. It is important to note that MIC values can vary between studies due to differences in the specific isolates tested, the culture media used, and the precise methodology employed.

Study Reference (if available)Number of M. furfur IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
Multiple Studies[1][2][3][4]Varied<0.03 - 4.0Not consistently reportedNot consistently reportedNot consistently reported
Study 130<0.06 - 0.12<0.06 (median)Not ReportedNot Reported
Study 274<0.03 - 4.0Not ReportedNot ReportedNot Reported
Study 3Not specifiedNot specifiedNot specifiedNot specified0.51

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

The data consistently indicates that Ketoconazole is a potent inhibitor of M. furfur growth in vitro, with low concentrations being effective against a majority of isolates.

Experimental Protocols for Antifungal Susceptibility Testing of Malassezia furfur

The lipophilic nature of Malassezia furfur necessitates modifications to standard antifungal susceptibility testing protocols. The following outlines a typical experimental workflow for determining the MIC of an antifungal agent against this yeast.

Culture Media Preparation

Due to its requirement for lipids for growth, standard fungal culture media must be supplemented. A commonly used medium is modified Leeming-Notman agar (LNA) or a broth medium such as RPMI 1640 supplemented with lipids like olive oil, Tween 80, or glycerol monostearate.

Inoculum Preparation

Malassezia furfur is cultured on a suitable agar medium. Colonies are then suspended in sterile saline or broth, and the turbidity of the suspension is adjusted to a specific standard, such as the 0.5 McFarland standard, to ensure a consistent number of yeast cells in the inoculum.

Antifungal Agent Dilution

The antifungal agent (e.g., Ketoconazole) is serially diluted in the appropriate broth medium in a microtiter plate. This creates a range of concentrations to test against the yeast.

Inoculation and Incubation

Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared M. furfur suspension. The plate is then incubated at a temperature conducive to the growth of Malassezia, typically between 30°C and 32°C, for a period of 48 to 72 hours.

Determination of Minimum Inhibitory Concentration (MIC)

Following incubation, the MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the yeast. This can be assessed visually or with the aid of a spectrophotometer.

Antifungal_Susceptibility_Testing_Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase media_prep Prepare Lipid-Supplemented Culture Medium inoculum_prep Prepare M. furfur Inoculum (Adjust to 0.5 McFarland) antifungal_prep Serially Dilute Antifungal Agent in Microtiter Plate inoculation Inoculate Microtiter Plate with M. furfur Suspension inoculum_prep->inoculation antifungal_prep->inoculation incubation Incubate at 30-32°C for 48-72 hours inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination

Antifungal susceptibility testing workflow for M. furfur.

Mechanism of Action of this compound and Ketoconazole

Both this compound and Ketoconazole belong to the imidazole class of antifungal agents and share a similar mechanism of action.[1][5][6]

Azole_Mechanism_of_Action Azole This compound / Ketoconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Azole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Blocks conversion Toxic_Sterols Accumulation of Toxic Methylated Sterols Lanosterol_Demethylase->Toxic_Sterols Leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Membrane_Integrity Fungal Cell Membrane Integrity Ergosterol->Membrane_Integrity Maintains Fungal_Cell_Death Fungal Cell Death Membrane_Integrity->Fungal_Cell_Death Loss of leads to Toxic_Sterols->Membrane_Integrity Disrupts

References

Neticonazole vs. Luliconazole: A Comparative Analysis in a Guinea Pig Model of Tinea Pedis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of two prominent azole antifungals.

This guide provides a comparative overview of neticonazole and luliconazole for the treatment of tinea pedis, based on available data from guinea pig models. While direct head-to-head comparative studies are limited, this document synthesizes existing research to offer insights into their relative performance. The information is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Inhibition of Ergosterol Synthesis

Both this compound and luliconazole belong to the azole class of antifungal agents.[1] Their primary mechanism of action involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[2][3] Specifically, they target and inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol.[2][4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterols, ultimately resulting in increased membrane permeability, disruption of cellular processes, and fungal cell death.[2][5]

Azole_Antifungal_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_synthesis Ergosterol Synthesis Pathway cluster_drugs Azole Antifungals Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Disrupted_Membrane Disrupted Fungal Cell Membrane (Cell Lysis) Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Incorporation This compound This compound This compound->Ergosterol Luliconazole Luliconazole Luliconazole->Ergosterol

Mechanism of action for azole antifungals.

Experimental Protocols: Guinea Pig Model of Tinea Pedis

The guinea pig model is a well-established and relevant model for studying tinea pedis due to the anatomical and physiological similarities of its skin to human skin.[6] The following is a generalized experimental protocol based on studies evaluating luliconazole.

1. Fungal Strain and Inoculum Preparation:

  • Organism: Trichophyton mentagrophytes is the most commonly used dermatophyte for inducing tinea pedis in guinea pigs.[2][7]

  • Culture: The fungus is typically cultured on an appropriate medium, such as potato dextrose agar, to produce a sufficient quantity of conidia.

  • Inoculum: A suspension of fungal spores (arthroconidia and/or microconidia) is prepared in a suitable vehicle, often sterile saline or distilled water. The concentration is adjusted to a specific density (e.g., 1 x 10^7 cells/mL).[8]

2. Animal Model and Infection:

  • Animals: Male Hartley guinea pigs are frequently used.

  • Infection Site: The plantar surface of the hind paws is the target area for inducing tinea pedis.

  • Inoculation: A small volume of the fungal suspension is applied to the plantar surface. To enhance infection, the skin may be gently abraded prior to inoculation.[6] The inoculation site is sometimes covered with an occlusive dressing for a set period to maintain moisture and promote fungal growth.

3. Treatment Regimen:

  • Acclimation and Pre-treatment: Animals are acclimatized to the laboratory conditions before the experiment.

  • Treatment Groups: Animals are randomly assigned to various treatment groups, including a vehicle control, a positive control (another antifungal), and the experimental drug groups (e.g., 1% luliconazole cream).

  • Application: A specified amount of the topical formulation is applied to the entire infected area once daily for a predetermined duration (e.g., 7 or 14 consecutive days).[7]

4. Efficacy Assessment:

  • Clinical Scoring: The severity of the infection is assessed at regular intervals using a scoring system. This system typically evaluates parameters such as erythema, scaling, and lesion severity.

  • Mycological Examination: At the end of the treatment and follow-up periods, skin samples are collected from the infected area. These samples are then cultured on a fungal growth medium to determine the presence or absence of viable fungi (mycological cure). The number of colony-forming units (CFUs) may also be quantified.[9]

Experimental_Workflow cluster_setup Experiment Setup cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A Fungal Culture (Trichophyton mentagrophytes) B Inoculum Preparation A->B D Inoculation of Plantar Surface B->D C Guinea Pig Acclimation C->D E Infection Development D->E F Randomization into Treatment Groups E->F G Daily Topical Application F->G H Clinical Scoring (Erythema, Scaling) G->H I Mycological Examination (Fungal Culture, CFU) G->I

A typical experimental workflow.

Data Presentation: Efficacy in Guinea Pig Models

While direct comparative data between this compound and luliconazole in the same study is unavailable, the following tables summarize the efficacy of luliconazole from published studies.

Table 1: Efficacy of Luliconazole in a Guinea Pig Tinea Pedis Model

Treatment GroupDuration of TreatmentAssessment Time PointMycological Cure Rate (%)Reference
1% Luliconazole Cream7 days14 days post-treatment100%[7]
1% Terbinafine Cream14 days14 days post-treatment100%[7]
1% Bifonazole Cream14 days14 days post-treatment0%[7]
Untreated Control-14 days post-treatment0%[7]

Table 2: Stratum Corneum Concentration of Luliconazole in a Guinea Pig Tinea Pedis Model

Treatment GroupApplication DurationDrug Concentration in Stratum Corneum (µg/g)Reference
1% Luliconazole Cream1 day71.6[10][11]
1% Terbinafine Cream1 day36.6[10][11]
1% Luliconazole Cream10 days (steady state)Not specified[10][11]

This compound Efficacy Data:

No specific studies detailing the efficacy of this compound in a guinea pig model of tinea pedis with comparable quantitative data were identified in the search results. Clinical studies in humans have demonstrated its effectiveness in treating hyperkeratotic chronic tinea pedis.

Conclusion

Based on the available preclinical data, luliconazole demonstrates potent antifungal activity in the guinea pig model of tinea pedis, achieving high rates of mycological cure with a shorter treatment duration compared to some other antifungals like bifonazole.[7] Furthermore, studies have shown that luliconazole achieves higher concentrations in the stratum corneum compared to terbinafine, which may contribute to its clinical efficacy.[10][11]

While this compound shares the same mechanism of action as luliconazole, a direct comparison of their efficacy in a standardized preclinical model is not available in the current literature. Such a study would be invaluable for making a definitive assessment of their relative therapeutic potential. Researchers are encouraged to conduct head-to-head comparative studies to elucidate the nuanced differences in the in vivo performance of these two imidazole antifungals.

References

Efficacy of Neticonazole compared to terbinafine for onychomycosis in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical research for onychomycosis, a common and persistent fungal nail infection, both neticonazole and terbinafine have been evaluated for their antifungal efficacy. While direct head-to-head preclinical studies focusing on onychomycosis are limited, a comparative analysis of available data from various in vitro and in vivo studies provides valuable insights for researchers, scientists, and drug development professionals. This guide synthesizes the existing preclinical data to objectively compare the performance of these two antifungal agents.

Mechanism of Action: A Tale of Two Pathways

The fundamental difference between this compound and terbinafine lies in their mode of action against fungal pathogens.

This compound , an imidazole derivative, operates by disrupting the synthesis of ergosterol, a critical component of the fungal cell membrane.[1] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 enzyme system in fungi. This disruption leads to a cascade of effects, including the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.

Terbinafine , an allylamine antifungal, targets an earlier step in the same ergosterol biosynthesis pathway. It specifically inhibits the enzyme squalene epoxidase.[2] This action leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in cell death. This mechanism is highly specific to the fungal enzyme, minimizing its effect on the corresponding human enzyme involved in cholesterol synthesis.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Drug Intervention Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Cytochrome P450) Terbinafine Terbinafine Terbinafine->Squalene Inhibits This compound (Imidazole) This compound (Imidazole) This compound (Imidazole)->Lanosterol Inhibits

Fig. 1: Antifungal Mechanisms of Action. (Within 100 characters)

In Vitro Antifungal Activity

In vitro studies are crucial for determining the intrinsic antifungal potency of a compound. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. The primary causative agents of onychomycosis are dermatophytes, particularly Trichophyton rubrum and Trichophyton mentagrophytes.

While no single study directly compares the MICs of this compound and terbinafine, data from separate studies provide a basis for comparison.

Table 1: In Vitro Antifungal Activity (MIC) Against Key Onychomycosis Pathogens

Antifungal AgentFungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound Trichophyton rubrum0.03-0.250.1250.25[1]
Trichophyton mentagrophytes0.06-0.50.250.5[1]
Terbinafine Trichophyton rubrum≤0.031--[3]
Trichophyton rubrum--0.008[4][5]
Trichophyton mentagrophytes--0.015[4][5]

Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.

Experimental Protocols: In Vitro Susceptibility Testing

The in vitro activity of this compound was determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

A Prepare fungal inoculum from 7- to 14-day-old cultures C Inoculate microtiter plates with fungal suspension and drug dilutions A->C B Serially dilute antifungal agents in RPMI 1640 medium B->C D Incubate plates at 27°C C->D E Determine MIC as the lowest concentration with significant growth inhibition D->E

Fig. 2: In Vitro Antifungal Susceptibility Testing Workflow. (Within 100 characters)

The Impact of Keratin on Antifungal Activity

A critical factor in the preclinical evaluation of topical treatments for onychomycosis is the interaction of the antifungal agent with keratin, the primary component of the nail plate. The binding of a drug to keratin can reduce its bioavailability and, consequently, its efficacy at the site of infection.

Studies have shown that the in vitro activity of terbinafine is significantly reduced in the presence of keratin. In one study, the antifungal activity of terbinafine against T. mentagrophytes was decreased 32-fold by the addition of 5% keratin to the culture medium. In contrast, the activity of the azole antifungal KP-103 (efinaconazole) was not affected by keratin due to its lower keratin affinity. This suggests that azole antifungals like this compound may retain greater activity within the keratin-rich environment of the nail.

In Vivo Efficacy in Animal Models

The guinea pig model of tinea unguium is a widely used preclinical model to evaluate the efficacy of antifungal agents for onychomycosis.

A key study by Tatsumi et al. (2002) evaluated the therapeutic efficacy of topical KP-103 (efinaconazole), topical amorolfine, and both topical and oral terbinafine in a guinea pig model of onychomycosis caused by T. mentagrophytes. While this study does not include this compound, the data for terbinafine provides a valuable benchmark for its preclinical in vivo efficacy.

Table 2: In Vivo Efficacy of Terbinafine in a Guinea Pig Tinea Unguium Model

Treatment Group (30 days)Fungal Burden in Nails (log CFU/nail)Reference
Untreated Control4.5 ± 0.3
1% Terbinafine (Topical)4.2 ± 0.4
Terbinafine (40 mg/kg, Oral)4.1 ± 0.5

The results indicated that both topical and oral terbinafine were ineffective in significantly reducing the fungal burden in the nails of the guinea pigs in this specific model, despite eradicating or reducing the fungal burden in the surrounding skin. The study attributed this to the high keratin affinity of terbinafine, which may limit its penetration and activity within the nail plate.

Experimental Protocols: Guinea Pig Tinea Unguium Model

The experimental workflow for the guinea pig onychomycosis model provides a framework for in vivo efficacy studies.

A Inoculate Trichophyton mentagrophytes between the toes of guinea pig hind paws B Allow infection to establish for 60 days to produce tinea unguium and tinea pedis A->B C Initiate daily topical or oral antifungal treatment for 30 days B->C D Assess fungal burden in nails and plantar skin post-treatment C->D

Fig. 3: Guinea Pig Tinea Unguium Model Workflow. (Within 100 characters)

Nail Penetration: A Key Hurdle

Conclusion

Based on the available preclinical data, both this compound and terbinafine demonstrate potent in vitro activity against the primary fungal pathogens responsible for onychomycosis. Terbinafine generally exhibits lower MIC values, indicating high intrinsic antifungal potency. However, its efficacy appears to be significantly hampered by its high affinity for keratin, which may limit its effectiveness when applied topically for onychomycosis, as suggested by the in vivo guinea pig model data.

References

in vitro comparison of Neticonazole and efinaconazole against resistant dermatophyte strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – An in-depth analysis of in vitro studies provides a comparative overview of the antifungal agents neticonazole and efinaconazole against dermatophyte strains exhibiting resistance to conventional therapies. This guide, intended for researchers, scientists, and drug development professionals, synthesizes available data on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While direct comparative studies are limited, this report consolidates existing data to inform future research and development in the management of recalcitrant dermatophytoses.

Executive Summary

The emergence of antifungal resistance in dermatophytes, the fungi responsible for common skin, hair, and nail infections, presents a significant clinical challenge. This guide focuses on the in vitro performance of two azole antifungals, this compound and efinaconazole, against these resistant strains. Efinaconazole has demonstrated potent activity against a broad spectrum of dermatophytes, including those resistant to terbinafine and itraconazole. Data for this compound against resistant strains is less abundant, necessitating a comparison based on its known mechanism and available susceptibility data for susceptible isolates.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for efinaconazole and this compound against various dermatophyte species. MIC values represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 1: In Vitro Activity of Efinaconazole Against Resistant Dermatophyte Strains

Dermatophyte SpeciesResistance ProfileEfinaconazole MIC Range (µg/mL)Efinaconazole MIC₅₀ (µg/mL)Efinaconazole MIC₉₀ (µg/mL)Reference
Trichophyton rubrumTerbinafine-resistant< 0.03 - 4--[1]
Trichophyton indotineaeTerbinafine-resistant< 0.03 - 4--[1]
Trichophyton spp.Terbinafine & Itraconazole-resistant/susceptible-0.0020.03[2][3][4]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Table 2: General In Vitro Activity of this compound and Comparator Azoles Against Dermatophytes (Data on resistant strains is limited)

Dermatophyte SpeciesAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton mentagrophytesKetoconazole0.03 - 1--
Trichophyton rubrumKetoconazole0.03 - 4--
Trichophyton rubrumClotrimazole---[5]
Trichophyton spp.Itraconazole0.0019 - 0.50.03130.25[6]

Note: Direct MIC data for this compound against specifically characterized resistant strains was not available in the reviewed literature. The data for ketoconazole and clotrimazole, other imidazole antifungals, is provided for context.

Experimental Protocols

The in vitro susceptibility data presented in this guide are primarily based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38.[7] This method is considered the gold standard for antifungal susceptibility testing of filamentous fungi, including dermatophytes.

Key Steps of the CLSI M38 Broth Microdilution Method:

  • Isolate Preparation: Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to encourage sporulation. A suspension of conidia (spores) is then prepared and its concentration is standardized.

  • Antifungal Agent Dilution: The antifungal agents are serially diluted in a multi-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal spore suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 28-35°C) for a specified period (usually 4-7 days), allowing for fungal growth in the absence of the antifungal agent.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the growth in the drug-free control well.

Mandatory Visualization

Mechanism of Action and Resistance

Both this compound and efinaconazole belong to the azole class of antifungals and share a common mechanism of action. They inhibit the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[2][3][4][8][9][10] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.

Resistance to other classes of antifungals, such as the allylamines (e.g., terbinafine), is often attributed to point mutations in the gene encoding the target enzyme, squalene epoxidase.[11][12][13] Azoles like efinaconazole remain effective against these strains as they target a different step in the ergosterol biosynthesis pathway.

Antifungal_Mechanism Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Terbinafine Terbinafine (Allylamine) Terbinafine->Squalene_epoxide Inhibits Azoles This compound & Efinaconazole (Azoles) Azoles->Ergosterol Inhibits SQLE_Mutation Squalene Epoxidase (SQLE) Mutation (Resistance) SQLE_Mutation->Squalene_epoxide Alters Target

Caption: Mechanism of action of azoles and terbinafine, and terbinafine resistance.

Experimental Workflow

The following diagram illustrates the typical workflow for in vitro antifungal susceptibility testing of dermatophytes using the CLSI broth microdilution method.

Experimental_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Isolate_Culture 1. Culture Dermatophyte Isolate on Agar Spore_Suspension 2. Prepare Standardized Spore Suspension Isolate_Culture->Spore_Suspension Inoculation 4. Inoculate Microtiter Plate with Spore Suspension Spore_Suspension->Inoculation Antifungal_Dilution 3. Serially Dilute Antifungal Agents in Microtiter Plate Antifungal_Dilution->Inoculation Incubation 5. Incubate at Controlled Temperature Inoculation->Incubation MIC_Reading 6. Read Minimum Inhibitory Concentration (MIC) Incubation->MIC_Reading Data_Analysis 7. Analyze and Compare MIC Values MIC_Reading->Data_Analysis

Caption: Standard workflow for antifungal susceptibility testing of dermatophytes.

Conclusion

Efinaconazole demonstrates potent in vitro activity against a range of dermatophytes, including strains that have developed resistance to terbinafine. Its mechanism of action, targeting a different enzyme in the ergosterol biosynthesis pathway, provides a sound rationale for its use in cases of allylamine resistance. While clinical data is the ultimate arbiter of efficacy, these in vitro findings are promising.

This guide underscores the importance of continued surveillance of antifungal resistance in dermatophytes and the need for robust in vitro and in vivo studies to guide the development and clinical application of new and existing antifungal agents.

References

Evaluating the Synergistic Effects of Neticonazole in Combination with Terbinafine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies. Combination therapy, leveraging the synergistic or additive effects of multiple antifungal agents, presents a promising approach to enhance efficacy, reduce toxicity, and combat resistance. This guide provides a comprehensive evaluation of the potential synergistic effects of combining Neticonazole, a potent azole antifungal, with Terbinafine, an allylamine.

While direct experimental data on the this compound-Terbinafine combination is limited in publicly available literature, this guide will draw upon extensive research on the synergistic interactions of Terbinafine with other azole antifungals. This comparative analysis will provide a robust framework for researchers to design and interpret studies on the this compound-Terbinafine pairing.

Mechanism of Synergistic Action: A Dual Blockade of Ergosterol Biosynthesis

The proposed synergistic interaction between this compound and Terbinafine stems from their distinct but complementary mechanisms of action, both targeting the fungal ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.

  • This compound , as an azole antifungal, inhibits the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol.

  • Terbinafine , an allylamine, inhibits squalene epoxidase, an enzyme that acts earlier in the ergosterol biosynthesis pathway, catalyzing the conversion of squalene to squalene epoxide.

By inhibiting two different key enzymes in the same pathway, the combination of this compound and Terbinafine is hypothesized to create a potent sequential blockade, leading to a more profound and rapid depletion of ergosterol than either agent alone.[1][2] This dual action can also lead to the accumulation of toxic metabolic byproducts, further contributing to fungal cell death.

Squalene Squalene SqualeneEpoxidase Squalene Epoxidase Squalene->SqualeneEpoxidase SqualeneEpoxide Squalene Epoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase Lanosterol->LanosterolDemethylase Ergosterol Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Terbinafine Terbinafine Terbinafine->SqualeneEpoxidase Inhibition This compound This compound (Azole) This compound->LanosterolDemethylase Inhibition SqualeneEpoxidase->SqualeneEpoxide LanosterolDemethylase->Ergosterol

Caption: Proposed synergistic mechanism of this compound and Terbinafine.

In Vitro Synergy Testing: Experimental Protocols and Data

The synergistic potential of antifungal combinations is primarily evaluated using in vitro methods such as the checkerboard microdilution assay and time-kill studies.

Checkerboard Microdilution Assay

This method is widely used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the interaction between two drugs.[3][4][5]

Experimental Protocol:

  • Preparation of Antifungals: Stock solutions of this compound and Terbinafine are prepared and serially diluted in a 96-well microtiter plate. This compound concentrations are typically diluted along the rows, and Terbinafine concentrations along the columns.

  • Inoculum Preparation: A standardized fungal inoculum (e.g., 0.5–2.5 x 10³ CFU/mL) is prepared in a suitable broth medium, such as RPMI 1640.

  • Incubation: Each well is inoculated with the fungal suspension, and the plate is incubated at 35°C for 24-48 hours.

  • Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible fungal growth.

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Start Start PrepDrugs Prepare Serial Dilutions of this compound & Terbinafine in 96-well plate Start->PrepDrugs Inoculate Inoculate Plate PrepDrugs->Inoculate PrepInoculum Prepare Standardized Fungal Inoculum PrepInoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate ReadMIC Determine MICs Incubate->ReadMIC CalcSFIC Calculate FICI ReadMIC->CalcSFIC Interpret Interpret Interaction (Synergy, Additive, Antagonism) CalcSFIC->Interpret End End Interpret->End

Caption: Workflow for the Checkerboard Microdilution Assay.

Comparative Data (Analogous Azole-Terbinafine Combinations):

The following table summarizes the synergistic activity of Terbinafine combined with other azoles against various fungal pathogens. These data suggest a strong potential for similar synergistic outcomes with this compound.

Fungal SpeciesAzoleFICI RangeInterpretationReference
Aspergillus fumigatusItraconazoleAdditive to SynergisticPotent Interaction[6]
Aspergillus fumigatusVoriconazoleAdditive to SynergisticPotent Interaction[6]
Scedosporium prolificansVoriconazole<1 to 0.02Significant Synergy[7]
Scedosporium prolificansMiconazole<1 to 0.02Significant Synergy[7]
Scedosporium prolificansItraconazole<1 to 0.02Significant Synergy[7]
Candida albicansFluconazole-Synergistic[8]
Candida albicansVoriconazole0.26 - 0.61Synergistic to Indifferent[9]
Dematiaceous MoldsVoriconazole≤ 0.5100% Synergy[2]
Dematiaceous MoldsItraconazole≤ 0.575.9% Synergy[2]
Neoscytalidium dimidiatumItraconazole-40% Synergy

MIC Reduction Data (Analogous Azole-Terbinafine Combinations):

A significant reduction in the MIC of each drug when used in combination is a hallmark of synergistic activity.

Fungal SpeciesAzoleFold Reduction in Azole MICFold Reduction in Terbinafine MICReference
Scedosporium prolificansVoriconazole, Miconazole, Itraconazole27 to 64-fold16 to 90-fold[7][10]
Neoscytalidium dimidiatumItraconazoleApprox. 7-foldApprox. 5-fold
Candida albicans (Voriconazole-resistant)Voriconazole2 to 8-fold4 to 16-fold[9]
Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of the antifungal activity of drug combinations over time.[11][12]

Experimental Protocol:

  • Inoculum Preparation: A standardized fungal suspension (e.g., 1–5 x 10⁵ CFU/mL) is prepared.

  • Drug Exposure: The inoculum is added to flasks containing broth medium with the antifungal agents alone and in combination at specific concentrations (e.g., MIC, 2x MIC). A growth control without any drug is also included.

  • Incubation and Sampling: The flasks are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).

  • Colony Counting: The samples are serially diluted and plated on agar plates. After incubation, the number of colonies (CFU/mL) is determined.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

  • Indifference: A <2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: A ≥2 log₁₀ increase in CFU/mL with the combination compared to the least active single agent.

Start Start PrepInoculum Prepare Standardized Fungal Inoculum Start->PrepInoculum SetupCultures Set up Cultures: - Control (no drug) - this compound alone - Terbinafine alone - Combination PrepInoculum->SetupCultures Incubate Incubate at 35°C with Agitation SetupCultures->Incubate Sample Sample at Multiple Time Points Incubate->Sample Plate Serially Dilute and Plate Samples Sample->Plate Count Count Colonies (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Interpret Interpret Interaction Plot->Interpret End End Interpret->End

Caption: Workflow for Time-Kill Curve Analysis.

Conclusion and Future Directions

The extensive body of evidence demonstrating the synergistic interaction between Terbinafine and various azole antifungals provides a strong rationale for investigating the combination of this compound and Terbinafine. The dual inhibition of the ergosterol biosynthesis pathway is a well-supported mechanism for this synergy. The experimental protocols outlined in this guide, particularly the checkerboard microdilution assay and time-kill studies, are the standard methods for evaluating such interactions in vitro.

Future research should focus on performing these in vitro studies with a diverse panel of clinically relevant fungal isolates to confirm and quantify the synergistic activity of the this compound-Terbinafine combination. Positive in vitro results would then warrant further investigation in in vivo animal models of fungal infections to assess the therapeutic potential of this combination therapy. Such studies are crucial for the development of more effective treatment strategies for challenging fungal infections.

References

Unraveling Azole Cross-Resistance: A Comparative Analysis of Neticonazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antifungal cross-resistance is paramount in the fight against opportunistic fungal infections. This guide provides a comprehensive comparison of Neticonazole's in vitro activity with other prominent azole antifungals, supported by experimental data and detailed methodologies.

The emergence of resistance to commonly used antifungal agents poses a significant challenge in clinical practice. Azole antifungals, a cornerstone of antifungal therapy, are particularly affected by resistance mechanisms that can lead to cross-resistance within the class. This guide focuses on this compound, a topical imidazole antifungal, and its comparative efficacy against various fungal pathogens in the context of other widely used azoles.

Comparative In Vitro Activity of Azole Antifungals

The minimum inhibitory concentration (MIC) is a key in vitro measure of an antifungal agent's effectiveness. The following tables summarize the MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) of this compound and other azoles against clinically relevant fungal species.

Table 1: Comparative MICs (µg/mL) against Trichophyton spp.
Antifungal AgentFungal SpeciesMIC RangeMIC₅₀MIC₉₀Geometric Mean (GM)
This compound Trichophyton spp.N/AN/AN/AN/A
LuliconazoleTrichophyton spp.≤0.00012–0.002N/AN/A0.00044[1]
KetoconazoleTrichophyton spp.N/AN/AN/AN/A
ClotrimazoleTrichophyton spp.N/AN/AN/AN/A
MiconazoleTrichophyton spp.N/AN/A0.250.06[2]
BifonazoleTrichophyton spp.N/AN/AN/AN/A
ItraconazoleT. rubrumN/AN/A20.26[3]
VoriconazoleT. rubrumN/AN/A0.1250.05[3]
PosaconazoleT. rubrumN/AN/A0.50.11[3]
FluconazoleT. mentagrophytes-interdigitale complexN/AN/A16N/A[2]

Note: Direct comparative MIC data for this compound against a wide range of other azoles in a single study is limited. The data presented is a compilation from multiple sources to provide a comparative perspective.

Table 2: Comparative MICs (µg/mL) against Candida albicans
Antifungal AgentMIC RangeMIC₅₀MIC₉₀Geometric Mean (GM)
This compound 0.031–0.13N/AN/AN/A[1]
Luliconazole0.031–0.13N/AN/A0.055[1]
KetoconazoleN/AN/AN/AN/A
ClotrimazoleN/AN/AN/AN/A
MiconazoleN/AN/AN/AN/A
BifonazoleN/AN/AN/AN/A
Fluconazole0.12 - 256N/A16N/A[4]
Voriconazole0.008 - 16N/AN/AN/A[4]
ItraconazoleN/AN/AN/AN/A

Experimental Protocols

The determination of in vitro antifungal susceptibility is crucial for understanding cross-resistance patterns. The following is a detailed methodology for the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Method (Based on CLSI M38-A2 Guidelines)

This method is a standardized procedure for testing the susceptibility of filamentous fungi to antifungal agents.

1. Inoculum Preparation:

  • Fungal isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

  • Conidia are harvested and suspended in sterile saline containing a small amount of Tween 80 to prevent clumping.

  • The conidial suspension is adjusted spectrophotometrically to a specific transmittance at a defined wavelength to achieve a standardized inoculum density.

2. Antifungal Agent Preparation:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial twofold dilutions of each antifungal agent are prepared in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.

3. Inoculation and Incubation:

  • The standardized fungal inoculum is added to each well of the microtiter plates containing the diluted antifungal agents.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.

  • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.

4. MIC Determination:

  • Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

  • For some antifungals and fungi, the endpoint may be defined as 100% inhibition of growth.

Antifungal_Susceptibility_Testing_Workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plates Inoculum->Inoculation Antifungals Antifungal Serial Dilutions Antifungals->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC_Determination MIC Determination Reading->MIC_Determination

Workflow for Antifungal Susceptibility Testing.

Mechanisms of Azole Resistance and Cross-Resistance

Azole antifungals exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Resistance to azoles can develop through several mechanisms, often leading to cross-resistance to other drugs in the same class.

The primary mechanisms of azole resistance include:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of azole drugs to the enzyme.

  • Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of the azole.

  • Efflux Pump Overexpression: Fungal cells can actively pump azole drugs out of the cell through the overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters. This is a common mechanism of multidrug resistance.

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes involved in ergosterol synthesis can lead to the accumulation of alternative sterols that can maintain membrane function despite the inhibition of lanosterol 14α-demethylase.

Azole_Resistance_Mechanisms cluster_resistance Resistance Mechanisms Azole Azole Antifungal Erg11 Lanosterol 14α-demethylase (ERG11 gene product) Azole->Erg11 Inhibits Ergosterol Ergosterol Synthesis Erg11->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Mutation ERG11 Gene Mutation Mutation->Erg11 Alters Target Overexpression ERG11 Overexpression Overexpression->Erg11 Increases Target Efflux Efflux Pump Overexpression Efflux->Azole Removes Drug Bypass Pathway Bypass Bypass->Ergosterol Alternative Pathway

Mechanisms of Azole Antifungal Resistance.

References

Validating the Impact of Neticonazole: A Comparative Guide to Transcriptomic and Proteomic Data in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected transcriptomic and proteomic changes in fungi when treated with Neticonazole, a potent azole antifungal agent. Due to the limited availability of public datasets specific to this compound, this guide leverages comprehensive data from other well-studied azole antifungals that share the same mechanism of action. Azoles function by inhibiting lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway, leading to fungal cell membrane disruption.[1][2][3] The data presented here serves as a valuable proxy for understanding the molecular impact of this compound and for validating experimental findings.

Comparative Data Summary: Transcriptomics and Proteomics

The following tables summarize the anticipated quantitative changes in gene and protein expression in fungi following treatment with azole antifungals. These changes are hallmarks of the fungal response to ergosterol biosynthesis inhibition and the development of resistance.

Table 1: Expected Changes in Gene Expression (Transcriptomics)

Gene TargetFunctionExpected Expression ChangeRationale
ERG11 (CYP51)Lanosterol 14α-demethylase (Azole target)UpregulationCompensatory mechanism to overcome enzyme inhibition.[4][5]
ERG genes (various)Enzymes in the ergosterol biosynthesis pathwayUpregulationCellular response to ergosterol depletion.[1][6]
CDR1, CDR4ABC transporter (Efflux pump)UpregulationActive efflux of the antifungal drug from the cell, a common resistance mechanism.[1]
MDR1Major facilitator superfamily (MFS) transporterUpregulationDrug efflux.
Stress response genes (e.g., heat shock proteins)Cellular stress managementUpregulationResponse to the accumulation of toxic sterol intermediates and membrane stress.[7]
Genes involved in glycolysis and pyruvate metabolismCentral carbon metabolismDownregulationAltered metabolic state in response to cellular stress.[7]

Table 2: Expected Changes in Protein Abundance (Proteomics)

Protein TargetFunctionExpected Abundance ChangeRationale
Erg11pLanosterol 14α-demethylaseUpregulationIncreased protein production to counteract inhibition.[7]
Other Erg proteinsEnzymes in the ergosterol biosynthesis pathwayUpregulationResponse to pathway disruption.[7]
Cdr1pABC transporter (Efflux pump)UpregulationIncreased presence of efflux pumps in the cell membrane.
Heat Shock Proteins (e.g., Hsp90)Protein folding and stress responseUpregulationProtection against cellular damage caused by toxic sterols.[7]
Proteins of the respiratory chainMitochondrial energy productionUpregulationPotential compensatory mechanism for cellular stress.[7]
Proteins involved in amino acid metabolismBiosynthesis of amino acidsUpregulationAdaptation to metabolic stress.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of transcriptomic and proteomic data. Below are generalized protocols for key experiments.

1. Fungal Culture and Azole Treatment:

  • Organism: Select a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus).

  • Culture Conditions: Grow the fungus in a suitable liquid medium (e.g., YPD for yeast, RPMI for filamentous fungi) at the optimal temperature (e.g., 30-37°C) with shaking.

  • Treatment: Introduce the azole antifungal (e.g., this compound) at a predetermined concentration (e.g., MIC50) to an exponentially growing culture. An untreated control culture (with solvent, e.g., DMSO) should be run in parallel.

  • Incubation: Incubate the treated and control cultures for a specific duration to allow for changes in gene and protein expression.

  • Harvesting: Harvest the fungal cells by centrifugation or filtration, wash with sterile water or PBS, and immediately freeze in liquid nitrogen to preserve RNA and proteins.

2. Transcriptomic Analysis (RNA-Seq):

  • RNA Extraction: Isolate total RNA from the frozen fungal pellets using a commercial kit or a standard method like Trizol extraction.

  • RNA Quality Control: Assess the integrity and purity of the RNA using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer to determine the RNA Integrity Number (RIN).

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification (for eukaryotes), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Mapping: Align the reads to a reference fungal genome.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the treated samples compared to the controls.

3. Proteomic Analysis (LC-MS/MS):

  • Protein Extraction: Lyse the frozen fungal cells using a suitable buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Peptide Cleanup and Fractionation: Desalt the peptide mixture and, if necessary, fractionate it to reduce sample complexity.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a liquid chromatography system coupled to a tandem mass spectrometer. The peptides are separated by the LC and then ionized and fragmented in the mass spectrometer.

  • Data Analysis:

    • Database Searching: Search the resulting MS/MS spectra against a fungal protein database to identify the peptides and their corresponding proteins.

    • Quantification: Determine the relative abundance of proteins between the treated and control samples using label-free or label-based quantification methods.

    • Differential Protein Expression: Identify proteins that are significantly more or less abundant in the treated samples.

Visualizations: Signaling Pathways and Workflows

Ergosterol Biosynthesis Pathway and Azole Action

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediate_Sterols 14-demethylated Sterols Lanosterol->Intermediate_Sterols Erg11p (Lanosterol 14α-demethylase) Toxic_Sterols Accumulation of 14α-methylated sterols (Toxic) Lanosterol->Toxic_Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps This compound This compound Erg11_Inhibition Inhibition Erg11_Inhibition->Lanosterol Erg11_Upregulation Upregulation of ERG11 gene Erg11_Inhibition->Erg11_Upregulation Experimental_Workflow cluster_omics Omics Analysis cluster_transcriptomics Transcriptomics cluster_proteomics Proteomics Start Fungal Culture Treatment This compound Treatment (vs. Control) Start->Treatment Harvest Harvest Fungal Cells Treatment->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction RNA_Seq RNA-Seq RNA_Extraction->RNA_Seq Transcript_Data Transcriptomic Data (Gene Expression) RNA_Seq->Transcript_Data Integration Data Integration and Validation Transcript_Data->Integration LC_MS LC-MS/MS Protein_Extraction->LC_MS Protein_Data Proteomic Data (Protein Abundance) LC_MS->Protein_Data Protein_Data->Integration

References

Comparative Lipidomic Analysis of Fungal Response to Neticonazole and Other Azoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Azole Antifungals

Azole antifungals, including imidazoles like Neticonazole and triazoles like fluconazole, share a common mechanism of action. They primarily target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 gene.[1][2][3][4] This enzyme is crucial for the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, which is analogous to cholesterol in mammalian cells.[1][5]

Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[1][6][7] This disruption of sterol composition alters the physical properties of the fungal membrane, increasing its permeability and fluidity, which in turn disrupts the function of membrane-bound proteins and ultimately inhibits fungal growth.[2][3] While generally considered fungistatic, at high concentrations, azoles can be fungicidal.[3]

Fig. 1: Mechanism of action of azole antifungals.

Comparative Lipidomic Effects

Based on studies of azoles like fluconazole, the inhibition of ergosterol biosynthesis triggers a cascade of changes in the fungal lipidome. It is highly probable that this compound induces a similar lipidomic response.

Table 1: Comparative Effects of Azole Antifungals on Fungal Lipids

Lipid ClassEffect of Azole Treatment (e.g., Fluconazole)Expected Effect of this compoundRationale
Sterols Ergosterol: Significantly decreased. Lanosterol & other 14α-methylated sterols: Significantly increased.[1][6]Ergosterol: Significantly decreased. Lanosterol & other 14α-methylated sterols: Significantly increased.Shared mechanism of inhibiting lanosterol 14α-demethylase.
Phospholipids Alterations in the relative abundance of different phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine) and changes in fatty acid chain length and saturation.[1]Similar alterations in phospholipid composition and fatty acid profiles.Compensatory response to altered membrane fluidity and stress.
Sphingolipids Depletion of complex sphingolipids.Likely depletion of complex sphingolipids.Interplay between sterol and sphingolipid metabolism in maintaining membrane integrity.

Experimental Protocols

A typical workflow for the comparative lipidomic analysis of fungal response to antifungal agents involves several key steps.

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fungal Culture Fungal Culture Drug Treatment\n(e.g., this compound, other azoles) Drug Treatment (e.g., this compound, other azoles) Fungal Culture->Drug Treatment\n(e.g., this compound, other azoles) Cell Harvesting Cell Harvesting Drug Treatment\n(e.g., this compound, other azoles)->Cell Harvesting Lipid Extraction\n(e.g., Bligh-Dyer method) Lipid Extraction (e.g., Bligh-Dyer method) Cell Harvesting->Lipid Extraction\n(e.g., Bligh-Dyer method) Lipid Analysis\n(LC-MS/MS) Lipid Analysis (LC-MS/MS) Lipid Extraction\n(e.g., Bligh-Dyer method)->Lipid Analysis\n(LC-MS/MS) Data Processing\n(Peak identification, quantification) Data Processing (Peak identification, quantification) Lipid Analysis\n(LC-MS/MS)->Data Processing\n(Peak identification, quantification) Statistical Analysis\n(e.g., PCA, OPLS-DA) Statistical Analysis (e.g., PCA, OPLS-DA) Data Processing\n(Peak identification, quantification)->Statistical Analysis\n(e.g., PCA, OPLS-DA) Pathway Analysis & Interpretation Pathway Analysis & Interpretation Statistical Analysis\n(e.g., PCA, OPLS-DA)->Pathway Analysis & Interpretation

Fig. 2: A typical workflow for fungal lipidomics.
Fungal Culture and Drug Treatment

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured in appropriate liquid media to a specific growth phase (e.g., mid-logarithmic).

  • The cultures are then treated with sub-inhibitory or inhibitory concentrations of the azole antifungals (this compound and others) for a defined period. Control cultures receive the solvent vehicle alone.

Cell Harvesting and Quenching
  • Cells are harvested by centrifugation at a low temperature to halt metabolic activity.

  • The cell pellets are washed with a cold buffer to remove residual media.

Lipid Extraction
  • A common method for lipid extraction is the Bligh and Dyer method or a modified version using a biphasic solvent system (e.g., methanol, chloroform, and water).[8][9]

  • Internal standards for different lipid classes are often added at the beginning of the extraction for accurate quantification.

  • The organic phase containing the lipids is collected, dried under nitrogen, and stored at -80°C until analysis.

Lipid Analysis by Mass Spectrometry
  • The extracted lipids are reconstituted in an appropriate solvent and analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

  • Different chromatographic methods (e.g., reversed-phase or hydrophilic interaction liquid chromatography) can be used to separate different lipid classes.

  • Mass spectrometry is performed in both positive and negative ionization modes to detect a broad range of lipid species.

Data Processing and Statistical Analysis
  • The raw mass spectrometry data is processed using specialized software to identify and quantify lipid species based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • The quantified lipid data is then subjected to multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Orthogonal Projections to Latent Structures Discriminant Analysis [OPLS-DA]) to identify significant differences in the lipid profiles between the different treatment groups.

Conclusion

While direct lipidomic data for this compound is currently lacking in the public domain, its established mechanism of action as an azole antifungal allows for strong inferences about its impact on the fungal lipidome. It is expected that this compound, like other azoles, will disrupt ergosterol biosynthesis, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors. This primary effect will likely induce a cascade of secondary changes in other lipid classes, including phospholipids and sphingolipids, as the fungus attempts to compensate for the altered membrane properties. Further lipidomic studies are warranted to confirm these expected effects and to elucidate any unique lipidomic signature associated with this compound treatment.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Neticonazole Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of neticonazole, an imidazole antifungal agent. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to comply with regulatory standards.

This compound, like many pharmaceutical compounds, requires careful handling and disposal to prevent environmental contamination and potential harm to human health.[1][2] The following procedures are based on general best practices for the disposal of pharmaceutical and chemical waste in a laboratory setting. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to adhere to all local, state, and federal regulations.[3][4]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE CategoryItem
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat

Avoid generating dust or aerosols. Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

Properly classify all waste contaminated with this compound as hazardous pharmaceutical waste.[6] Do not mix this waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Solid Waste Disposal:

  • Contaminated PPE and Consumables: Place all used gloves, gowns, pipette tips, and other contaminated disposable materials into a designated, clearly labeled hazardous waste container.[6][7] This container should be puncture-resistant and have a secure lid.

  • Empty Original Containers: Once the this compound container is empty, it should still be treated as hazardous waste as it may contain residual amounts of the chemical. Securely cap the container and place it in the designated hazardous waste receptacle.

  • Surplus or Expired this compound: Unused or expired solid this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in the regular trash.

3. Liquid Waste Disposal:

  • Solutions Containing this compound: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.[6][7] The container should be made of a material compatible with the solvents used.

  • Prohibition of Sewer Disposal: Under no circumstances should liquid waste containing this compound be poured down the sink or into any drainage system.[3][8] This practice is prohibited by regulations such as the EPA's Subpart P to prevent the contamination of waterways.[3][8]

4. Decontamination of Work Surfaces:

  • Following the completion of any work involving this compound, thoroughly decontaminate all work surfaces and equipment.

  • Use an appropriate deactivating solution or a surfactant-based cleaner, followed by 70% ethanol.[6]

  • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous solid waste.[6]

5. Final Disposal by EHS:

  • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[6]

  • EHS will arrange for the collection and transport of the waste to a licensed hazardous waste treatment and disposal facility, which typically involves incineration.[3]

Waste Segregation Summary

Waste StreamContainer TypeDisposal Method
Solid Waste (Contaminated PPE, consumables, empty containers, surplus solid this compound)Labeled, sealed, puncture-resistant hazardous waste containerCollection by EHS for incineration
Liquid Waste (Solutions containing this compound)Labeled, sealed, chemical-resistant hazardous waste containerCollection by EHS for incineration
Decontamination Materials (Wipes, absorbent pads)Labeled, sealed hazardous waste bag or containerCollection by EHS for incineration

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

This compound Disposal Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type (Solid, Liquid, Sharps, PPE) start->identify_waste segregate_waste Segregate into Designated Hazardous Waste Containers identify_waste->segregate_waste decontaminate Decontaminate Work Area & Equipment identify_waste->decontaminate solid_waste Solid Waste Container (Labeled & Sealed) segregate_waste->solid_waste Solids liquid_waste Liquid Waste Container (Labeled, Sealed, & Compatible) segregate_waste->liquid_waste Liquids store_waste Store Waste in a Secure, Designated Area solid_waste->store_waste liquid_waste->store_waste decon_waste Dispose of Decontamination Materials as Hazardous Waste decontaminate->decon_waste decon_waste->solid_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end End: Final Disposal by Licensed Facility ehs_pickup->end

This compound Disposal Workflow

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neticonazole
Reactant of Route 2
Reactant of Route 2
Neticonazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。